molecular formula C38H77NO3 B014647 C20 Dihydroceramide CAS No. 121459-06-1

C20 Dihydroceramide

货号: B014647
CAS 编号: 121459-06-1
分子量: 596.0 g/mol
InChI 键: ZWAUSWHRQBSECP-PQQNNWGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C20 Dihydroceramide (dhCer20:0) is a saturated sphingolipid intermediate in the de novo biosynthesis pathway, serving as a direct precursor to ceramides. A growing body of evidence highlights its significant role in human metabolic disease etiology, making it a critical compound for metabolic and cardiovascular research. Key Research Applications and Value: Cardiometabolic Disease Biomarker: Large-scale human cohort studies have identified this compound as a significant and independent risk marker for Type 2 Diabetes (T2D). Its plasma levels are associated with higher future T2D risk, providing insights into early metabolic alterations that precede disease onset . Enzyme Substrate Specificity: This lipid is primarily synthesized by Ceramide Synthase 4 (CerS4), which shows a unique substrate preference for C18:0 and C20:0 acyl-CoA chains, positioning dhCer20:0 as a specific output of this enzymatic pathway for functional studies . Mechanistic Insights in Disease Models: Research indicates that overexpression of adiponectin receptors, which possess inherent ceramidase activity, improves insulin sensitivity in rat muscle cells and is correlated with a specific reduction in this compound levels, suggesting a direct link to insulin signaling pathways . Distinct Biological Role: Unlike its desaturated counterpart (ceramide), dihydroceramide was historically considered inert but is now recognized for its own unique bioactivities, including roles in autophagy and cellular stress responses, without directly inducing apoptosis, allowing researchers to disentangle complex sphingolipid signaling networks . This high-purity this compound is an essential tool for lipidomics, pathway analysis, and mechanistic studies aimed at understanding the role of sphingolipids in diabetes, obesity, and cardiovascular diseases.

属性

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUSWHRQBSECP-PQQNNWGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H77NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415275
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121459-06-1
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Lynchpin of Sphingolipid Synthesis: A Technical Guide to the Role of C20 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pivotal role of C20 dihydroceramide in the de novo synthesis of sphingolipids, this technical guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of its synthesis, downstream signaling, and the experimental protocols crucial for its study.

This compound (N-eicosanoyl-sphinganine) is a critical intermediate in the de novo sphingolipid synthesis pathway. Once considered a mere precursor to the more biologically active C20 ceramide, emerging research has illuminated its distinct and significant roles in a multitude of cellular processes. This guide provides a detailed exploration of its synthesis, function, and the methodologies to investigate this specific dihydroceramide species.

The Synthesis of this compound: A Two-Step Enzymatic Process

The formation of this compound is a key step in the endoplasmic reticulum-localized de novo sphingolipid synthesis pathway. This process is primarily governed by the action of specific ceramide synthase (CerS) enzymes.

The synthesis begins with the condensation of serine and palmitoyl-CoA, which, after a series of enzymatic reactions, produces the sphingoid base sphinganine. Subsequently, this compound is formed through the following steps:

  • Acylation of Sphinganine: A C20 fatty acyl-CoA is attached to the sphinganine backbone. This reaction is catalyzed by ceramide synthases. Specifically, Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) exhibit a substrate preference for C20-CoA, making them the key enzymes in the production of this compound.[1]

  • Desaturation to C20 Ceramide: this compound is then converted to C20 ceramide by the enzyme dihydroceramide desaturase 1 (DES1) . This step involves the introduction of a critical 4,5-trans-double bond in the sphingoid backbone, a structural feature essential for many of the signaling functions of ceramides.

Quantitative Data on this compound and Related Enzymes

The following tables summarize available quantitative data regarding this compound concentrations and the kinetic parameters of the enzymes involved in its metabolism.

Table 1: Cellular Concentrations of this compound

Cell Type/TissueConditionThis compound ConcentrationReference
Human Plasma (Type 2 Diabetes)-Elevated levels observed[2]
Human Head and Neck Squamous Carcinoma (HNSCC) cellsPhotodynamic Therapy (PDT)Accumulation observed[2]
T-cell Acute Lymphoblastic Leukemia (ALL) cell lines-Levels correlated with cytotoxicity[3]
Human SerumNormal PregnancyBaseline levels determined[4]
Human Serum (Obese and Type 2 Diabetes)-Significantly greater than in lean individuals[5]

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrate(s)KmVmax/ActivityReference
Ceramide Synthase 2 (CerS2)C20-CoA, Sphinganine-Utilizes C20-C26 acyl-CoAs[6]
Ceramide Synthase 4 (CerS4)C20-CoA, SphinganineSimilar Km for sphinganine (~2-5 µM) irrespective of fatty acyl-CoAUtilizes C18-C22 fatty acids[7]
Dihydroceramide Desaturase 1 (DES1)Dihydroceramides-Activity influenced by fatty acid chain length[8]

Signaling Pathways of this compound

While research is ongoing, this compound has been implicated in key cellular signaling pathways, particularly in autophagy and the modulation of apoptosis.

This compound and Autophagy

Accumulation of dihydroceramides, including the C20 species, has been shown to induce autophagy.[2] This process is thought to be a cellular stress response. The proposed mechanism involves the alteration of organelle membrane lipid composition, leading to endoplasmic reticulum (ER) stress. This, in turn, can activate pathways involving AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and autophagy.[2]

autophagy_pathway C20_dhCer This compound Accumulation ER_Stress ER Stress C20_dhCer->ER_Stress AMPK AMPK Activation ER_Stress->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy

This compound-Induced Autophagy Pathway
This compound and Apoptosis

The role of this compound in apoptosis is more complex and appears to be modulatory. Dihydroceramides can counteract the pro-apoptotic effects of ceramides.[9] Ceramides are known to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. Dihydroceramides, lacking the 4,5-trans-double bond, can inhibit the formation of these ceramide channels, thereby attenuating apoptosis.[9][10]

apoptosis_pathway Ceramide Ceramide Mito_Channel Mitochondrial Channel Formation Ceramide->Mito_Channel C20_dhCer This compound C20_dhCer->Mito_Channel Apoptosis Apoptosis Mito_Channel->Apoptosis lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Separation C18 Reverse-Phase Chromatography Injection->Separation Ionization Electrospray Ionization (Positive Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Std_Curve Standard Curve Generation Integration->Std_Curve Quantification Quantification of This compound Std_Curve->Quantification

References

An In-depth Technical Guide to C20 Dihydroceramide: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C20 Dihydroceramide (N-eicosanoylsphinganine) is a crucial intermediate in the de novo biosynthesis of sphingolipids. Once considered a mere biologically inert precursor to its more studied counterpart, C20 ceramide, recent scientific investigations have illuminated its distinct and vital roles in a multitude of cellular processes. This technical guide provides a comprehensive examination of the structure, chemical properties, and biological functions of this compound, with a particular focus on its involvement in cellular signaling pathways such as autophagy. Detailed experimental protocols for its analysis and visualizations of its structure and signaling pathways are included to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a sphingolipid composed of a sphinganine backbone N-acylated with a 20-carbon fatty acid (eicosanoic acid). Unlike ceramides, dihydroceramides lack the characteristic C4-C5 trans-double bond in the sphingoid base.[1] This structural difference significantly influences its biophysical properties and biological activity.

C20_Dihydroceramide_Structure cluster_sphinganine Sphinganine Backbone cluster_eicosanoyl Eicosanoyl Chain (C20) s1 HO-CH2- s2 -CH(NH)- s3 -CH(OH)- e1 C=O s2->e1 Amide Bond s4 -(CH2)14-CH3 e2 -(CH2)18-CH3

Figure 1: Chemical Structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Alternate Name N-Eicosanoylsphinganine[2]
CAS Number 121459-06-1[2]
Molecular Formula C38H77NO3[2]
Molecular Weight 596.02 g/mol [2]
Melting Point 87-90 °C
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in aqueous solutions.

Biosynthesis of this compound

This compound is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway.[3] The final step involves the acylation of a sphinganine base with an eicosanoyl-CoA (C20-CoA). This reaction is catalyzed by specific ceramide synthases (CerS). Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) have been shown to have a substrate preference for C20-CoA, making them the primary enzymes responsible for the synthesis of this compound.[4][5] Subsequently, this compound can be desaturated by dihydroceramide desaturase (DEGS) to form C20 ceramide.

Biological Functions and Signaling Pathways

Contrary to earlier beliefs, dihydroceramides, including the C20 species, are now recognized as bioactive molecules with distinct signaling roles.[6] One of the most prominent functions of dihydroceramide accumulation is the induction of autophagy, a cellular process of self-degradation of components in response to stress.

Dihydroceramide-Induced Autophagy

The accumulation of dihydroceramides, including this compound, can induce endoplasmic reticulum (ER) stress. This stress response subsequently leads to the inhibition of the Akt/mTORC1 signaling pathway, a central regulator of cell growth and proliferation, and a negative regulator of autophagy.[7] The inhibition of mTORC1 unleashes the autophagy machinery, leading to the formation of autophagosomes and cellular catabolism.[7][8] This pathway highlights a crucial mechanism by which cells adapt to metabolic stress.

Dihydroceramide_Autophagy_Pathway dhcer This compound Accumulation er_stress Endoplasmic Reticulum (ER) Stress dhcer->er_stress Induces akt Akt er_stress->akt Inhibits mtorc1 mTORC1 akt->mtorc1 Activates autophagy Autophagy Induction mtorc1->autophagy Inhibits

Figure 2: this compound-Induced Autophagy Signaling Pathway.

Experimental Protocols

The accurate quantification of this compound is essential for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of sphingolipids.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in biological samples.

LCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis sample Biological Sample (e.g., plasma, cell lysate) extraction Lipid Extraction (e.g., Bligh-Dyer method) sample->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution injection Injection onto Reverse-Phase C18 Column reconstitution->injection separation Isocratic or Gradient Elution (e.g., Methanol/Acetonitrile/Water) injection->separation ionization Electrospray Ionization (ESI) (Positive Ion Mode) separation->ionization detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) ionization->detection quantification Quantification against Stable Isotope-Labeled Internal Standard detection->quantification

Figure 3: Experimental Workflow for this compound Analysis.

Methodology Details:

  • Sample Preparation:

    • Lipid Extraction: A common method is the Bligh and Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.

    • Internal Standard: A stable isotope-labeled dihydroceramide internal standard should be added prior to extraction to account for sample loss and matrix effects.

    • Reconstitution: After extraction and drying, the lipid extract is reconstituted in a solvent compatible with the LC mobile phase, such as methanol or a methanol/acetonitrile mixture.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used for the separation of sphingolipids.

    • Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous component (e.g., water with formic acid or ammonium formate) is employed to separate this compound from other lipids.[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of dihydroceramides.

    • Detection: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[10][11]

  • Data Analysis:

    • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by referencing a calibration curve prepared with known concentrations of the analyte.

Conclusion

This compound has emerged from the shadow of its ceramide counterpart as a bioactive lipid with significant roles in cellular signaling, particularly in the regulation of autophagy. Its unique structural properties, arising from the absence of the C4-C5 double bond, dictate its distinct biological functions. For researchers in cellular biology, pharmacology, and drug development, a thorough understanding of this compound's chemistry and biology, coupled with robust analytical methods, is paramount for elucidating its role in health and disease and for exploring its potential as a therapeutic target or biomarker. This guide provides a foundational resource to aid in these endeavors.

References

The Emerging Role of C20 Dihydroceramide in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically viewed as a mere inactive precursor to the bioactive lipid ceramide, C20 dihydroceramide (N-eicosanoyl-sphinganine) is now emerging as a critical signaling molecule in its own right. Accumulating evidence reveals its distinct and vital roles in a variety of fundamental cellular processes, including autophagy, apoptosis, and the endoplasmic reticulum (ER) stress response. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its involvement in cell signaling pathways. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of this specific dihydroceramide species and to support further research and drug development efforts.

Introduction to this compound

Dihydroceramides (dhCer) are immediate precursors to ceramides in the de novo sphingolipid synthesis pathway.[1] The key structural difference is the absence of the 4,5-trans-double bond in the sphinganine backbone of dihydroceramides.[2] While ceramides are well-established mediators of cellular stress responses, including apoptosis and cell cycle arrest, recent studies have demonstrated that dihydroceramides, including the C20 species, possess unique biological activities.[1][3] The acyl chain length of dihydroceramides is a critical determinant of their function, with this compound exhibiting specific roles in cellular signaling.[2]

De Novo Biosynthesis of this compound

The synthesis of this compound occurs primarily in the endoplasmic reticulum through a series of enzymatic reactions.[1][3]

  • Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[1]

  • Reduction: The product, 3-ketosphinganine, is then reduced to sphinganine (dihydrosphingosine).[1]

  • N-acylation: Sphinganine is acylated with an eicosanoyl-CoA (C20:0-CoA) by ceramide synthase 4 (CerS4), which shows a preference for C18-C20 acyl-CoAs, to form this compound.[1][4] Ceramide Synthase 2 (CerS2) can also utilize C20:0-acyl-CoA.[2][4]

  • Desaturation: this compound can then be converted to C20 ceramide by dihydroceramide desaturase 1 (DEGS1), which introduces the 4,5-trans-double bond.[1][2]

The intracellular ratio of this compound to C20 ceramide is a critical determinant of cellular fate and is tightly regulated by the relative activities of CerS and DEGS1.[1]

cluster_ER Endoplasmic Reticulum Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR C20_dhCer This compound Sphinganine->C20_dhCer CerS4/CerS2 C20_Cer C20 Ceramide C20_dhCer->C20_Cer DEGS1 EicosanoylCoA Eicosanoyl-CoA (C20:0) EicosanoylCoA->C20_dhCer

De novo biosynthesis of this compound.

Biological Functions and Signaling Pathways

Autophagy

One of the most well-characterized roles of dihydroceramides is the induction of autophagy, a cellular process of self-digestion of cytoplasmic components.[3][5][6] Accumulation of dihydroceramides, including this compound, can trigger autophagy in various cancer cell lines.[3] This process appears to be a protective mechanism in some contexts, allowing cells to survive under stress conditions.[7] However, in other scenarios, dihydroceramide-induced autophagy can lead to cell death.[3] The mechanism involves the alteration of organelle membrane lipid composition, leading to ER stress and the activation of signaling pathways such as AMPK and the inhibition of mTOR.[3]

C20_dhCer This compound Accumulation ER_Stress ER Stress C20_dhCer->ER_Stress Autophagosome Autophagosome Formation C20_dhCer->Autophagosome AMPK AMPK Activation ER_Stress->AMPK mTOR mTOR Inhibition AMPK->mTOR mTOR->Autophagosome | Autophagy Autophagy Autophagosome->Autophagy

This compound-induced autophagy pathway.

Apoptosis

The role of this compound in apoptosis is complex and context-dependent. While ceramides are generally considered pro-apoptotic, dihydroceramides can exhibit both pro- and anti-apoptotic functions.[5] Some studies suggest that the accumulation of specific dihydroceramide species, including C20:0, can attenuate ceramide-induced apoptosis.[3] Conversely, in certain cancer cells, an increase in C20:0 dihydroceramide levels has been associated with the augmentation of early apoptosis.[3] This suggests that the balance between dihydroceramides and ceramides, as well as the specific cellular context, dictates the ultimate apoptotic outcome.

Endoplasmic Reticulum (ER) Stress

Accumulation of dihydroceramides is a known inducer of ER stress.[7] This is thought to occur through the alteration of the ER membrane's biophysical properties, leading to the unfolded protein response (UPR).[3] The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[7] this compound can activate key components of the UPR, including the phosphorylation of eIF2α and the splicing of XBP1.[7]

C20_dhCer This compound Accumulation ER_Membrane Altered ER Membrane Properties C20_dhCer->ER_Membrane UPR Unfolded Protein Response (UPR) ER_Membrane->UPR eIF2a p-eIF2α UPR->eIF2a XBP1 sXBP1 UPR->XBP1 Homeostasis ER Homeostasis UPR->Homeostasis Restoration Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

This compound and the ER stress response.

Quantitative Data

The following table summarizes quantitative data related to this compound from various studies. It is important to note that absolute concentrations can vary significantly depending on the cell type, tissue, and analytical method used.

ParameterCell/Tissue TypeConditionThis compound LevelReference
Basal Levels U937 cellsUntreatedPart of total 254 +/- 5 pmol/10^6 cells[8][9]
Induction Human head and neck squamous cell carcinomaPhotodynamic therapy + DEGS1 knockdownIncreased C20:0 dhCer[3]
Correlation Plasma of obese female children with T2D-Elevated C20:0 Cer (precursor dhCer implied)[3]
Correlation Plasma of patients with type 2 diabetes-Increased C20:0 dhCer[3]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

5.1.1. Sample Preparation (from Serum/Plasma)

  • Thaw serum or plasma samples on ice.

  • To a 10 µL aliquot of the sample, add an internal standard (e.g., a stable isotope-labeled ceramide).

  • Perform protein precipitation by adding 200 µL of a suitable organic solvent (e.g., methanol or a mixture of methanol and 2-propanol).[11]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 5 minutes.[11]

  • Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.[11]

5.1.2. Chromatographic Separation

  • Column: A reverse-phase C18 column is typically used.[11][12]

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of methanol, 2-propanol, and an aqueous buffer (e.g., 10 mM ammonium bicarbonate) is common.[11][12]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[12][13]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[12]

5.1.3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[10][11] The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

Sample Biological Sample (e.g., Serum) Extraction Lipid Extraction (Protein Precipitation) Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI-MRM) LC->MS Quant Quantification MS->Quant

LC-MS/MS workflow for this compound.

Quantification of this compound by HPLC with Fluorescence Detection

This method involves derivatization of the dihydroceramide with a fluorescent tag for sensitive detection.[8][9]

5.2.1. Lipid Extraction and Derivatization

  • Extract total lipids from the biological sample using a standard method (e.g., Bligh-Dyer).

  • Isolate the ceramide and dihydroceramide fraction using solid-phase extraction or thin-layer chromatography.

  • Derivatize the extracted lipids with a fluorescent reagent such as anthroyl cyanide.[8][9]

5.2.2. HPLC Separation

  • Column: A reverse-phase C18 column.[8][9]

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) in water.

  • Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

5.2.3. Quantification

  • Quantify the this compound peak area relative to an internal standard (e.g., N-heptadecanoyl sphingosine).[8][9]

Conclusion and Future Directions

This compound is no longer considered a biologically inert intermediate. It is a key player in the regulation of fundamental cellular processes, with distinct signaling roles in autophagy, apoptosis, and ER stress. The precise mechanisms by which this compound exerts its effects and how its levels are regulated in health and disease are active areas of investigation. A deeper understanding of this compound signaling will undoubtedly open new avenues for therapeutic intervention in a range of pathologies, including cancer and metabolic diseases. The methodologies outlined in this guide provide a foundation for researchers to further explore the intricate functions of this emerging bioactive lipid.

References

C20 Dihydroceramide as a Precursor to C20 Ceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides are a class of sphingolipids that are central to cellular metabolism and signaling. The length of their fatty acid acyl chain is a critical determinant of their biological function, influencing processes from apoptosis to inflammation.[1] This guide focuses on the conversion of the biologically less active C20 dihydroceramide to the potent signaling molecule C20 ceramide. This conversion, a final and crucial step in de novo sphingolipid synthesis, is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). The introduction of a 4,5-trans-double bond into the sphingoid backbone by DEGS1 is the defining structural change that imparts bioactivity to the ceramide molecule.[1][2] This document provides a comprehensive overview of the biosynthetic pathway, the functional divergence between these two lipids, quantitative enzymatic data, and detailed experimental protocols for their analysis and synthesis.

The Biochemical Conversion Pathway: From Inactive Precursor to Bioactive Effector

The synthesis of C20 ceramide from its dihydro-precursor is the culmination of the de novo sphingolipid synthesis pathway, which originates in the endoplasmic reticulum (ER).[2][3] The process involves two primary enzymatic steps:

  • N-acylation by Ceramide Synthase (CerS): The pathway begins with the acylation of a sphinganine (dihydrosphingosine) backbone with a C20 fatty acyl-CoA. This reaction is catalyzed by specific ceramide synthases. Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) exhibit substrate preference for C18:0- and C20:0-acyl-CoA, making them the primary catalysts for the formation of this compound.[1][2][4]

  • Desaturation by Dihydroceramide Desaturase (DEGS1): The newly formed this compound is then acted upon by dihydroceramide desaturase 1 (DEGS1).[2][3] This ER-resident enzyme introduces a critical 4,5-trans-double bond into the sphinganine backbone, completing the conversion to C20 ceramide.[1][3] This desaturation is the essential activating step, conferring the molecule's biological signaling capabilities. The reaction is dependent on oxygen (O₂) and NAD(P)H as cofactors.[1][5][6]

The balance between the activities of CerS enzymes and DEGS1 is crucial as it determines the intracellular ratio of this compound to C20 ceramide, a key factor in dictating cellular outcomes.[2]

G cluster_ER Endoplasmic Reticulum Sphinganine Sphinganine CerS Ceramide Synthase (CerS2/CerS4) Sphinganine->CerS C20_Acyl_CoA C20 Acyl-CoA C20_Acyl_CoA->CerS C20_dhCer This compound (Biologically less active) DEGS1 Dihydroceramide Desaturase 1 (DEGS1) C20_dhCer->DEGS1 C20_Cer C20 Ceramide (Bioactive) CerS->C20_dhCer N-acylation DEGS1->C20_Cer Desaturation (+ 4,5-trans-double bond) Cofactors O₂, NAD(P)H Cofactors->DEGS1

Figure 1: De Novo Synthesis of C20 Ceramide.

Quantitative Data: Enzyme Kinetics

The kinetic properties of dihydroceramide desaturase (DEGS1) have been investigated using in vitro assays with rat liver microsomes. While data specific to the C20 substrate is limited, studies using a short-chain C8-dihydroceramide analog provide valuable insights into the enzyme's function.

ParameterSubstrateValueSource
Apparent Km C8-dihydroceramide1.92 ± 0.36 µM[7]
Apparent Km NADH43.4 ± 6.47 µM[7]
Vmax (vs. C8-dhCer)3.16 ± 0.24 nmol/min/g protein[7]
Vmax (vs. NADH)4.11 ± 0.18 nmol/min/g protein[7]
IC50 (Inhibitor) Fenretinide (4-HPR)2.32 µM[7]
IC50 (Inhibitor) 4-oxo-4-HPR1.68 µM[7]

Table 1: Kinetic parameters for Dihydroceramide Desaturase 1 (DEGS1) activity. Data was obtained using an in vitro assay with N-C8:0-d-erythro-dihydroceramide as a substrate.[7]

Biological Significance and Divergent Signaling Roles

The introduction of the 4,5-trans-double bond is the defining structural feature that differentiates the biological activity of ceramide from dihydroceramide.[1] While historically considered an inert precursor, recent evidence shows that this compound has distinct biological roles.[2][3]

  • This compound: Once thought to be inactive, it is now understood to be a signaling molecule in its own right.[2][8] Accumulation of dihydroceramides, including the C20 species, has been linked to the induction of autophagy, modulation of cell stress responses, and regulation of cell growth.[2][3] In some contexts, it can promote cell survival or homeostasis, contrasting with the pro-apoptotic role of its ceramide counterpart.[2]

  • C20 Ceramide: As a member of the very-long-chain ceramides, C20 ceramide is a well-established, potent bioactive lipid.[1] It is an integral component of cellular membranes and a key mediator in various signaling pathways.[1][9] C20 ceramide is involved in regulating critical cellular processes including apoptosis, cell cycle arrest, inflammation, and senescence.[1][10][11]

G cluster_pathway Cellular Signaling Pathways C20_dhCer This compound Autophagy Autophagy C20_dhCer->Autophagy Cell_Survival Cell Survival C20_dhCer->Cell_Survival Stress_Response Stress Response C20_dhCer->Stress_Response C20_Cer C20 Ceramide Apoptosis Apoptosis C20_Cer->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest C20_Cer->Cell_Cycle_Arrest Inflammation Inflammation C20_Cer->Inflammation G Start Biological Sample (Cells/Tissue) Add_IS Add Internal Standards Start->Add_IS Extract Lipid Extraction (Bligh-Dyer) Add_IS->Extract Dry Dry Under Nitrogen Extract->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze

References

The Unveiling of a Bioactive Precursor: A Technical Guide to the Discovery and History of Dihydroceramide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For decades, dihydroceramide (dhCer) was relegated to the sidelines of cellular biology, viewed merely as an inert precursor in the de novo synthesis of the well-established bioactive lipid, ceramide (Cer). However, a paradigm shift in sphingolipid research over the past two decades has thrust dihydroceramide into the spotlight, revealing its own distinct and critical roles in fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery and history of dihydroceramide bioactivity, offering researchers, scientists, and drug development professionals a comprehensive resource on its multifaceted functions.

From Inert Intermediate to Active Modulator: A Historical Perspective

The central dogma of sphingolipid signaling long positioned ceramide as the primary effector molecule, mediating cellular responses such as apoptosis, cell cycle arrest, and inflammation.[1] Early studies reinforced this view, demonstrating that while cell-permeable short-chain ceramides could induce apoptosis, their dihydroceramide counterparts were largely inactive.[2][3] This apparent lack of bioactivity was attributed to the absence of the 4,5-trans double bond in the sphingoid backbone, a structural feature deemed essential for ceramide's signaling functions.[1][3]

The tide began to turn with the investigation of dihydroceramide desaturase (DES), the enzyme responsible for converting dihydroceramide to ceramide. The use of DES inhibitors, such as fenretinide (4-HPR), led to the unexpected observation that the accumulation of endogenous dihydroceramides, rather than a decrease in ceramide, correlated with specific cellular outcomes.[2][4] This pivotal discovery challenged the long-held belief of dihydroceramide's inertness and ignited a wave of research into its intrinsic biological functions.

Dihydroceramide's Dichotomous Role in Cell Fate: Apoptosis and Autophagy

One of the most intriguing aspects of dihydroceramide bioactivity is its complex and often context-dependent role in regulating cell survival and death. While ceramide is a well-established pro-apoptotic lipid, dihydroceramide's influence is more nuanced.

Inhibition of Ceramide-Mediated Apoptosis

Emerging evidence suggests that dihydroceramide can act as an antagonist to ceramide-induced apoptosis. A key mechanism underlying this effect is the inhibition of ceramide channel formation in the mitochondrial outer membrane. These channels are thought to facilitate the release of pro-apoptotic factors like cytochrome c. Studies have shown that dihydroceramide can significantly hinder the formation of these channels, thereby attenuating the apoptotic cascade.[5]

Experimental Condition Dihydroceramide Species Inhibition of Mitochondrial Outer Membrane Permeabilization Reference
In vitro assay with isolated mitochondriaC2-dihydroceramide~95%[5]
In vitro assay with isolated mitochondriaC16-dihydroceramide~51%[5]
Induction of Autophagy

In contrast to its anti-apoptotic activities, dihydroceramide has been identified as a potent inducer of autophagy, a cellular process of self-digestion that can promote either survival or death depending on the cellular context. The accumulation of dihydroceramides, either through pharmacological inhibition of DES or genetic knockdown, has been shown to trigger the formation of autophagosomes.[6] The ratio of LC3-II to LC3-I protein levels is a widely used marker for autophagy induction, with an increased ratio indicating enhanced autophagosome formation.

Orchestrating the Cell Cycle: Dihydroceramide-Induced G0/G1 Arrest

Beyond its influence on cell death pathways, dihydroceramide has been implicated in the regulation of cell cycle progression. The accumulation of dihydroceramides has been shown to induce a cell cycle arrest in the G0/G1 phase.[4][7] This effect is often associated with the hypophosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition.[4]

Experimental Condition Cell Line Effect on Cell Cycle Key Molecular Change Reference
siRNA-mediated knockdown of DEGS-1SMS-KCNR (human neuroblastoma)G0/G1 arrestDecreased phosphorylated Rb[4][7]
Treatment with fenretinide (DES inhibitor)SMS-KCNR (human neuroblastoma)G0/G1 arrestDecreased phosphorylated Rb[4]

Signaling Pathways Modulated by Dihydroceramide

The diverse biological effects of dihydroceramide are mediated through its influence on several key signaling pathways. Two of the most prominent are the Endoplasmic Reticulum (ER) stress response and the Akt/mTOR signaling cascade.

Endoplasmic Reticulum (ER) Stress

Dihydroceramide accumulation has been shown to induce ER stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER.[6] This can lead to the activation of the unfolded protein response (UPR), a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Dihydroceramide-induced ER stress can involve the activation of key UPR sensors such as PERK and IRE1α, leading to the phosphorylation of eIF2α and the splicing of XBP1.[6]

ER_Stress_Pathway Dihydroceramide Dihydroceramide ER Stress ER Stress Dihydroceramide->ER Stress PERK PERK ER Stress->PERK IRE1α IRE1α ER Stress->IRE1α eIF2α eIF2α PERK->eIF2α P XBP1u mRNA XBP1u mRNA IRE1α->XBP1u mRNA splices p-eIF2α p-eIF2α UPR Activation UPR Activation p-eIF2α->UPR Activation XBP1s mRNA XBP1s mRNA XBP1s mRNA->UPR Activation

Dihydroceramide-induced ER Stress Pathway
Akt/mTOR Signaling

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Dihydroceramide has been shown to inhibit the Akt/mTORC1 axis, which can contribute to its anti-proliferative and pro-autophagic effects.[8] The inhibition of this pathway can occur downstream of ER stress, potentially through the upregulation of TRIB3, which is known to inhibit Akt.[9]

Akt_mTOR_Pathway Dihydroceramide Dihydroceramide ER Stress ER Stress Dihydroceramide->ER Stress TRIB3 TRIB3 ER Stress->TRIB3 Akt Akt TRIB3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Autophagy mTORC1->Autophagy

Inhibition of Akt/mTOR Signaling by Dihydroceramide

Key Experimental Protocols

A deeper understanding of dihydroceramide bioactivity has been made possible through the development and refinement of key experimental techniques.

Quantification of Dihydroceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of dihydroceramide and other sphingolipid species in biological samples.

Sample Preparation (from cultured cells):

  • Harvest cells by trypsinization or scraping and wash with ice-cold PBS.

  • Perform a lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Separate lipid species using a C18 reverse-phase liquid chromatography column.

  • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for each dihydroceramide species.

  • Quantify endogenous dihydroceramides by comparing their peak areas to those of known amounts of internal standards (e.g., deuterated dihydroceramide species).

In Situ Dihydroceramide Desaturase (DES) Activity Assay

This assay measures the activity of DES within intact cells.

  • Culture cells to the desired confluency.

  • Incubate cells with a fluorescently or isotopically labeled dihydroceramide analog (e.g., C12-NBD-dihydroceramide) for a defined period.

  • Harvest the cells and extract the lipids as described above.

  • Analyze the lipid extract by LC-MS/MS or high-performance thin-layer chromatography (HPTLC) to separate the dihydroceramide substrate from the newly formed ceramide product.

  • Quantify the amount of product formed to determine the DES activity.

Autophagy Assessment by Western Blot for LC3

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against LC3.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Lipid Extraction Lipid Extraction Cell Culture->Lipid Extraction Protein Extraction Protein Extraction Cell Culture->Protein Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Quantify dhCer Western Blot Western Blot Protein Extraction->Western Blot Assess Autophagy (LC3)

General Experimental Workflow

Conclusion

The journey of dihydroceramide from a seemingly inconsequential metabolic intermediate to a recognized bioactive lipid underscores the dynamic nature of cellular signaling. Its intricate involvement in apoptosis, autophagy, and cell cycle regulation has opened new avenues for understanding and potentially treating a range of diseases, from cancer to metabolic disorders. This technical guide provides a foundational understanding of the discovery, history, and key methodologies associated with dihydroceramide bioactivity, serving as a valuable resource for researchers at the forefront of sphingolipid science. Further exploration into the precise molecular targets and downstream effectors of dihydroceramide will undoubtedly continue to unveil its profound impact on cellular physiology and pathophysiology.

References

C20 Dihydroceramide: A Technical Guide to its Role in Autophagy and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once viewed primarily as structural components of cellular membranes, are now recognized as a critical class of bioactive signaling molecules that regulate a vast array of cellular processes, including proliferation, cell fate decisions, and stress responses.[1][2] At the heart of sphingolipid metabolism lies ceramide, a well-established mediator of apoptosis and cell growth arrest.[3] Its immediate precursors, dihydroceramides (dhCer), which lack the 4,5-trans double bond in the sphingoid backbone, were historically considered biologically inert intermediates.[1][3]

However, a paradigm shift has occurred over the past decade, with mounting evidence demonstrating that dihydroceramides are themselves potent signaling molecules with distinct biological activities.[1][2][3] These lipids, particularly those with long and very-long-chain acyl groups, are now implicated as key regulators of autophagy, endoplasmic reticulum (ER) stress, and cell cycle progression.[1][2] The length of the N-acyl chain is a critical determinant of their function. This guide provides an in-depth technical overview of the specific roles of C20 dihydroceramide (N-eicosanoyl-sphinganine), focusing on its complex and often dichotomous involvement in the core cellular processes of autophagy and apoptosis.

Biosynthesis of this compound

This compound is synthesized via the de novo sphingolipid biosynthesis pathway, which originates in the endoplasmic reticulum (ER).[1] The process is catalyzed by a family of six mammalian ceramide synthases (CerS), each exhibiting specificity for acyl-CoAs of particular chain lengths.[4] The synthesis of this compound is primarily attributed to the activity of Ceramide Synthase 4 (CerS4) , which preferentially utilizes C18-C20 acyl-CoAs, and to a lesser extent, Ceramide Synthase 2 (CerS2) , which synthesizes very-long-chain dihydroceramides (C20-C26).[4][5][6][7] The final step before ceramide formation is the desaturation of the sphinganine backbone by dihydroceramide desaturase (DES), making the inhibition or regulation of this enzyme a critical control point for cellular dhCer levels.[1]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ser Serine + Palmitoyl-CoA spt SPT ser->spt kds 3-Ketosphinganine ksr KSR kds->ksr sph Sphinganine (Dihydrosphingosine) cers4 CerS4 / CerS2 sph->cers4 + C20-CoA c20_dhcer This compound des1 DES1 c20_dhcer->des1 c20_cer C20 Ceramide Complex Sphingolipids Complex Sphingolipids c20_cer->Complex Sphingolipids spt->kds ksr->sph cers4->c20_dhcer des1->c20_cer

Fig. 1: De novo biosynthesis pathway of this compound.

This compound in the Induction of Autophagy

One of the most well-established biological functions of dihydroceramides is the induction of autophagy, a catabolic process for degrading and recycling cellular components to maintain homeostasis, particularly under stress conditions.[1]

Mechanism of Action

The accumulation of dihydroceramides, including C20, is a potent trigger for Endoplasmic Reticulum (ER) stress .[1][2] This alteration in the ER membrane's lipid composition leads to the activation of the Unfolded Protein Response (UPR). A key consequence of dhCer-induced ER stress is the inhibition of the Akt/mTORC1 signaling axis , a master negative regulator of autophagy.[1] While the precise mechanism for C20 is still under investigation, studies on other long-chain dhCer species have shown this inhibition can be mediated by ER stress-induced proteins like TRIB3, which directly antagonizes Akt activation.[1] The subsequent decrease in mTORC1 activity de-represses the ULK1 complex, initiating the formation of the autophagosome.

G C20_dhCer This compound Accumulation ER_Stress ER Stress / UPR C20_dhCer->ER_Stress Akt Akt ER_Stress->Akt Inhibition mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagosome Autophagosome Formation ULK1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Fig. 2: this compound-induced autophagy signaling pathway.
Quantitative Data: Autophagy Markers

The induction of autophagy by dihydroceramides can be quantified by monitoring key protein markers. The following table summarizes representative data on the effects of increased dhCer levels on these markers.

MarkerMethod of DetectionCell TypeTreatment/ConditionObserved EffectReference
LC3-II/LC3-I Ratio Western BlotGlioblastoma Cells (T98G, U87MG)Dihydroceramide Desaturase (DES1) InhibitorsSignificant Increase[8]
Beclin-1 Expression Western Blot, qRT-PCRCardiomyocytesOverexpression of CerS5 (produces C16-dhCer)Increased mRNA and Protein[9]
LC3 Puncta ImmunofluorescenceMouse Heart TissueMyristate-rich diet (increases C14-dhCer)Increased number of puncta[9]
Autophagic Flux LC3-II turnover assay with Bafilomycin A1Hepatic Steatosis ModelFree Fatty Acids (increase dhCer)Impaired autophagic flux (accumulation of autophagosomes)[10]

The Dichotomous Role of this compound in Apoptosis

The role of dihydroceramides in apoptosis is significantly more complex than their role in autophagy, exhibiting both pro- and anti-apoptotic functions depending on the cellular context, the specific death stimulus, and the balance with its counterpart, ceramide.

Anti-Apoptotic Functions

A primary anti-apoptotic mechanism of dihydroceramides is their ability to directly counteract the pro-apoptotic actions of ceramides at the mitochondrial level.[1] Ceramide is known to self-assemble into large, protein-permeable channels in the mitochondrial outer membrane, facilitating the release of cytochrome c and other pro-apoptotic factors.[11][12][13] Both short- and long-chain dihydroceramides, including by extension C20, have been shown to inhibit the formation of these ceramide channels, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[11][13] This suggests that the ratio of dihydroceramide to ceramide is a critical determinant of the cell's susceptibility to apoptosis.

Pro-Apoptotic Functions

Conversely, the accumulation of this compound can also promote apoptosis under certain conditions. This pro-death activity is often a secondary consequence of prolonged or severe ER stress.[1] If the UPR fails to restore homeostasis, it can switch from a pro-survival to a pro-apoptotic response, activating pathways involving CHOP and JNK, which ultimately lead to caspase activation.[14]

Furthermore, in some contexts, dhCer accumulation has a nuanced effect. In human head and neck squamous cell carcinoma (HNSCC) cells treated with photodynamic therapy (PDT), knockdown of the DES1 enzyme led to a specific accumulation of C20:0 and C24:0 dihydroceramides. This shift attenuated late apoptosis but simultaneously augmented early apoptosis , highlighting a complex, time-dependent role in the apoptotic process.[1]

G cluster_pro Pro-Apoptotic Role cluster_anti Anti-Apoptotic Role C20_dhCer_pro High/Prolonged This compound ER_Stress_severe Severe ER Stress C20_dhCer_pro->ER_Stress_severe CHOP_JNK CHOP / JNK Activation ER_Stress_severe->CHOP_JNK Caspase_Activation_pro Caspase Activation CHOP_JNK->Caspase_Activation_pro Apoptosis_pro Apoptosis Caspase_Activation_pro->Apoptosis_pro C20_dhCer_anti This compound Ceramide_Channel Ceramide Channel Formation (MOMP) C20_dhCer_anti->Ceramide_Channel Inhibition Cytochrome_C Cytochrome C Release Ceramide_Channel->Cytochrome_C Caspase_Activation_anti Caspase Activation Cytochrome_C->Caspase_Activation_anti Apoptosis_anti Apoptosis Caspase_Activation_anti->Apoptosis_anti

Fig. 3: The dual pro- and anti-apoptotic roles of this compound.
Quantitative Data: Apoptosis Markers

The following table summarizes quantitative findings related to the involvement of dihydroceramides in apoptosis.

MarkerMethod of DetectionCell TypeTreatment/ConditionObserved EffectReference
Late Apoptosis Flow Cytometry (Annexin V/PI)HNSCC CellsPDT + DES1 knockdown (increases C20/C24 dhCer)Attenuated[1]
Early Apoptosis Flow Cytometry (Annexin V/PI)HNSCC CellsPDT + DES1 knockdown (increases C20/C24 dhCer)Augmented[1]
PARP Cleavage Western BlotHEK293T Cells4-HPR (stimulates de novo pathway)Increased[15]
Caspase-3 Activation Caspase Activity AssayHL-60 CellsC2-dihydroceramide homologuesMinimal to no activity compared to C2-ceramide[16]
MOMP Inhibition Cytochrome c release assayIsolated MitochondriaC16-dihydroceramideInhibited ceramide-induced permeabilization by 51%[11]

Crosstalk and Cellular Fate: Autophagy as a Double-Edged Sword

The accumulation of this compound places the cell at a critical juncture, where the crosstalk between autophagy and apoptosis determines its ultimate fate. The induction of autophagy is often initially a pro-survival response to the ER stress caused by dhCer accumulation.[1] A functional UPR and subsequent autophagy can clear damaged components and restore homeostasis, promoting cell survival.

However, this autophagic response can also lead to cell death. If the cellular stress is too severe or prolonged, or if the autophagic process is impaired (e.g., failed autophagosome-lysosome fusion), the cell may be shunted towards apoptosis.[10] In some cancer models, it has been shown that inhibiting a dhCer-induced autophagic response can actually increase cytotoxicity, suggesting that in that context, autophagy was acting as a survival mechanism.[17] Conversely, in other models, autophagy itself becomes a cytotoxic process, leading to autophagic cell death.[1] Therefore, the capacity of the cell to synthesize dihydroceramides and the functional status of its autophagic machinery are key factors in determining whether the cell survives or dies in response to this compound accumulation.

G C20_dhCer This compound Accumulation ER_Stress ER Stress C20_dhCer->ER_Stress Decision Functional UPR? ER_Stress->Decision Autophagy Autophagy Decision->Autophagy Yes Malfunction Malfunctional UPR or Severe Stress Decision->Malfunction No Survival Cell Survival Autophagy->Survival Apoptosis Apoptosis Malfunction->Apoptosis

Fig. 4: Logical flow of cellular fate decisions mediated by C20 dhCer.

Key Experimental Protocols

Lipid Extraction and LC-MS/MS Analysis for this compound
  • Objective: To quantify this compound levels in cells or tissues.

  • Methodology:

    • Homogenization: Homogenize cell pellets or tissues in a suitable buffer on ice.

    • Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system. Spike samples with an appropriate internal standard (e.g., C17:0-dihydroceramide) prior to extraction.

    • Phase Separation: Centrifuge the samples to separate the aqueous and organic phases. Collect the lower organic phase containing the lipids.

    • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC system (e.g., methanol:isopropanol).

    • LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column connected to a triple quadrupole mass spectrometer. Use a gradient of mobile phases (e.g., Mobile Phase A: 60% methanol, 40% water, 0.2% formic acid, 10 mM ammonium acetate; Mobile Phase B: 60% methanol, 40% isopropanol, 0.2% formic acid, 10 mM ammonium acetate) to separate lipid species.[18]

    • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use specific precursor-to-product ion transitions for this compound and the internal standard for accurate quantification.[19]

Western Blotting for Autophagy and Apoptosis Markers
  • Objective: To measure the protein levels of key markers.

  • Methodology:

    • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel. For LC3 analysis, a higher percentage gel (e.g., 15%) is recommended to resolve LC3-I and LC3-II bands.

    • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Beclin-1, anti-cleaved Caspase-3, anti-PARP) and a loading control (e.g., anti-Actin, anti-GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagy Flux Assay
  • Objective: To determine if this compound increases autophagosome synthesis or blocks their degradation.

  • Methodology:

    • Cell Treatment: Treat cells with this compound (or a compound that elevates it) in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the final 2-4 hours of the experiment.

    • Protein Analysis: Harvest cells and perform Western blotting for LC3B as described in Protocol 6.2.

    • Interpretation: A further increase in the LC3-II band in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates a functional autophagic flux (i.e., increased synthesis). If there is no significant change, it may suggest that dhCer is blocking the degradation step.

Annexin V/PI Staining for Apoptosis
  • Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Methodology:

    • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

    • Washing: Wash cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.

    • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

    • Data Analysis:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Conclusion

This compound has emerged from the shadow of its well-known counterpart, ceramide, as a potent and distinct bioactive lipid. Its accumulation, driven by CerS4 and CerS2, serves as a critical cellular stress signal, primarily by inducing an ER stress response. This response positions this compound as a key regulator at the nexus of autophagy and apoptosis. It reliably initiates a potentially pro-survival autophagic response via inhibition of the Akt/mTORC1 pathway. Concurrently, it plays a complex, context-dependent role in apoptosis, capable of both inhibiting ceramide-mediated mitochondrial permeabilization and promoting cell death under conditions of severe, unresolved stress. For researchers in oncology and metabolic diseases, understanding the mechanisms that control the synthesis of this compound and dictate the cellular response to its accumulation offers promising new avenues for therapeutic intervention.

References

C20 Dihydroceramide: An In-depth Technical Guide on its Role in Membrane Structure and Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C20 Dihydroceramide (N-eicosanoylsphinganine) is a vital intermediate in the de novo biosynthesis of sphingolipids. Historically overshadowed by its well-known bioactive counterpart, C20 ceramide, recent scientific inquiry has illuminated the distinct and significant roles of this compound in modulating the biophysical properties of cellular membranes and participating in critical signaling pathways. This technical guide provides a comprehensive exploration of this compound, detailing its synthesis, its impact on membrane structure and fluidity, and its emerging functions in cellular processes such as autophagy and apoptosis. This document synthesizes current understanding, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of its key molecular interactions and pathways.

Introduction to this compound

This compound is a species of dihydroceramide characterized by a 20-carbon acyl chain attached to a sphinganine backbone. Dihydroceramides are the direct precursors to ceramides in the de novo sphingolipid synthesis pathway.[1] The defining structural feature that distinguishes dihydroceramides from ceramides is the absence of the C4-C5 trans-double bond in the sphingoid base.[2] This seemingly minor difference has profound implications for the molecule's conformation and its interactions within the lipid bilayer, leading to distinct biophysical effects on cellular membranes.[2]

Biosynthesis of this compound

The synthesis of this compound occurs in the endoplasmic reticulum (ER) through a series of enzymatic reactions. The final step involves the acylation of sphinganine with a 20-carbon fatty acyl-CoA. This reaction is catalyzed by ceramide synthases (CerS), with CerS2 and CerS4 showing a preference for long-chain fatty acyl-CoAs, including C20.[3] Subsequently, this compound can be converted to C20 ceramide by the enzyme dihydroceramide desaturase (DEGS), which introduces the C4-C5 double bond.[3]

cluster_synthesis De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS2/CerS4 (C20-CoA) C20 Ceramide C20 Ceramide This compound->C20 Ceramide DEGS1 This compound This compound ER Stress ER Stress This compound->ER Stress Induces Akt/mTORC1 Pathway Akt/mTORC1 Pathway ER Stress->Akt/mTORC1 Pathway Inhibits Autophagy Induction Autophagy Induction ER Stress->Autophagy Induction Promotes Akt/mTORC1 Pathway->Autophagy Induction Inhibits Ceramide Ceramide Mitochondrial Channel Formation Mitochondrial Channel Formation Ceramide->Mitochondrial Channel Formation Promotes This compound This compound This compound->Mitochondrial Channel Formation Inhibits Cytochrome C Release Cytochrome C Release Mitochondrial Channel Formation->Cytochrome C Release Leads to Apoptosis Apoptosis Cytochrome C Release->Apoptosis Induces Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation 50 µL sample Centrifugation Centrifugation Protein Precipitation->Centrifugation Add 200 µL cold MeOH + Internal Standard Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer 12,000 x g, 10 min LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis 180 µL

References

An In-Depth Technical Guide on C20 Dihydroceramide in Human Plasma for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

C20 Dihydroceramide (N-(eicosanoyl)-sphinganine) is a crucial intermediate in the de novo biosynthesis of sphingolipids. Historically considered a mere precursor to the more bioactive C20 ceramide, recent scientific investigations have illuminated its distinct and significant roles in a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound, focusing on its physiological concentration in human plasma, detailed analytical methodologies for its quantification, and its involvement in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this specific dihydroceramide species.

Physiological Concentration of this compound in Human Plasma

The precise physiological concentration range of this compound in the plasma of healthy human adults is not definitively established in the existing scientific literature. Dihydroceramides, in general, are less abundant than their ceramide counterparts.[1] While numerous studies have quantified this compound levels in the context of various diseases, particularly metabolic disorders, a consensus on the reference range in a healthy population is not yet available.

Elevated plasma levels of certain dihydroceramide species, including those with C18, C20, and C22 acyl chains, have been associated with conditions such as insulin resistance and type 2 diabetes.[2] However, these studies often focus on patient populations, and the data for healthy controls are not always provided or are insufficient to establish a definitive physiological range.

Table 1: Reported Concentrations of Dihydroceramides in Human Plasma/Serum from Various Studies

Dihydroceramide SpeciesSubject GroupConcentrationCitation
Total DihydroceramidesObese and Type 2 DiabetesSignificantly greater than in lean and athletic individuals[2]
C18:0, C20:0, C22:0, C24:0, C24:1 DihydroceramidesMixed populationShowed significant inverse relationship with insulin sensitivity[2]

Note: This table illustrates the context in which dihydroceramide concentrations are often reported and highlights the lack of a specific reference range for this compound in healthy individuals.

Experimental Protocols for Quantification of this compound

The gold standard for the accurate quantification of this compound in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of individual lipid species.

Sample Preparation: Protein Precipitation

A common and effective method for extracting dihydroceramides from plasma is protein precipitation.[3]

  • Sample Aliquoting: Transfer 50 µL of human plasma to a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., C17 dihydroceramide) to the plasma sample. The internal standard is crucial for accurate quantification by correcting for sample loss during preparation and variations in instrument response.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, containing the lipids, to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is typically employed to separate this compound from other lipid species.

  • Column: A C18 stationary phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids based on their hydrophobicity.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 55°C, to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is the preferred scan type for its high selectivity and sensitivity.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: The precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The specific m/z values for the precursor and product ions are instrument-dependent but are selected for their specificity to this compound.

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with known concentrations of a this compound standard.

Signaling Pathways Involving this compound

This compound is a key intermediate in the de novo synthesis of sphingolipids, a class of lipids with crucial roles in cell structure and signaling. While historically considered inactive, recent evidence suggests that dihydroceramides themselves can modulate cellular processes.[1]

De Novo Sphingolipid Biosynthesis Pathway

The synthesis of this compound occurs in the endoplasmic reticulum through a series of enzymatic reactions.[4][5]

de_novo_synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine keto->sphinganine 3-KSR c20_dhcer This compound sphinganine->c20_dhcer CerS2/4 + Eicosanoyl-CoA c20_cer C20 Ceramide c20_dhcer->c20_cer DEGS1 complex_sphingo Complex Sphingolipids c20_cer->complex_sphingo Further Metabolism

Figure 1. De novo synthesis of this compound.

Pathway Description: The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is then reduced to sphinganine by 3-ketosphinganine reductase (3-KSR). Ceramide synthases (CerS), specifically CerS2 and CerS4 which have a preference for C20-CoA, then acylate sphinganine with eicosanoyl-CoA to form this compound. Finally, dihydroceramide desaturase 1 (DEGS1) introduces a double bond into the sphingoid backbone to form C20 ceramide, which can be further metabolized in the Golgi apparatus to form complex sphingolipids.[4][5]

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the logical flow of the experimental procedure for quantifying this compound in human plasma.

experimental_workflow plasma_sample Human Plasma Sample protein_precipitation Protein Precipitation (Methanol + Internal Standard) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection (Lipid Extract) centrifugation->supernatant_collection lc_separation LC Separation (C18 Column) supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis concentration_report This compound Concentration data_analysis->concentration_report

Figure 2. LC-MS/MS quantification workflow.

Conclusion

This compound is an important intermediate in sphingolipid metabolism with emerging roles in cellular signaling. While its precise physiological concentration in the plasma of healthy humans is not well-defined, robust LC-MS/MS methods exist for its accurate quantification. Further research is warranted to establish a definitive reference range for this compound in healthy populations, which will be crucial for understanding its role as a potential biomarker in various diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this bioactive lipid.

References

The Emerging Role of C20 Dihydroceramide in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically considered inert precursors to their bioactive ceramide counterparts, dihydroceramides are now emerging as critical signaling molecules in the pathophysiology of metabolic diseases, including Type 2 Diabetes (T2D). This technical guide provides an in-depth exploration of the role of a specific very-long-chain dihydroceramide, C20 dihydroceramide (dhCer(d18:0/20:0)), in metabolic dysregulation. Accumulating evidence suggests that elevated levels of this compound and other related species are strongly associated with insulin resistance, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, making them promising biomarkers and potential therapeutic targets. This document details the underlying molecular mechanisms, provides comprehensive experimental protocols for their study, and presents quantitative data and key signaling pathways in a structured format for researchers and drug development professionals.

This compound and its Link to Metabolic Disease

Dihydroceramides are intermediates in the de novo sphingolipid synthesis pathway. The conversion of dihydroceramides to ceramides is catalyzed by the enzyme dihydroceramide desaturase (DES1). Inhibition or downregulation of DES1, or an over-activity of ceramide synthases (CerS), can lead to an accumulation of dihydroceramides.[1]

Ceramide synthase 4 (CerS4) is primarily responsible for the synthesis of C18 and C20 ceramides and dihydroceramides.[2] Alterations in the expression and activity of these enzymes are implicated in the etiology of insulin resistance.[2]

Elevated plasma and tissue levels of very-long-chain dihydroceramides, including C20:0, have been observed in individuals with obesity and T2D.[3][4] These molecules are no longer seen as simple bystanders but as active participants in cellular processes that contribute to the metabolic complications associated with these conditions.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the association between dihydroceramides and markers of metabolic disease.

Table 1: Association of Serum Dihydroceramides with Insulin Sensitivity

Dihydroceramide SpeciesSubject GroupCorrelation with Insulin Sensitivity (r-value)p-valueReference
C20:0 Combined (Athletes, Lean, Obese, T2D)-0.35 < 0.01 [3]
Total DihydroceramidesCombined (Athletes, Lean, Obese, T2D)-0.44< 0.001[3]
C18:0Combined (Athletes, Lean, Obese, T2D)-0.45< 0.001[3]
C22:0Combined (Athletes, Lean, Obese, T2D)-0.38< 0.01[3]
C24:0Combined (Athletes, Lean, Obese, T2D)-0.32< 0.05[3]
C24:1Combined (Athletes, Lean, Obese, T2D)-0.31< 0.05[3]

Table 2: Plasma Dihydroceramide Concentrations in Type 2 Diabetes

Dihydroceramide SpeciesControl (nmol/ml)Type 2 Diabetes (nmol/ml)Fold Changep-valueReference
C20:0 0.09 ± 0.004 0.11 ± 0.004 1.22 < 0.05 [5][6]
C18:00.26 ± 0.030.38 ± 0.031.46< 0.05[5][6]
Total DihydroceramidesSignificantly lower in controlSignificantly higher in T2D-< 0.001[3]

Table 3: Correlation of Plasma Dihydroceramides with HOMA-IR

Dihydroceramide SpeciesCorrelation with HOMA-IR (r-value)p-valueReference
C20:0 Positive correlation reported < 0.05 [7]
C16:0Positive correlation reported< 0.05[7]
C18:0Positive correlation reported< 0.05[7]
C22:0Positive correlation reported< 0.05[7]

Key Signaling Pathways

The accumulation of this compound and other dihydroceramides impacts several critical cellular signaling pathways implicated in metabolic health.

De Novo Sphingolipid Synthesis Pathway

This pathway is the primary source of dihydroceramides. Its dysregulation is a key factor in the accumulation of these lipids in metabolic diseases.

De_Novo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Serine Serine + Palmitoyl-CoA Keto_Sphinganine 3-Ketosphinganine Serine->Keto_Sphinganine SPT Sphinganine Sphinganine Keto_Sphinganine->Sphinganine 3-KSR Dihydroceramide This compound Sphinganine->Dihydroceramide CerS4 (C20-CoA) Ceramide C20 Ceramide Dihydroceramide->Ceramide DES1 Mitochondrial_Dysfunction Mitochondrial Dysfunction Dihydroceramide->Mitochondrial_Dysfunction ER_Stress ER Stress Dihydroceramide->ER_Stress Insulin_Resistance Insulin Resistance Ceramide->Insulin_Resistance Mitochondrial_Dysfunction->Insulin_Resistance ER_Stress->Insulin_Resistance

Caption: De Novo synthesis of this compound and its pathological effects.

Dihydroceramide-Mediated Insulin Resistance

Accumulated dihydroceramides can contribute to insulin resistance through various mechanisms, including the induction of mitochondrial dysfunction and ER stress.

Dihydroceramide_Insulin_Resistance cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum Dihydroceramide Increased C20 Dihydroceramide ROS Increased ROS Production Dihydroceramide->ROS UPR Unfolded Protein Response (UPR) Activation Dihydroceramide->UPR IRS IRS-1 ROS->IRS Inhibition via JNK/IKK ATP Decreased ATP Production UPR->IRS Inhibition Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Mechanisms of dihydroceramide-induced insulin resistance.

Experimental Protocols

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a robust method for the accurate quantification of this compound.

LCMS_Workflow start Start: Plasma/Serum Sample protein_precipitation 1. Protein Precipitation (Ice-cold Methanol with Internal Standard, e.g., C17:0 dhCer) start->protein_precipitation centrifugation 2. Centrifugation (12,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_transfer 3. Supernatant Transfer centrifugation->supernatant_transfer lc_separation 4. LC Separation (C18 Reverse-Phase Column) supernatant_transfer->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 6. Quantification (Comparison to Standard Curve) ms_detection->quantification end End: This compound Concentration quantification->end

Caption: Workflow for this compound quantification by LC-MS/MS.

Methodology:

  • Sample Preparation (Protein Precipitation): [8]

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a known concentration of an internal standard (e.g., C17:0 dihydroceramide).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient is run to separate the dihydroceramide species.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C20:0 Dihydroceramide (d18:0/20:0): Precursor ion (Q1) m/z 598.6 -> Product ion (Q3) m/z 284.3.

      • Internal Standard (e.g., C17:0 Dihydroceramide): Precursor ion (Q1) m/z 542.5 -> Product ion (Q3) m/z 284.3.

    • Collision energy and other MS parameters should be optimized for the specific instrument used.

  • Quantification:

    • A standard curve is generated using known concentrations of this compound.

    • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Ceramide Synthase 4 (CerS4) Activity Assay

This assay measures the activity of CerS4, the enzyme responsible for producing this compound.

Methodology: [9][10]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).

    • Add substrates:

      • Sphinganine (e.g., 20 µM).

      • C20:0-CoA (e.g., 50 µM).

    • Add cell or tissue lysate containing CerS4 (e.g., 20-50 µg of protein).

    • For a fluorescent-based assay, NBD-sphinganine can be used as a substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 1:2, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Analysis:

    • Resuspend the lipid extract in a suitable solvent.

    • Analyze the formation of this compound by LC-MS/MS as described in protocol 4.1.

    • If using a fluorescent substrate, the product can be separated by thin-layer chromatography (TLC) and visualized under UV light.

Therapeutic Targeting of Dihydroceramide Metabolism

The enzymes involved in dihydroceramide metabolism present attractive targets for therapeutic intervention in metabolic diseases.

  • Dihydroceramide Desaturase 1 (DES1) Inhibition: Inhibiting DES1 leads to an accumulation of dihydroceramides and a reduction in ceramides.[1] Pharmacological inhibitors of DES1, such as fenretinide, have been shown to improve insulin sensitivity and reduce hepatic steatosis in preclinical models.[11]

  • Ceramide Synthase (CerS) Inhibition: Targeting specific CerS isoforms, such as CerS4, could selectively reduce the production of detrimental dihydroceramide and ceramide species. The development of isoform-specific inhibitors is an active area of research.

Conclusion and Future Directions

The evidence strongly indicates that this compound is not a passive metabolite but an active player in the complex etiology of metabolic diseases like T2D. Its strong association with insulin resistance and the elucidation of its roles in mitochondrial and ER stress highlight its potential as both a biomarker for early disease detection and a target for novel therapeutic strategies.

Future research should focus on:

  • Large-scale clinical studies to validate the predictive power of this compound and other dihydroceramide species for T2D risk.

  • In-depth mechanistic studies to fully unravel the downstream signaling pathways affected by this compound accumulation in various metabolic tissues.

  • The development and preclinical testing of specific and potent inhibitors for enzymes in the dihydroceramide metabolic pathway, such as CerS4 and DES1.

A deeper understanding of the biology of this compound will undoubtedly pave the way for innovative diagnostic and therapeutic approaches to combat the growing pandemic of metabolic diseases.

References

An In-depth Technical Guide to the N-eicosanoylsphinganine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-eicosanoylsphinganine, a C20:0 dihydroceramide, is a critical intermediate in the de novo synthesis of sphingolipids. Its production is meticulously regulated by a family of enzymes known as ceramide synthases (CerS), with CerS2 and CerS4 exhibiting prominent roles in the utilization of eicosanoyl-CoA. The levels of N-eicosanoylsphinganine and other dihydroceramides are increasingly recognized as significant factors in cellular processes such as autophagy, apoptosis, and endoplasmic reticulum (ER) stress. Dysregulation of this pathway has been implicated in various pathologies, including metabolic diseases and cancer, making the enzymes involved attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the biosynthesis of N-eicosanoylsphinganine, including the enzymes, their kinetics, detailed experimental protocols for its study, and its role in cellular signaling.

The Core Biosynthesis Pathway

The synthesis of N-eicosanoylsphinganine is an integral part of the de novo sphingolipid biosynthesis pathway, which primarily occurs in the endoplasmic reticulum. The pathway commences with the condensation of L-serine and palmitoyl-CoA and culminates in the formation of various ceramide species, which are precursors to more complex sphingolipids.

The canonical steps leading to the formation of N-eicosanoylsphinganine are:

  • Serine Palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step of the entire sphingolipid biosynthesis pathway.

  • 3-Ketosphinganine Reductase reduces 3-ketosphinganine to sphinganine (dihydrosphingosine).

  • Ceramide Synthase (CerS) acylates sphinganine with a fatty acyl-CoA. For the synthesis of N-eicosanoylsphinganine, eicosanoyl-CoA (a 20-carbon fatty acyl-CoA) is utilized. This reaction is primarily catalyzed by Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4).[1][2]

  • The resulting N-eicosanoylsphinganine can then be desaturated by dihydroceramide desaturase (DEGS) to form N-eicosanoyl-sphingosine (C20-ceramide).[3][4]

N-eicosanoylsphinganine Biosynthesis Pathway N-eicosanoylsphinganine Biosynthesis Pathway cluster_de_novo De Novo Sphingolipid Synthesis (ER) cluster_acylation Acylation cluster_desaturation Desaturation L-serine L-serine 3-Ketosphinganine 3-Ketosphinganine L-serine->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase N-eicosanoylsphinganine N-eicosanoylsphinganine Sphinganine->N-eicosanoylsphinganine CerS2, CerS4 N-eicosanoyl-sphingosine C20-Ceramide N-eicosanoylsphinganine->N-eicosanoyl-sphingosine Dihydroceramide Desaturase (DEGS) Eicosanoyl-CoA Eicosanoyl-CoA Eicosanoyl-CoA->N-eicosanoylsphinganine

Diagram 1: The de novo biosynthesis pathway of N-eicosanoylsphinganine.

Enzymology and Kinetics

The specificity of ceramide synthesis is dictated by the six mammalian ceramide synthases (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of particular chain lengths. CerS2 has a broad specificity for very-long-chain fatty acyl-CoAs (C20-C26), while CerS4 preferentially utilizes C18 and C20 acyl-CoAs.[1][2][5]

EnzymeSubstratesProductKm (Sphinganine)Specific Activity (with C20-CoA)Optimal pHOptimal Temp.
CerS2 Sphinganine, Eicosanoyl-CoAN-eicosanoylsphinganine~4.8 µM[6]High activity with C20-C26 CoAs[5]Neutral37°C
CerS4 Sphinganine, Eicosanoyl-CoAN-eicosanoylsphinganine~2-5 µM389 pmol/min/mg protein[7]Neutral37°C

Note: Kinetic parameters can vary depending on the experimental system (e.g., cell type, in vitro vs. in situ). The provided values are based on published data and should be considered representative.

Regulation of N-eicosanoylsphinganine Biosynthesis

The production of N-eicosanoylsphinganine is tightly controlled at multiple levels to ensure cellular homeostasis.

  • Transcriptional Regulation: The expression of CERS2 and CERS4 genes can be modulated by various stimuli. For instance, knockdown of CERS2 has been shown to lead to an increase in the expression of CERS4, suggesting a compensatory mechanism to maintain ceramide levels.[8]

  • Post-Translational Modifications: Ceramide synthases are subject to post-translational modifications that can alter their activity. Phosphorylation of the C-terminal region of CerS2 by casein kinase 2 has been shown to increase its enzymatic activity.

  • Substrate Availability: The availability of sphinganine and eicosanoyl-CoA is a key determinant of the rate of N-eicosanoylsphinganine synthesis.

Regulation of N-eicosanoylsphinganine Synthesis Regulatory Inputs for N-eicosanoylsphinganine Synthesis Transcriptional Factors Transcriptional Factors CERS2 Gene CERS2 Gene Transcriptional Factors->CERS2 Gene +/- CERS4 Gene CERS4 Gene Transcriptional Factors->CERS4 Gene +/- Kinases (e.g., CK2) Kinases (e.g., CK2) CerS2 Protein CerS2 Protein Kinases (e.g., CK2)->CerS2 Protein Phosphorylation (+) Substrate Supply Substrate Supply N-eicosanoylsphinganine Synthesis N-eicosanoylsphinganine Synthesis Substrate Supply->N-eicosanoylsphinganine Synthesis Sphinganine, Eicosanoyl-CoA CERS2 Gene->CerS2 Protein Transcription & Translation CerS4 Protein CerS4 Protein CERS4 Gene->CerS4 Protein Transcription & Translation CerS2 Protein->N-eicosanoylsphinganine Synthesis CerS4 Protein->N-eicosanoylsphinganine Synthesis

Diagram 2: Key regulatory inputs controlling N-eicosanoylsphinganine synthesis.

Signaling Pathways and Cellular Functions

While ceramides are well-known mediators of apoptosis and cell cycle arrest, their precursors, dihydroceramides, are emerging as bioactive lipids with distinct signaling roles. An accumulation of dihydroceramides, including N-eicosanoylsphinganine, has been linked to the induction of autophagy, a cellular recycling process that can promote cell survival under stress.[3][9] However, high levels of dihydroceramides can also trigger ER stress and have complex, context-dependent effects on apoptosis.[9]

Signaling Pathways of N-eicosanoylsphinganine Downstream Signaling of N-eicosanoylsphinganine cluster_cellular_processes Cellular Processes N-eicosanoylsphinganine N-eicosanoylsphinganine Autophagy Autophagy N-eicosanoylsphinganine->Autophagy Induces ER Stress ER Stress N-eicosanoylsphinganine->ER Stress Can Induce Apoptosis Modulation Apoptosis Modulation N-eicosanoylsphinganine->Apoptosis Modulation Modulates Cell Survival Cell Survival Autophagy->Cell Survival UPR Activation UPR Activation ER Stress->UPR Activation Cell Fate Cell Fate Apoptosis Modulation->Cell Fate

Diagram 3: Cellular signaling pathways influenced by N-eicosanoylsphinganine.

Experimental Protocols

Fluorescent Ceramide Synthase Assay

This protocol is adapted from methods utilizing NBD-sphinganine as a fluorescent substrate.[10][11]

Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (stock in ethanol)

  • Eicosanoyl-CoA (stock in water)

  • Defatted BSA

  • Assay Buffer: 20 mM HEPES, 2 mM MgCl₂, 0.5 mM DTT, pH 7.4

  • Stop Solution: Chloroform:Methanol (1:2, v/v)

  • TLC plates (silica)

  • TLC developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer and determine protein concentration.

  • In a microcentrifuge tube, prepare the reaction mixture:

    • 5-20 µg of homogenate protein

    • 15 µM NBD-sphinganine

    • 50 µM Eicosanoyl-CoA

    • 20 µM defatted BSA

    • Bring to a final volume of 20 µL with Assay Buffer.

  • Incubate at 37°C for 20-60 minutes. The reaction time should be within the linear range for product formation.

  • Stop the reaction by adding 150 µL of Stop Solution.

  • Vortex and centrifuge to pellet protein.

  • Spot the supernatant onto a silica TLC plate.

  • Develop the TLC plate using the specified developing solvent.

  • Visualize the fluorescent NBD-labeled lipids using a fluorescence imager.

  • Quantify the NBD-dihydroceramide product spot relative to a standard curve.

Fluorescent CerS Assay Workflow Fluorescent Ceramide Synthase Assay Workflow Sample Prep Prepare Homogenate Reaction Setup Incubate Homogenate with NBD-Sphinganine & Eicosanoyl-CoA Sample Prep->Reaction Setup Reaction Stop Stop Reaction with Chloroform:Methanol Reaction Setup->Reaction Stop Lipid Extraction Extract Lipids Reaction Stop->Lipid Extraction TLC Separation Separate Lipids by TLC Lipid Extraction->TLC Separation Visualization Visualize with Fluorescence Imager TLC Separation->Visualization Quantification Quantify NBD-dihydroceramide Visualization->Quantification

Diagram 4: Workflow for the fluorescent ceramide synthase assay.
LC-MS/MS Quantification of N-eicosanoylsphinganine

This protocol provides a general framework for the quantification of C20:0-dihydroceramide from biological samples.[12][13][14]

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal Standard (e.g., C17:0-dihydroceramide)

  • Extraction Solvent: Isopropanol or Chloroform:Methanol mixture

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue or lyse cells in an appropriate buffer.

    • Add a known amount of internal standard to the homogenate.

    • Extract lipids using a suitable solvent system (e.g., protein precipitation with isopropanol followed by centrifugation).

    • Collect the lipid-containing supernatant and dry it under a stream of nitrogen.

    • Reconstitute the lipid extract in the LC mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid and 10 mM ammonium formate; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate) to separate the lipid species.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for N-eicosanoylsphinganine and the internal standard.

    • Example Transition for C20:0-dihydroceramide: Precursor ion [M+H]⁺ → Product ion (corresponding to the sphingoid base).

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of N-eicosanoylsphinganine using a calibration curve prepared with known amounts of the analyte and internal standard.

LC-MS/MS Workflow LC-MS/MS Workflow for N-eicosanoylsphinganine Quantification Sample Prep Homogenize Sample & Add Internal Standard Extraction Extract Lipids Sample Prep->Extraction Reconstitution Dry & Reconstitute Extract Extraction->Reconstitution LC Separation Inject & Separate on C18 Column Reconstitution->LC Separation MS Detection Detect by ESI-MS/MS (MRM) LC Separation->MS Detection Data Analysis Quantify using Peak Area Ratios MS Detection->Data Analysis

Diagram 5: Workflow for LC-MS/MS quantification of N-eicosanoylsphinganine.

Conclusion

The biosynthesis of N-eicosanoylsphinganine, orchestrated by CerS2 and CerS4, represents a key node in sphingolipid metabolism. The growing understanding of the distinct biological roles of dihydroceramides with specific acyl chain lengths underscores the importance of this pathway in health and disease. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of N-eicosanoylsphinganine synthesis and its downstream consequences, paving the way for the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

An In-depth Technical Guide to the Cellular Localization of C20 Dihydroceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The De Novo Dihydroceramide Synthesis Pathway

The synthesis of all dihydroceramides, including the C20 species, occurs through the de novo sphingolipid biosynthesis pathway, which is initiated in the Endoplasmic Reticulum. This evolutionarily conserved pathway consists of a series of enzymatic reactions:

  • Condensation: The process begins with the rate-limiting condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).

  • Reduction: 3-ketosphinganine is then rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase.

  • N-acylation: In the crucial step for generating C20 dihydroceramide, sphinganine is acylated by a specific ceramide synthase (CerS) enzyme that utilizes an arachidoyl-CoA (C20:0-CoA) substrate. This reaction forms N-eicosanoyl-sphinganine, or this compound.

  • Desaturation: Subsequently, dihydroceramide can be desaturated by dihydroceramide desaturase (DEGS) to form the corresponding C20 ceramide, which introduces the 4,5-trans double bond into the sphingoid backbone.

Cellular Localization of this compound Synthesis

The synthesis of this compound is localized to the Endoplasmic Reticulum (ER) . This localization is dictated by the subcellular residence of the enzymes responsible for the final step of its synthesis: the ceramide synthases (CerS).

Six distinct CerS isoforms (CerS1-6) have been identified in mammals, each exhibiting a remarkable specificity for fatty acyl-CoAs of particular chain lengths. The synthesis of this compound is primarily catalyzed by Ceramide Synthase 4 (CerS4) and to a lesser extent by Ceramide Synthase 2 (CerS2) , due to their substrate preference for C18-C22 and C20-C26 acyl-CoAs, respectively.

Subcellular fractionation studies and experiments with ectopically-expressed proteins have consistently localized CerS2 and CerS4 to the ER membrane. While some studies have noted CerS activity in mitochondria-associated membranes (MAMs) and purified mitochondrial fractions, the primary site of de novo synthesis is considered the ER. The active sites of these enzymes are oriented towards the cytosolic face of the ER, where they access their substrates.

Following synthesis in the ER, dihydroceramides are transported to the Golgi apparatus for conversion into more complex sphingolipids like dihydrosphingomyelin.

Data Presentation: Quantitative Enzyme Specificity and Localization

For clarity and comparative analysis, the substrate specificities and primary subcellular locations of the mammalian ceramide synthase family are summarized below.

Ceramide Synthase (CerS) IsoformAlternative NamesAcyl-CoA Substrate PreferencePrimary Subcellular LocalizationReferences
CerS1 LASS1C18:0ER / Golgi
CerS2 LASS2, TRH3C20:0 - C26:0 (Very-long-chain)ER
CerS3 LASS3C24:0 and longer (Ultra-long-chain)ER
CerS4 LASS4, TRH1C18:0 - C22:0 ER
CerS5 LASS5, TRH4C14:0 - C16:0ER
CerS6 LASS6C14:0 - C16:0ER
Table 1: Acyl-CoA specificity and subcellular localization of mammalian Ceramide Synthases.

Experimental Protocols

Determining the subcellular localization of this compound synthesis involves a combination of biochemical assays on isolated organelles and in-situ visualization techniques.

Protocol: Ceramide Synthase Activity Assay using Fluorescent Substrates

This protocol describes a common method to measure the activity of CerS enzymes, such as CerS4, which are responsible for this compound synthesis. The assay utilizes a fluorescently labeled sphinganine substrate and quantifies the fluorescent dihydroceramide product via HPLC.

Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (fluorescent substrate) from a stock solution in ethanol

  • Arachidoyl-CoA (C20:0-CoA)

  • Fumonisin B1 (CerS inhibitor, for negative control)

  • Assay Buffer: 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2

  • Defatted Bovine Serum Albumin (BSA)

  • Reaction Stop Solution: Chloroform/Methanol (1:2, v/v)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 20 µL reaction includes:

    • 5-20 µg of cell/tissue homogenate protein

    • 10 µM NBD-sphinganine

    • 50 µM C20:0-CoA

    • 20 µM defatted BSA

    • Assay Buffer to final volume.

    • Control Reactions: Include a no-enzyme control, a no-fatty-acyl-CoA control, and an inhibitor control (with 50 µM Fumonisin B1).

  • Incubation: Incubate the reactions at 37°C for 30-120 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination & Lipid Extraction:

    • Stop the reaction by adding 100 µL of the Chloroform/Methanol stop solution.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet protein.

    • Transfer the supernatant to a new tube.

  • Quantification by HPLC:

    • Inject the supernatant onto a C18 HPLC column.

    • Use a mobile phase gradient suitable for separating the NBD-sphinganine substrate from the NBD-C20-dihydroceramide product (e.g., a gradient of methanol/water with ammonium formate).

    • Detect the fluorescent lipids using an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.

    • Quantify the product peak area and compare it to a standard curve generated with synthetic NBD-dihydroceramide standards.

Protocol: Subcellular Fractionation by Differential Centrifugation

This protocol provides a general workflow to isolate the microsomal fraction, which is rich in ER membranes, the primary site of this compound synthesis.

Materials:

  • Cultured cells or minced tissue

  • Homogenization Buffer: (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer or similar mechanical disruption device

  • Refrigerated centrifuges (low-speed and ultracentrifuge)

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor by microscopy).

  • Low-Speed Centrifugation (Nuclear Pellet): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Carefully collect the supernatant (post-nuclear supernatant).

  • Medium-Speed Centrifugation (Mitochondrial Pellet): Centrifuge the post-nuclear supernatant at 10,000-20,000 x g for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria. Collect the supernatant.

  • Ultracentrifugation (Microsomal Pellet): Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Fraction Collection:

    • The supernatant is the cytosolic fraction.

    • The pellet is the microsomal fraction, which is rich in ER and Golgi fragments.

  • Purity Analysis: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, COX IV for mitochondria, Tubulin for cytosol).

  • Downstream Analysis: The isolated microsomal fraction can be used in the Ceramide Synthase Activity Assay (Protocol 4.1) to confirm the localization of this compound synthesis activity.

Visualization by Microscopy

Microscopy techniques provide visual confirmation of the subcellular localization of the synthetic machinery.

  • Immunofluorescence Microscopy: Utilizes specific antibodies against CerS4 or CerS2. Cells are fixed, permeabilized, and incubated with primary antibodies followed by fluorescently labeled secondary antibodies. Co-localization with known ER markers (like Calnexin or PDI) can then be visualized using confocal microscopy.

  • Fluorescent Lipid Analogs: Cells can be incubated with fluorescently labeled precursors like NBD-sphinganine. The subsequent localization of the fluorescent dihydroceramide product can be tracked. Studies have shown that the D,erythro stereoisomer of fluorescent dihydroceramide analogs localizes to the Golgi apparatus after synthesis, while other isomers may accumulate in the ER, indicating that synthesis occurs in the ER prior to transport.

  • Super-Resolution Microscopy: Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) can be used with immunolabeling to visualize the distribution of CerS enzymes or ceramide itself in membranes at virtually molecular resolution, far exceeding the diffraction limit of conventional microscopy.

Mandatory Visualizations

De Novo Dihydroceramide Synthesis Pathway

de_novo_synthesis cluster_ER Endoplasmic Reticulum (Cytosolic Face) Serine L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine 3-KSR C20_dhCer This compound Sphinganine->C20_dhCer CerS4 / CerS2 (+ C20:0-CoA) C20_Cer C20 Ceramide C20_dhCer->C20_Cer DEGS1 Golgi Transport to Golgi (for complex sphingolipid synthesis) C20_dhCer->Golgi C20_Cer->Golgi

Caption: The de novo synthesis pathway of this compound in the Endoplasmic Reticulum.

Experimental Workflow for Localization

experimental_workflow cluster_fractions start Start: Cultured Cells or Tissue Sample homogenization Cell Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent nuc_pellet Nuclear Fraction diff_cent->nuc_pellet mito_pellet Mitochondrial Fraction diff_cent->mito_pellet micro_pellet Microsomal (ER) Fraction diff_cent->micro_pellet cyto_sup Cytosolic Fraction diff_cent->cyto_sup western Purity Check: Western Blot for Organelle Markers nuc_pellet->western assay CerS Activity Assay (with C20:0-CoA) nuc_pellet->assay mito_pellet->western mito_pellet->assay micro_pellet->western micro_pellet->assay cyto_sup->western cyto_sup->assay result Result: High CerS Activity in Microsomal Fraction assay->result

Caption: Workflow for identifying the subcellular location of this compound synthesis.

Conclusion

The synthesis of this compound is a spatially defined process, occurring predominantly at the cytosolic face of the Endoplasmic Reticulum. This localization is governed by the residence of Ceramide Synthase 4 and Ceramide Synthase 2, the key enzymes that acylate sphinganine with C20-acyl CoA. Understanding this precise location is fundamental for researchers investigating the distinct signaling roles of this compound and for developing therapeutic strategies that target specific nodes within the complex web of sphingolipid metabolism. The experimental protocols and workflows detailed herein provide a robust framework for the continued exploration of this important bioactive lipid.

Methodological & Application

Application Note and Protocol for the Extraction and Quantification of C20 Dihydroceramide from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), including C20 dihydroceramide (N-eicosanoyl-sphinganine), are crucial precursors in the de novo synthesis of ceramides and other complex sphingolipids.[1][2] Historically viewed as biologically inert intermediates, recent evidence has highlighted their distinct roles in various cellular processes such as autophagy, cell growth, and stress responses.[1][3] Altered levels of circulating dihydroceramides, including the C20 species, have been associated with metabolic diseases like type 2 diabetes, making them promising biomarkers for disease monitoring and therapeutic development.[1][4]

This document provides a detailed protocol for the extraction and quantification of this compound from human serum samples using a protein precipitation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This compound Signaling Pathway

This compound is synthesized as part of the de novo sphingolipid synthesis pathway, primarily in the endoplasmic reticulum. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to form sphinganine. Ceramide synthases (CerS) then acylate sphinganine with a C20 fatty acyl-CoA to produce this compound.[1][5] This molecule can then be desaturated by dihydroceramide desaturase (DES) to form C20 ceramide.[1][2] The balance between this compound and C20 ceramide is critical for maintaining cellular homeostasis.

G cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KR C20_dhCer This compound Sphinganine->C20_dhCer CerS2/4 C20_Cer C20 Ceramide C20_dhCer->C20_Cer DES1/2 Complex_Sphingolipids Complex Sphingolipids (e.g., Dihydrosphingomyelin) C20_dhCer->Complex_Sphingolipids Metabolism Cellular Responses\n(Autophagy, Stress Response) Cellular Responses (Autophagy, Stress Response) C20_Cer->Cellular Responses\n(Autophagy, Stress Response)

Figure 1: De novo synthesis pathway of this compound.

Experimental Protocols

This protocol outlines a protein precipitation method for the extraction of this compound from human serum, followed by quantification using LC-MS/MS.

Materials and Reagents
  • Human serum samples

  • This compound standard (Avanti Polar Lipids or equivalent)

  • Internal Standard (IS): C17 Dihydroceramide (Avanti Polar Lipids or equivalent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates (optional, for high-throughput processing)

  • Centrifuge capable of 12,000 x g

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation and Extraction Workflow

Figure 2: Experimental workflow for this compound extraction.
Detailed Protocol

  • Sample Thawing: Thaw frozen serum samples on ice. Once thawed, vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of serum sample. Spike with 10 µL of the internal standard working solution (e.g., 1 µM C17 Dihydroceramide in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of methanol. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

    • Gradient: A typical gradient would start at 60% B, increasing to 100% B over several minutes, holding at 100% B, and then returning to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The following MRM transitions can be used for the detection and quantification of this compound and the internal standard.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound596.6266.325
C17 Dihydroceramide (IS)454.5266.325

Data Presentation

The following tables present hypothetical quantitative data for this compound levels in serum samples from a control and a study group, illustrating the application of this protocol.

Table 1: Calibration Curve for this compound Quantification
Standard Concentration (nM)Peak Area Ratio (Analyte/IS)
10.052
50.258
100.515
502.591
1005.234
50026.105
Linearity (R²) 0.9995
Table 2: this compound Concentrations in Serum Samples
Sample IDGroupThis compound (nM)
CTRL-01Control15.2
CTRL-02Control18.5
CTRL-03Control13.8
Control Mean ± SD 15.8 ± 2.4
STUDY-01Study25.7
STUDY-02Study31.2
STUDY-03Study28.9
Study Mean ± SD 28.6 ± 2.8

Conclusion

This application note provides a robust and reliable protocol for the extraction and quantification of this compound from human serum. The protein precipitation method is straightforward and suitable for high-throughput analysis. The use of LC-MS/MS with MRM ensures high selectivity and sensitivity for accurate quantification. This protocol can be a valuable tool for researchers and drug development professionals investigating the role of this compound in health and disease.

References

Application Note: C20 Dihydroceramide as an Emerging Biomarker for Cardiovascular Disease Risk

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical bioactive molecules involved in a multitude of cellular processes, including inflammation, apoptosis, and insulin resistance.[1] Within this class, ceramides and their precursors, dihydroceramides, have garnered significant attention for their role in the pathophysiology of cardiovascular disease (CVD).[2][3] The accumulation of specific ceramide species is linked to the progression of atherosclerosis, heart failure, and adverse cardiovascular events.[2][4] Dihydroceramides are the direct precursors to ceramides in the de novo synthesis pathway, and their levels can reflect the activity of this pathway, which is often dysregulated in metabolic diseases.[5][6] Recent lipidomic studies have identified specific dihydroceramide species, including C20 Dihydroceramide (dhCer C20:0), as potential biomarkers for cardiometabolic risk, offering new avenues for patient stratification and drug development.[7]

This document provides a detailed overview of the application of this compound as a biomarker for CVD, summarizing the quantitative evidence, outlining its metabolic pathway, and providing a detailed protocol for its quantification in biological samples.

Quantitative Data Summary: Dihydroceramides and Cardiometabolic Risk

Recent large-scale prospective studies have begun to elucidate the specific roles of different dihydroceramide species in the development of type 2 diabetes (T2D) and cardiovascular disease. As T2D is a major risk factor for CVD, biomarkers of T2D risk are highly relevant to cardiovascular health. The EPIC-Potsdam study provided key insights into these associations.[7][8]

BiomarkerAssociated ConditionRisk Association (per 1 SD increase)Key Study
C20:0 Dihydroceramide Type 2 DiabetesIncreased Risk EPIC-Potsdam[7][8]
C22:2 DihydroceramideType 2 DiabetesIncreased RiskEPIC-Potsdam[7][8]
C22:2 DihydroceramideCardiovascular DiseaseIncreased RiskEPIC-Potsdam[7][8]
C26:1 DihydroceramideType 2 DiabetesDecreased RiskEPIC-Potsdam[7][8]
C16:0 CeramideCardiovascular DiseaseIncreased RiskEPIC-Potsdam[7][8]
C18:0 CeramideType 2 DiabetesIncreased RiskEPIC-Potsdam[7][8]
C20:0 CeramideType 2 DiabetesDecreased RiskEPIC-Potsdam[7][8]

Signaling Pathway: De Novo Synthesis of Ceramides

Dihydroceramides are key intermediates in the de novo synthesis of all sphingolipids. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3][6] The resulting dihydroceramide species are then converted to ceramides by the enzyme dihydroceramide desaturase-1 (DEGS1).[3][5] The specific acyl-chain length, such as the 20-carbon chain in this compound, is determined by the action of one of six ceramide synthases (CerS).[1] CerS4, for instance, is responsible for producing ceramides and dihydroceramides with C18-C20 acyl chains and is abundant in the heart.[2]

de_novo_synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi ER / Golgi Apparatus serine L-Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds SPT sphinganine Sphinganine (Dihydrosphingosine) kds->sphinganine Reductase dhCer This compound sphinganine->dhCer CerS4 (C20-CoA) cer C20 Ceramide dhCer->cer DEGS1 complex Complex Sphingolipids cer->complex Synthases acyl_coa Acyl-CoA (e.g., C20:0)

Caption: De novo sphingolipid synthesis pathway highlighting this compound.

Experimental Protocols and Workflow

Accurate quantification of this compound in biological matrices such as serum or plasma is critical for its validation as a biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[5][9]

Experimental Workflow for Dihydroceramide Quantification

The general workflow involves sample preparation to remove interfering substances like proteins, followed by chromatographic separation and mass spectrometric detection.

experimental_workflow sample 1. Sample Collection (Serum/Plasma) is_add 2. Add Internal Standard (e.g., Labeled dhCer) sample->is_add precip 3. Protein Precipitation (e.g., with Acetonitrile/Methanol) is_add->precip centrifuge 4. Centrifugation (to pellet protein) precip->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant lcms 6. LC-MS/MS Analysis (MRM Mode) supernatant->lcms data 7. Data Processing (Quantification vs. Standard Curve) lcms->data

Caption: Standard workflow for LC-MS/MS analysis of dihydroceramides.
Protocol: Quantification of this compound by LC-MS/MS

This protocol is a representative method synthesized from established high-throughput techniques.[5][9][10]

1. Materials and Reagents

  • Biological Matrix: Human serum or plasma

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., C16:0-d7 Dihydroceramide)

  • Solvents: LC-MS grade Methanol, Acetonitrile, 2-Propanol, Formic Acid

  • Reagents: Ammonium formate or ammonium bicarbonate

  • 96-well collection plates

  • Centrifuge capable of handling plates

2. Sample Preparation (Protein Precipitation)

  • Pipette 20 µL of serum/plasma sample into a 96-well plate.

  • Add 200 µL of a precipitation solution (e.g., Acetonitrile:Methanol 9:1 v/v) containing the internal standard at a known concentration.

  • Seal the plate and vortex for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Methanol:2-Propanol (1:1 v/v) with 0.2% formic acid and 10 mM ammonium formate.[9]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A rapid gradient is typically used. For example:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: Ramp to 100% B

    • 2.5-4.0 min: Hold at 100% B

    • 4.0-4.1 min: Return to 30% B

    • 4.1-5.0 min: Re-equilibration

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized on the specific instrument used.

4. Data Analysis and Quantification

  • Generate a standard curve by preparing serial dilutions of the this compound standard and spiking them into a surrogate matrix (e.g., charcoal-stripped serum).

  • Process the standard curve samples using the same protocol as the study samples.

  • Integrate the peak areas for the this compound and the internal standard for all samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot the peak area ratio against the concentration for the standards to create a linear regression curve.

  • Interpolate the concentrations of this compound in the unknown samples from the standard curve.

Logical Relationship: this compound in Risk Stratification

The utility of this compound as a biomarker lies in its ability to reflect a pathological state that contributes to overall CVD risk. Its association with T2D, a disease intricately linked with endothelial dysfunction and atherosclerosis, places it within the causal pathway of cardiovascular events.

logical_relationship cluster_factors Risk Factors genetics Genetic Predisposition dhCer Elevated Plasma This compound genetics->dhCer diet Dietary Habits (e.g., Red Meat) diet->dhCer t2d Increased Risk of Type 2 Diabetes dhCer->t2d cvd Increased Risk of Cardiovascular Disease t2d->cvd Well-Established Link

Caption: Logical flow from risk factors to CVD via this compound.

Conclusion

This compound is an emerging biomarker that reflects dysregulation in the de novo sphingolipid synthesis pathway, a key metabolic process implicated in cardiometabolic diseases.[7] Its demonstrated association with an increased risk of Type 2 Diabetes provides a strong rationale for its investigation as a biomarker for cardiovascular disease.[7][8] The availability of robust and high-throughput LC-MS/MS methods allows for its precise and accurate quantification in clinical research and drug development settings.[5][9] Further research should focus on validating the prognostic value of this compound for major adverse cardiovascular events (MACE) in diverse patient cohorts and exploring its utility as a pharmacodynamic biomarker for therapies targeting sphingolipid metabolism.

References

Application Notes and Protocols for C20 Dihydroceramide Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C20 dihydroceramide as an internal standard in mass spectrometry-based lipidomics. These guidelines are intended for researchers, scientists, and professionals in drug development engaged in the quantitative analysis of sphingolipids.

Introduction

This compound (N-eicosanoyl-sphinganine) is a crucial intermediate in the de novo biosynthesis of sphingolipids, serving as the direct precursor to C20 ceramide.[1] The accurate quantification of this compound and other related sphingolipids is essential for understanding their roles in various cellular processes, including apoptosis, cell growth, and differentiation.[2][3] In mass spectrometry, internal standards are critical for achieving accurate and reproducible quantification by correcting for variations in sample preparation and instrument response. Non-physiological odd-chain dihydroceramides or stable isotope-labeled versions are ideal for this purpose.[2][4]

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[5][6] This pathway leads to the formation of dihydroceramide, which is then desaturated to form ceramide.[5][7] this compound is specifically formed through the acylation of sphinganine by ceramide synthase (CerS).

de_novo_sphingolipid_synthesis cluster_Golgi Golgi Apparatus serine L-Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphin Sphinganine (Dihydrosphingosine) keto->sphin KDSR dhCer This compound sphin->dhCer CerS cer C20 Ceramide dhCer->cer DEGS1 complex Complex Sphingolipids cer->complex Transport & Further Metabolism

De novo sphingolipid biosynthesis pathway.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer or Folch method is commonly used for the extraction of sphingolipids from biological samples.[1][8]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • This compound internal standard (and other relevant standards like C17 or C25 ceramide)[8][9]

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To 100 µL of the biological sample, add a known amount of the this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 0.5 mL of chloroform and vortex again.

  • Add 0.5 mL of water to induce phase separation and vortex.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of isopropanol and acetonitrile).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).[8]

  • Mobile Phase A: Water with 0.2% formic acid.[8]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 5-25 µL.[8][10]

  • Gradient:

    • Start with 50% B, hold for 1 min.

    • Linearly increase to 100% B over 3 min.

    • Hold at 100% B for 12 min.

    • Return to 50% B and equilibrate for 5 min.[8]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[4][11]

  • Capillary Voltage: 2.5 - 3.5 kV.[10]

  • Cone Voltage: 40 V.[10]

  • Source Temperature: 140-150°C.[10]

  • Desolvation Temperature: 350-600°C.[10]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of dihydroceramides using an internal standard approach.

Table 1: Internal Standards for Dihydroceramide Quantification

Internal StandardTarget AnalytesTypical Concentration per SampleReference
C17 DihydroceramideC14-C20 Dihydroceramides50 ng[2]
D7-C20 DihydroceramideThis compoundVaries based on expected levels[1]
C17 CeramideC14, C16, C18, C18:1, C20 Ceramides50 ng[8]
C25 CeramideC24, C24:1 Ceramides100 ng[8]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.99[11]
Lower Limit of Quantification (LLOQ)1 nM[11]
Inter-assay Precision (CV%)< 15%[11]
Intra-assay Precision (CV%)< 15%[11]
Accuracy (% Recovery)85-115%[11]
Extraction Recovery> 90%[11]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using an internal standard.

experimental_workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis sample Biological Sample add_is Add this compound Internal Standard sample->add_is extract Lipid Extraction (Bligh & Dyer) add_is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Workflow for this compound analysis.

Conclusion

The use of this compound internal standards in LC-MS/MS-based lipidomics provides a robust and reliable method for the accurate quantification of this and other related sphingolipids. The detailed protocols and data presented herein offer a comprehensive guide for researchers to implement these techniques in their own laboratories. Adherence to these methodologies will ensure high-quality, reproducible data, which is paramount for advancing our understanding of the biological roles of sphingolipids in health and disease.

References

High-Throughput Analysis of C20 Dihydroceramide for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as bioactive signaling molecules involved in a myriad of cellular processes.[1][2] Dihydroceramides (dhCer) are the direct precursors to ceramides in the de novo sphingolipid synthesis pathway.[1][3] Historically considered inert intermediates, recent evidence has highlighted the unique biological activities of dihydroceramides, distinct from their ceramide counterparts.[2]

Specifically, C20 dihydroceramide (d18:0/20:0) has emerged as a molecule of interest in clinical research. Dysregulation of sphingolipid metabolism, leading to the accumulation of specific dihydroceramide species, has been implicated in various pathologies.[1] Elevated levels of circulating this compound have been associated with an increased risk of coronary artery disease (CAD), suggesting its potential as a predictive biomarker.[4] Furthermore, its accumulation has been linked to processes such as apoptosis and the generation of reactive oxygen species.[5]

The accurate and rapid quantification of this compound in clinical samples is therefore essential for understanding its pathophysiological role and evaluating its potential as a clinical biomarker. This document provides a detailed protocol for the high-throughput analysis of this compound in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique.[5]

Data Presentation

The following table summarizes the quantitative data on this compound (dihydro-cer d18:0/20:0) levels in serum from a clinical study comparing healthy controls with patients diagnosed with Coronary Artery Disease (CAD).

AnalyteGroupnConcentration (µM) [Median (IQR)]P-value
This compoundControl2120.05 (0.03–0.07)2.36 x 10⁻¹⁰
(dihydro-cer d18:0/20:0)CAD Patients4620.07 (0.05–0.1)

Data adapted from Poss, A. M., et al. (2020). Machine learning reveals serum sphingolipids as cholesterol-independent biomarkers of coronary artery disease. Journal of Clinical Investigation.[4]

Signaling Pathway

This compound is synthesized as part of the de novo sphingolipid biosynthesis pathway, which is a fundamental metabolic process occurring primarily in the endoplasmic reticulum. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various sphingolipids.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT Sphinganine Sphinganine (dihydrosphingosine) KDS->Sphinganine KSR C20_dhCer This compound (d18:0/20:0) Sphinganine->C20_dhCer CerS2/4 (+ C20:0-CoA) C20_Cer C20 Ceramide C20_dhCer->C20_Cer DEGS1 Complex Complex Sphingolipids C20_Cer->Complex Transport info1 SPT: Serine Palmitoyltransferase info2 KSR: 3-Ketosphinganine Reductase info3 CerS: Ceramide Synthase info4 DEGS1: Dihydroceramide Desaturase 1

Figure 1. De Novo Sphingolipid Biosynthesis Pathway.

Experimental Workflow

The high-throughput analysis of this compound from clinical samples involves sample preparation, lipid extraction, chromatographic separation, and detection by mass spectrometry. The following diagram illustrates the typical workflow.

G Sample Serum/Plasma Sample (e.g., 50 µL) Precipitation Protein Precipitation (Ice-cold Methanol + Internal Standard) Sample->Precipitation Centrifuge Centrifugation (e.g., 12,000 x g, 5 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Transfer to Autosampler Vial Centrifuge->Supernatant LC UPLC/HPLC Separation (Reversed-Phase C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Figure 2. High-Throughput LC-MS/MS Workflow.

Experimental Protocols

This section provides a detailed methodology for the high-throughput quantification of this compound in human serum or plasma.

Materials and Reagents
  • Solvents: LC-MS grade methanol, isopropanol, and water.

  • Reagents: Formic acid, ammonium bicarbonate.

  • Standards: this compound (d18:0/20:0) analytical standard.

  • Internal Standard (IS): A non-endogenous dihydroceramide, such as C17 Dihydroceramide (d18:0/17:0) or a stable isotope-labeled this compound (e.g., d18:0/20:0-d4).

  • Biological Matrix: Human serum or plasma.

  • Equipment: Microcentrifuge, vortex mixer, autosampler vials with inserts, UPLC/HPLC system, and a tandem mass spectrometer.

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the IS stock solution with ice-cold methanol to a final concentration (e.g., 100 ng/mL). This solution will be used for protein precipitation.

2.2. Sample Preparation (Protein Precipitation) This protocol is optimized for high-throughput processing, often in a 96-well plate format.

  • Aliquot 50 µL of each serum/plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate.

  • Add 200 µL of the ice-cold internal standard working solution to each tube/well.

  • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.

  • Carefully transfer approximately 180 µL of the clear supernatant to a clean autosampler vial with a micro-insert or a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

  • System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium bicarbonate.

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium bicarbonate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1.0 min: Isocratic at a suitable starting percentage of B (e.g., 60%).

    • 1.1-3.0 min: Linear gradient to a high percentage of B (e.g., 95%).

    • 3.1-4.0 min: Hold at high % B.

    • 4.1-5.0 min: Return to initial conditions and re-equilibrate. A divert valve can be used to direct the flow to waste for the first minute to avoid salt contamination of the mass spectrometer.

3.2. Mass Spectrometry Conditions

  • System: Tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions (m/z):

    • This compound (d18:0/20:0): Precursor ion [M+H]⁺ → Product ion (e.g., 596.6 → 266.3). Note: Exact m/z values should be optimized for the specific instrument.

    • Internal Standard (e.g., C17 dhCer): Precursor ion [M+H]⁺ → Product ion (e.g., 554.5 → 266.3).

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for each analyte.

Data Analysis and Quantification
  • Integrate the peak areas for this compound and the internal standard for all samples, standards, and QCs.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration is reported after accounting for the initial sample volume and dilution factors.

References

Application Note: High-Throughput Quantification of C20 Dihydroceramide for Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction, separation, and quantification of C20 dihydroceramide from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Dihydroceramides are immediate precursors to ceramides in the de novo sphingolipid synthesis pathway and have emerged as bioactive lipids involved in cellular processes like autophagy and cell stress responses.[1][2][3][4] Accurate quantification of specific dihydroceramide species, such as this compound, is crucial for understanding their physiological and pathological roles.[5] The described method is suitable for researchers, scientists, and drug development professionals engaged in lipidomics and biomedical research.

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as signaling molecules in a myriad of cellular processes.[1][2] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine. The acylation of sphinganine by ceramide synthases (CerS) produces dihydroceramides (dhCer) with varying fatty acid chain lengths.[2][6] this compound, specifically, is synthesized by the action of Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4), which exhibit a preference for C20:0-acyl-CoA.[6]

Historically considered biologically inert precursors to ceramides, recent evidence has demonstrated that dihydroceramides possess unique biological functions distinct from their ceramide counterparts.[1][2][6] The accumulation of dihydroceramides has been implicated in autophagy, apoptosis, and cellular stress responses.[2][4] Therefore, the precise and robust quantification of specific dihydroceramide species like this compound is essential for elucidating their roles in health and disease.[5]

This application note details a validated method for the quantification of this compound in biological matrices such as plasma and cell pellets. The protocol employs a liquid-liquid extraction technique for lipid isolation, followed by sensitive and specific detection using LC-MS/MS.

Materials and Reagents

  • Solvents (HPLC Grade or higher):

    • Methanol (MeOH)

    • Chloroform (CHCl3)

    • Water (H2O)

    • Isopropanol (IPA)

    • Acetonitrile (ACN)

    • Methyl tert-butyl ether (MTBE)

  • Internal Standard:

    • C17 Dihydroceramide or other non-naturally occurring odd-chain dihydroceramide.

  • Standards:

    • This compound

  • Other Reagents:

    • Butylated hydroxytoluene (BHT)

    • EDTA

    • Nitrogen gas

  • Equipment:

    • Vortex mixer

    • Centrifuge (capable of 4°C and >3000 x g)

    • Solvent evaporator (e.g., nitrogen evaporator)

    • Autosampler vials with inserts

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is a modified Bligh and Dyer method, which is a widely used technique for lipid extraction.[1][6][7]

For Plasma/Serum Samples (50 µL):

  • Thaw plasma or serum samples on ice.

  • To a glass tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution (e.g., C17-dihydroceramide at a known concentration).

  • Add 188 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 1 minute to create a single-phase mixture.

  • Incubate at room temperature for 30 minutes.

  • Add 62.5 µL of chloroform and vortex for 1 minute.

  • Add 62.5 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 3500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[7]

  • Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a clean glass tube.

  • Repeat the extraction of the remaining aqueous phase with 250 µL of chloroform.

  • Combine the organic phases.

For Cell Pellets (1 x 10^7 cells):

  • Harvest cells and wash with ice-cold PBS. Centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 500 µL of a suitable buffer.[7]

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of methanol and vortex for 1 minute.[7]

  • Add 500 µL of chloroform and vortex for 1 minute.

  • Incubate at room temperature for 30 minutes.

  • Add 500 µL of chloroform and vortex for 1 minute.

  • Add 500 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 3500 x g for 10 minutes at 4°C.[7]

  • Collect the lower organic phase.

  • Repeat the extraction of the aqueous phase with 1 mL of chloroform.

  • Combine the organic phases.

Solvent Evaporation and Reconstitution
  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas.[1][7]

  • Reconstitute the dried lipid extract in 100 µL of a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile/isopropanol/water (65:30:5, v/v/v).[8]

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. A triple quadrupole or a high-resolution mass spectrometer like an Orbitrap can be used for this analysis.[7]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate

    • Gradient: A suitable gradient to separate this compound from other lipid species.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (d18:0/20:0), a common transition is m/z 596.6 → 266.3. For a C17 dihydroceramide internal standard, the transition would be m/z 554.5 → 266.3.

Data Presentation

The quantification of this compound is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated with known concentrations of this compound.

Table 1: Representative Quantitative Data of this compound in Different Biological Samples

Sample TypeSample IDThis compound Concentration (ng/mL)Standard Deviation (ng/mL)
Human PlasmaControl 115.21.8
Human PlasmaControl 218.52.1
Human PlasmaTreated 125.83.2
Human PlasmaTreated 229.13.5
Cell Line AUntreated8.71.1
Cell Line ATreated19.42.5

Visualization

Signaling Pathway of this compound Synthesis

The following diagram illustrates the de novo sphingolipid synthesis pathway leading to the formation of this compound.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR This compound This compound Sphinganine->this compound CerS2/4 + C20:0-CoA C20 Ceramide C20 Ceramide This compound->C20 Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids C20 Ceramide->Complex Sphingolipids

Caption: De novo synthesis pathway of this compound.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol for this compound quantification.

G Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Organic Phase Collection Organic Phase Collection Phase Separation->Organic Phase Collection Solvent Evaporation Solvent Evaporation Organic Phase Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for In Vitro Assays Using Exogenous C20 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, were historically considered biologically inert. However, a growing body of evidence reveals that specific dihydroceramide species, including C20 Dihydroceramide (N-eicosanoyl-sphinganine), possess unique biological activities distinct from their ceramide counterparts.[1] These activities include the induction of autophagy, modulation of cell stress responses, and regulation of cell growth, making this compound a molecule of significant interest in cellular biology and drug development.[1]

These application notes provide detailed protocols for utilizing exogenous this compound in key in vitro assays to investigate its effects on cell viability, apoptosis, and autophagy. The provided methodologies and data will serve as a valuable resource for researchers studying sphingolipid signaling and its implications in various physiological and pathological conditions.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of dihydroceramides on cell viability, apoptosis, and autophagy. It is important to note that much of the existing literature focuses on elevating endogenous dihydroceramides through enzymatic inhibition or uses other acyl-chain length variants. The data presented here is intended to provide a comparative baseline.

Table 1: Effect of Dihydroceramide Manipulation on Cell Viability

Cell LineTreatmentConcentrationIncubation TimeObserved EffectReference
Neuroblastoma (SMS-KCNR)4-HPR (induces endogenous dhCer)2.5-10 µMNot SpecifiedIncreased cytotoxicity[2]
T-cell Acute Lymphoblastic Leukemia (CCRF-CEM)Sphinganine + GT-11 (increases endogenous dhCer)1-4 µM (Sphinganine)Not SpecifiedIncreased cytotoxicity[3]
C6 GliomaCeramide (in DMSO)IC50 = 32.7 µMNot SpecifiedAntiproliferative[4]
HT29 Colon CancerCeramide (in DMSO)IC50 = 0.25 µMNot SpecifiedAntiproliferative[4]

Table 2: Quantitative Analysis of Apoptosis Induction

Cell LineTreatmentConcentrationIncubation TimeApoptotic Cells (%)Reference
HCT-116 Colon CancerC2-CeramideNot SpecifiedNot SpecifiedApoptosis induced[5]
HCT-116 Colon CancerC2-DihydroceramideNot SpecifiedNot SpecifiedNo effect[5]
Human Lung Adenocarcinoma (A549)C6-Ceramide50 µM24 hoursIncreased apoptosis[6]
Human Lung Adenocarcinoma (A549)C6-Dihydroceramide50 µM24 hoursNo significant increase in apoptosis[6]

Table 3: Quantitative Analysis of Autophagy Induction

Cell LineTreatmentConcentrationIncubation TimeLC3-II/LC3-I Ratio (Fold Change)Reference
FECD specimensEndogenous stateNot ApplicableNot ApplicableMarkedly higher LC3-II[7]
A549aGQDs100 µg/mLNot Specified1.7[2]
A549aGQDs200 µg/mLNot Specified3.1[2]

Experimental Protocols

Cell Treatment with Exogenous this compound

Objective: To prepare and treat cultured cells with exogenous this compound for subsequent in vitro assays.

Materials:

  • This compound (powder)

  • Ethanol, absolute

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Cultured cells

Protocol:

  • Preparation of this compound-BSA Complex:

    • Dissolve this compound in absolute ethanol to create a stock solution (e.g., 10 mM).

    • Prepare a 10% (w/v) BSA solution in PBS.

    • To prepare a 1 mM this compound-BSA complex, slowly add the ethanolic this compound stock solution to the BSA solution while vortexing to achieve a final molar ratio of approximately 5:1 (Dihydroceramide:BSA).

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • Sterile filter the complex using a 0.22 µm filter.

    • Store the complex at -20°C in aliquots.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Prepare working concentrations of the this compound-BSA complex by diluting the stock in fresh cell culture medium. Suggested starting concentrations range from 10 µM to 100 µM.

    • Include a vehicle control (culture medium with the same concentration of BSA-ethanol complex without the dihydroceramide).

    • Remove the existing medium from the cells and replace it with the medium containing the this compound-BSA complex or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.

Cell Viability Assessment: MTT Assay

Objective: To determine the effect of exogenous this compound on cell viability.

Materials:

  • Cells treated with this compound (as described in Protocol 1)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound-BSA complex (e.g., 10, 25, 50, 100 µM) and a vehicle control for the desired incubation times (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with exogenous this compound.

Materials:

  • Cells treated with this compound (as described in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound-BSA complex and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Autophagy Analysis: LC3-I to LC3-II Conversion by Western Blot

Objective: To assess the induction of autophagy by measuring the conversion of LC3-I to the autophagosome-associated form, LC3-II.

Materials:

  • Cells treated with this compound (as described in Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3 (recognizes both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound-BSA complex and a vehicle control for various time points (e.g., 6, 12, 24 hours). A positive control for autophagy induction (e.g., rapamycin or starvation) should be included.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II relative to the loading control indicates autophagy induction.

Signaling Pathways and Visualizations

Exogenous this compound is thought to influence several key signaling pathways, primarily related to cellular stress responses. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

DeNovo_Sphingolipid_Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR C20_dhCer This compound Sphinganine->C20_dhCer CerS2/4 C20_Cer C20 Ceramide C20_dhCer->C20_Cer DEGS1

Caption: De Novo Sphingolipid Synthesis Pathway leading to this compound.

Apoptosis_Signaling C20_dhCer Exogenous This compound ER_Stress ER Stress C20_dhCer->ER_Stress Mitochondria Mitochondria C20_dhCer->Mitochondria Direct effect? Bax_Bak Pro-apoptotic Bax/Bak ER_Stress->Bax_Bak Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak inhibits Bax_Bak->Mitochondria permeabilization Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed Apoptosis Signaling Pathway influenced by this compound.

Autophagy_Signaling C20_dhCer Exogenous This compound ER_Stress ER Stress C20_dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Beclin1_Complex Beclin-1 Complex (VPS34, Beclin-1, etc.) UPR->Beclin1_Complex activates Autophagosome_Formation Autophagosome Formation Beclin1_Complex->Autophagosome_Formation LC3_Conversion LC3-I to LC3-II Conversion Autophagosome_Formation->LC3_Conversion Autophagy Autophagy LC3_Conversion->Autophagy mTORC1 mTORC1 mTORC1->Beclin1_Complex inhibits

Caption: Autophagy Signaling Pathway potentially activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Prepare_C20_dhCer Prepare this compound- BSA Complex Treat_Cells Treat Cells with This compound Prepare_C20_dhCer->Treat_Cells MTT_Assay Cell Viability (MTT Assay) Treat_Cells->MTT_Assay AnnexinV_PI Apoptosis (Annexin V/PI Staining) Treat_Cells->AnnexinV_PI Western_Blot Autophagy (LC3 Western Blot) Treat_Cells->Western_Blot

Caption: General Experimental Workflow for studying this compound effects.

References

Applications of C20 Dihydroceramide in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, traditionally considered inert precursors to ceramides in the de novo sphingolipid synthesis pathway, are now emerging as bioactive lipids with significant roles in cellular processes, including those critical to cancer cell fate. C20 dihydroceramide, a long-chain dihydroceramide, has garnered particular interest for its involvement in inducing cell stress responses that can lead to cancer cell death. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, focusing on its role in apoptosis, autophagy, and endoplasmic reticulum (ER) stress.

Biological Activity of this compound

The accumulation of dihydroceramides, including the C20 species, is often achieved through the inhibition of dihydroceramide desaturase 1 (DES1), the enzyme responsible for converting dihydroceramides to ceramides.[1][2] This accumulation disrupts cellular homeostasis and can trigger distinct signaling pathways in cancer cells.

Key Biological Effects:

  • Induction of Apoptosis: Increased levels of this compound have been linked to the induction of apoptosis in various cancer cell lines. In human head and neck squamous cell carcinoma (HNSCC) cells, the accumulation of C20 and C24 dihydroceramides following photodynamic therapy (PDT) was shown to counteract the pro-apoptotic effects of ceramide, suggesting a complex regulatory role.[2] However, in other contexts, dihydroceramide accumulation is directly linked to apoptotic cell death.

  • Modulation of Autophagy: Dihydroceramides are potent inducers of autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer.[1] The accumulation of long-chain dihydroceramides can lead to cytotoxic autophagy in some cancer cells.[3]

  • ER Stress Induction: An increase in cellular dihydroceramide levels can induce ER stress, leading to the activation of the unfolded protein response (UPR).[3] Persistent ER stress can ultimately trigger apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of dihydroceramide accumulation in various cancer cell lines. It is important to note that many studies modulate dihydroceramide levels using DES1 inhibitors rather than direct application of specific dihydroceramide species.

Table 1: IC50 Values of Dihydroceramide Desaturase (DES1) Inhibitors in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Fenretinide (4-HPR)SMS-KCNR (Neuroblastoma)2.32[4]
SKI-II-0.3 (Kᵢ)[5]

Table 2: Effects of Dihydroceramide Accumulation on Cancer Cell Lines

TreatmentCancer Cell LineEffectSpecies IncreasedReference
Photodynamic Therapy (PDT) + FenretinideSCC17B (HNSCC)Enhanced apoptosis and loss of clonogenicityC16-dihydroceramide[2]
DES1 Knockdown + PDTHNSCCIncreased early apoptosis, attenuated late apoptosisC20 & C24 dihydroceramide[1]
Sphinganine + GT-11 (DES1 inhibitor)T-cell ALLIncreased cytotoxicityC22:0 & C24:0 dihydroceramide[6]
ABTL0812 (increases dihydroceramides)Various cancer cellsER stress-mediated cytotoxic autophagyLong-chain dihydroceramides[3]

Signaling Pathways

The accumulation of this compound can initiate a cascade of signaling events within cancer cells, primarily revolving around ER stress and autophagy, which can ultimately lead to apoptosis.

C20_Dihydroceramide_Signaling cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_outcome Outcome This compound This compound ER_Stress ER Stress This compound->ER_Stress Induces Autophagy Autophagy This compound->Autophagy Induces ER_Stress->Autophagy Can trigger Apoptosis Apoptosis ER_Stress->Apoptosis Can lead to Autophagy->Apoptosis Can lead to (cytotoxic autophagy) MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound Incubate_24h_1->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

Application Note: Quantification of C20 Dihydroceramide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides are crucial precursors in the de novo synthesis pathway of ceramides and other complex sphingolipids. As central intermediates, their cellular concentrations are tightly regulated. The accumulation of specific dihydroceramide species, including C20 dihydroceramide, has been implicated in various cellular processes such as apoptosis and the generation of reactive oxygen species. The conversion of dihydroceramide to ceramide is catalyzed by the enzyme dihydroceramide desaturase (DEGS1). Dysregulation of this pathway can lead to an accumulation of dihydroceramides, which has been linked to several pathological conditions. Consequently, the accurate and sensitive quantification of this compound is essential for advancing research in drug development and the life sciences. This document provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Signaling Pathway

The de novo synthesis of ceramides is a fundamental pathway in lipid metabolism. Dihydroceramides are the immediate precursors to ceramides. The conversion of dihydroceramide to ceramide is a critical step catalyzed by the enzyme dihydroceramide desaturase (DEGS1).

cluster_key Key Serine Serine + Palmitoyl-CoA Dihydrosphingosine 3-ketodihydrosphingosine -> Dihydrosphingosine Serine->Dihydrosphingosine SPT Dihydroceramide This compound Dihydrosphingosine->Dihydroceramide CerS Ceramide C20 Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Synthesis Key1 SPT: Serine Palmitoyltransferase Key2 CerS: Ceramide Synthase Key3 DEGS1: Dihydroceramide Desaturase 1

Caption: De novo sphingolipid synthesis pathway.

Experimental Workflow

The following diagram outlines the major steps for the quantification of this compound from biological samples.

SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (Reversed-Phase) SamplePrep->LC Inject Supernatant MS Mass Spectrometry (Triple Quadrupole) LC->MS Elution Data Data Analysis MS->Data MRM Data Acquisition

Caption: LC-MS/MS workflow for this compound analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for serum and plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (e.g., serum, plasma).

  • Add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., C17-Dihydroceramide).[1]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.[1]

  • Carefully transfer 180 µL of the supernatant to a clean autosampler vial with a micro-insert for LC-MS/MS analysis.[1]

Liquid Chromatography
  • Column: ACE Excel SuperC18 column (1.7 µm, 100 mm×2.1 mm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.[1]

  • Mobile Phase B: Methanol/2-Propanol (1:1, v/v) containing 10 mM Ammonium Bicarbonate.[1]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Injection Volume: 10 µL.[1]

  • LC Gradient: Isocratic elution with 100% Mobile Phase B for 5 minutes. A divert valve should be used to direct the flow to waste for the first 1.0 minute to avoid contamination of the mass spectrometer.[1][2]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • MRM Transitions: The MRM transitions for C20-Dihydroceramide and a common internal standard are provided in Table 1. These transitions are based on the characteristic neutral losses observed for dihydroceramides.[1][2]

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 250°C

    • Collision Gas: Argon

Data Presentation

The MRM transitions for C20-Dihydroceramide are based on its calculated molecular weight and characteristic fragmentation patterns.[1] In negative ionization mode, dihydroceramides often exhibit a characteristic neutral loss.[1][2] For comparison, a common transition for C20 ceramide in positive ion mode is also included.

Table 1: MRM Transitions for this compound and Related Compounds

AnalyteTransition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
C20-Dihydroceramide Quantitative 596.6 338.4 30-40 (optimize) Negative
C20-Dihydroceramide Confirmatory 596.6 295.3 30-40 (optimize) Negative
C17-Dihydroceramide (IS)Quantitative554.5338.430-40 (optimize)Negative
C20 CeramideQuantitative594264Not specifiedPositive[3]

References

Application Notes and Protocols: C20 Dihydroceramide in the Study of Ceramide Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C20 dihydroceramide and its related precursors in assays designed to measure the activity of ceramide synthases (CerS). Understanding the function of specific CerS isoforms is critical due to their role in producing ceramides with distinct acyl chain lengths, which in turn have different physiological and pathological functions.

Introduction

Ceramides are central bioactive lipids involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1] They are synthesized through several pathways, with the de novo pathway being a primary route. In this pathway, dihydroceramide is formed by the N-acylation of a sphingoid base (sphinganine) with a fatty acyl-CoA, a reaction catalyzed by a family of six ceramide synthases (CerS1-6).[2][3] Dihydroceramide is subsequently desaturated to form ceramide.[3]

Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths.[4] Specifically, Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) are known to utilize very-long-chain and long-chain fatty acyl-CoAs, including C20:0-acyl-CoA (arachidoyl-CoA), to produce this compound.[5][6] Therefore, this compound or its precursors serve as valuable tools to investigate the activity of these specific CerS isoforms.

Key Concepts and Signaling Pathways

The de novo synthesis of ceramides is a fundamental cellular process. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramide, which is then converted to ceramide.

de_novo_synthesis cluster_ER Endoplasmic Reticulum serine Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds SPT sphinganine Sphinganine (Dihydrosphingosine) kds->sphinganine 3-KSR dhCer This compound sphinganine->dhCer CerS2/CerS4 + C20:0-CoA cer C20 Ceramide dhCer->cer DEGS1

Figure 1: De novo sphingolipid synthesis pathway leading to C20 ceramide.
Experimental Workflows

The activity of ceramide synthases can be determined using various methods, each with its own advantages. A general workflow involves incubating a source of CerS enzyme (e.g., cell or tissue homogenates, microsomes) with the necessary substrates and then quantifying the product.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme_source Prepare Enzyme Source (e.g., cell lysate, microsomes) incubation Incubate Enzyme with Substrates in Reaction Buffer enzyme_source->incubation substrate_prep Prepare Substrates (Sphinganine & C20:0-CoA) substrate_prep->incubation termination Terminate Reaction (e.g., add chloroform/methanol) incubation->termination extraction Lipid Extraction termination->extraction quantification Product Quantification (e.g., LC-MS/MS, Fluorescence) extraction->quantification

Figure 2: Generalized workflow for an in vitro ceramide synthase assay.

Protocols

Protocol 1: In Vitro Ceramide Synthase Assay using LC-MS/MS

This protocol is adapted from established methods for measuring CerS activity and is tailored for the specific use of C20:0-CoA to produce this compound.[7] LC-MS/MS provides high sensitivity and specificity for product quantification.

Materials:

  • Enzyme source: Microsomal fractions or cell homogenates from tissues or cells expressing CerS2 or CerS4.

  • Sphinganine (dihydrosphingosine)

  • C20:0-CoA (Arachidoyl-CoA)

  • Deuterium-labeled sphinganine (d7-sphinganine) for use as an internal standard.

  • Reaction Buffer: Typically a buffered solution (e.g., 50 mM HEPES or Tris-HCl, pH 7.4) containing cofactors such as MgCl2 (2 mM) and a detergent like digitonin (0.1%).[7]

  • Reaction termination solution: Chloroform/methanol (1:2, v/v) with 12 M formic acid.[7]

  • Bovine Serum Albumin (BSA), fatty acid-free.

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions or cell homogenates from the desired source. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Enzyme source (e.g., 20-50 µg of protein)

    • Reaction Buffer to a final volume of 100 µL.

    • Sphinganine (e.g., 5 µM final concentration).

  • Initiate Reaction: Add C20:0-CoA to a final concentration of 25-50 µM to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v) and 1.25 µL of 12 M formic acid.[7] Add an internal standard (e.g., d7-labeled C16-ceramide) for quantification.

  • Lipid Extraction: Vigorously shake the mixture. Perform a lipid extraction (e.g., Bligh-Dyer method).

  • Analysis: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. Quantify the amount of this compound produced relative to the internal standard.

Component Stock Concentration Volume per Reaction Final Concentration
Enzyme SourceVariesVaries (e.g., 20-50 µg)N/A
Reaction Buffer (10x)10x10 µL1x
Sphinganine500 µM1 µL5 µM
C20:0-CoA2.5 mM10 µL25 µM
Nuclease-free waterN/ATo 100 µLN/A

Table 1: Example reaction setup for LC-MS/MS-based CerS assay.

Protocol 2: Fluorescent Ceramide Synthase Assay

This method utilizes a fluorescently labeled sphingoid base, such as NBD-sphinganine, which allows for easier and more accessible quantification of the product compared to LC-MS/MS.[2][8]

Materials:

  • Enzyme source: Cell or tissue homogenates.

  • NBD-sphinganine

  • C20:0-CoA (Arachidoyl-CoA)

  • Reaction Buffer (as described in Protocol 1)

  • Reaction termination solution: Chloroform/methanol (2:1, v/v)

  • TLC plate (e.g., silica gel 60)

  • TLC mobile phase (e.g., chloroform/methanol/water, 8:1:0.1)[8]

Procedure:

  • Enzyme Preparation: Prepare cell or tissue homogenates. Determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine on ice:

    • Enzyme source (e.g., 50 µg of protein)

    • Reaction Buffer to a final volume of 100 µL.

    • NBD-sphinganine (e.g., 10 µM final concentration).[2]

  • Initiate Reaction: Add C20:0-CoA to a final concentration of 50 µM to start the reaction.

  • Incubation: Incubate at 37°C for 60-120 minutes.

  • Reaction Termination and Extraction: Add 400 µL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis by TLC: Spot the lower organic phase onto a TLC plate. Develop the plate using the appropriate mobile phase.

  • Quantification: Visualize the fluorescent spots (NBD-sphinganine substrate and NBD-C20-dihydroceramide product) under UV light. Quantify the product band intensity using densitometry.

Component Stock Concentration Volume per Reaction Final Concentration
Enzyme SourceVariesVaries (e.g., 50 µg)N/A
Reaction Buffer (10x)10x10 µL1x
NBD-sphinganine1 mM1 µL10 µM
C20:0-CoA5 mM1 µL50 µM
Nuclease-free waterN/ATo 100 µLN/A

Table 2: Example reaction setup for fluorescent CerS assay.

Substrate Specificity of Ceramide Synthases

The choice of fatty acyl-CoA is critical for studying specific CerS isoforms. The following table summarizes the known preferences of mammalian ceramide synthases.

Ceramide SynthaseAcyl-CoA Specificity
CerS1C18:0[4]
CerS2C20:0 - C26:0[6][9]
CerS3C26:0 - C34:0[6]
CerS4C18:0 - C20:0[6]
CerS5C14:0 - C16:0[4]
CerS6C14:0 - C16:0[4]

Table 3: Acyl-CoA substrate specificity of mammalian CerS isoforms.

Logical Relationships in CerS Inhibition Studies

This compound production can be used to screen for inhibitors of CerS2 and CerS4. The experimental logic follows a standard enzyme inhibition workflow.

inhibition_logic cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Analysis control Control Reaction (No Inhibitor) measure_activity Measure CerS Activity (this compound Production) control->measure_activity inhibitor Test Reaction (+ Inhibitor) inhibitor->measure_activity compare Compare Activity (Control vs. Test) measure_activity->compare conclusion Determine Inhibition compare->conclusion

Figure 3: Logical workflow for screening CerS inhibitors.
Conclusion

The use of C20:0-CoA in conjunction with sphinganine (or labeled variants) provides a specific method for assaying the activity of CerS2 and CerS4. The choice between a highly sensitive LC-MS/MS-based method and a more accessible fluorescence-based assay will depend on the available resources and the specific requirements of the study. These protocols and data provide a solid foundation for researchers to investigate the roles of these important enzymes in health and disease.

References

Commercial Suppliers and Application Notes for High-Purity C20 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity C20 Dihydroceramide (N-icosanoyl-D-erythro-sphinganine), alongside detailed application notes and experimental protocols for its use in research and drug development.

Introduction to this compound

This compound is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell signaling and membrane structure.[1] Historically considered an inert precursor to the more bioactive C20 Ceramide, recent studies have revealed that this compound itself possesses distinct biological activities.[1][2] It is increasingly recognized for its role in cellular processes such as autophagy, cell cycle arrest, and apoptosis, making it a molecule of significant interest in various fields of biomedical research, including cancer and metabolic diseases.[3][4]

Commercial Suppliers of High-Purity this compound

A reliable supply of high-purity this compound is crucial for reproducible experimental outcomes. The following table summarizes key information for commercially available this compound.

SupplierProduct NameCatalog NumberPurityMolecular FormulaMolecular Weight
Aladdin Scientific This compoundC349722-1mg≥95%C₃₈H₇₇NO₃596.02
Santa Cruz Biotechnology This compoundsc-221235-C₃₈H₇₇NO₃596.02
Cayman Chemical C20 Ceramide (d18:1/20:0) Note: This is the ceramide, not dihydroceramide. Ensure correct product selection.10724≥98%C₃₈H₇₅NO₃594.0
Avanti Polar Lipids (via Sigma-Aldrich) C20 Ceramide (d18:1/20:0) Note: This is the ceramide, not dihydroceramide. Ensure correct product selection.860520P---

Note: Researchers should carefully verify that they are purchasing C20 Dihydroceramide (sphinganine base) and not C20 Ceramide (sphingosine base), as their biological activities differ significantly.[5]

Application Notes & Signaling Pathways

Role in Autophagy

Accumulating evidence suggests a direct role for dihydroceramides, including the C20 species, in the induction of autophagy.[6][7] This process is often studied by inhibiting the enzyme Dihydroceramide Desaturase 1 (DEGS1), which converts dihydroceramides to ceramides.[5][8] Inhibition of DEGS1 leads to an accumulation of dihydroceramides, which can trigger autophagic flux.

Dihydroceramide_Autophagy_Pathway cluster_de_novo De Novo Sphingolipid Synthesis cluster_conversion Conversion to Ceramide cluster_autophagy Autophagy Induction Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine This compound This compound Sphinganine->this compound CerS4/CerS2 C20 Ceramide C20 Ceramide This compound->C20 Ceramide DEGS1 Autophagosome Formation Autophagosome Formation This compound->Autophagosome Formation Accumulation Autophagy Autophagy Autophagosome Formation->Autophagy DEGS1_Inhibitor DEGS1 Inhibitor (e.g., Fenretinide) DEGS1_Inhibitor->this compound Blocks Conversion

Signaling pathway of this compound-induced autophagy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a stock solution of this compound that can be readily diluted in cell culture media.

Materials:

  • High-purity this compound powder

  • Dimethyl sulfoxide (DMSO) or a 2:1 (v/v) mixture of chloroform and methanol

  • Ethanol

  • Sterile, conical tubes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Dissolve the this compound in a minimal amount of DMSO or a 2:1 chloroform:methanol mixture to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. For some lipids, gentle warming (up to 40°C) may aid solubilization.[3]

  • Intermediate Dilution (Optional but Recommended): For cell culture applications, it is often beneficial to create an intermediate stock in a less cytotoxic solvent like ethanol.[9] Dilute the initial stock solution in ethanol.

  • Storage: Aliquot the stock solution into sterile, amber glass vials or cryovials. Purge the headspace with an inert gas to prevent oxidation. Store at -20°C for short-term storage or -80°C for long-term storage. A product information sheet suggests stability for at least 4 years at -20°C.[10]

Protocol 2: Induction and Assessment of Autophagy in Glioblastoma Cells

Objective: To induce autophagy in a glioblastoma cell line (e.g., T98G or U87MG) using a DEGS1 inhibitor to elevate endogenous this compound levels, and to assess autophagy via Western blot for LC3-II.[6][11]

Materials:

  • T98G or U87MG glioblastoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DEGS1 inhibitor (e.g., Fenretinide)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-LC3B

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Experimental Workflow:

Autophagy_Induction_Workflow Cell_Seeding Seed Glioblastoma Cells Treatment Treat with DEGS1 Inhibitor (e.g., Fenretinide) Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Western_Blot Western Blot for LC3-II and Loading Control Protein_Quantification->Western_Blot Analysis Analyze LC3-II/LC3-I Ratio Western_Blot->Analysis

Workflow for autophagy induction and assessment.

Procedure:

  • Cell Culture: Culture T98G or U87MG cells to approximately 70-80% confluency.

  • Treatment: Treat the cells with the desired concentration of a DEGS1 inhibitor (e.g., 1-10 µM Fenretinide) or vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for a loading control (GAPDH or β-actin).

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[12]

Protocol 3: Quantification of this compound by LC-MS/MS

Objective: To extract lipids from biological samples and quantify this compound levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Materials:

  • Biological sample (e.g., cell pellet, plasma, tissue homogenate)

  • Internal standard (e.g., C17 Dihydroceramide or a stable isotope-labeled this compound)

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • LC-MS/MS system

Experimental Workflow:

LCMS_Workflow Sample_Prep Sample Preparation (Homogenization) IS_Spike Spike with Internal Standard Sample_Prep->IS_Spike Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Lipid_Extraction Dry_Down Dry Lipid Extract Lipid_Extraction->Dry_Down Reconstitution Reconstitute in Mobile Phase Dry_Down->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Workflow for LC-MS/MS quantification of this compound.

Procedure:

  • Sample Preparation: Homogenize tissue samples or resuspend cell pellets in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v) to the sample.[8]

    • Vortex thoroughly and incubate at room temperature.

    • Induce phase separation by adding 1 part chloroform and 1 part water.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution:

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable C18 column.

    • Use an isocratic or gradient elution program with a mobile phase typically consisting of methanol, isopropanol, and an aqueous buffer.[13]

    • Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard, using a standard curve for absolute quantification.

References

Troubleshooting & Optimization

How to improve C20 Dihydroceramide stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C20 Dihydroceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in Solution

Question: I dissolved this compound in an organic solvent to make a stock solution, but it appears cloudy or has a visible precipitate. What should I do?

Answer:

Precipitation of this compound from an organic solvent can occur due to several factors, primarily related to solubility limits and temperature.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility: The concentration of your stock solution may be too high for the chosen solvent. It is recommended to prepare a fresh, less concentrated stock solution.

  • Low Temperature: Storage at low temperatures can decrease the solubility of this compound, leading to precipitation.

  • Incomplete Initial Dissolution: The compound may not have fully dissolved when the stock solution was prepared.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 40°C.[1]

  • Sonication: Use a bath sonicator to aid in the dissolution of the precipitate.[1][2]

  • Vortexing: Vigorously vortex the solution to ensure it is thoroughly mixed.

  • Re-evaluation of Solvent and Concentration: If precipitation persists, consider preparing a new stock solution at a lower concentration or in a different solvent system. A common solvent system for sphingolipids is a mixture of chloroform and methanol (2:1, v/v).[1]

Question: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Answer:

This compound is a lipophilic molecule with poor aqueous solubility.[3][4] Direct addition of a concentrated organic stock solution to an aqueous medium often results in "solvent shock," causing the compound to precipitate.

Strategies to Improve Aqueous Solubility and Stability:

  • Dropwise Addition with Agitation: Add the organic stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[5] This facilitates rapid and uniform mixing, preventing localized high concentrations.

  • Use of a Carrier Protein: Complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly enhance its solubility and delivery to cells.[6]

  • Solvent System Optimization for Cell Culture: A solvent mixture of ethanol and dodecane (98:2, v/v) has been shown to effectively disperse ceramides into aqueous solutions for cell culture experiments.[7]

  • Lower Final Concentration: The most direct way to avoid precipitation is to use a lower final concentration of this compound in your experiment.

Logical Workflow for Troubleshooting Precipitation

G cluster_0 A Precipitate Observed B Microscopic Examination A->B C Contamination? B->C D Review Sterile Technique C->D Yes E Identify Precipitate Characteristics (Crystalline vs. Amorphous) C->E No F Check Solution Parameters (Concentration, Solvent, Temperature) E->F G Attempt to Redissolve (Gentle Warming/Sonication) F->G H Successful? G->H I Proceed with Experiment H->I Yes J Prepare Fresh Solution (Lower Concentration/Different Solvent) H->J No

Caption: A step-by-step logical workflow for troubleshooting precipitation.

Issue 2: Inconsistent Experimental Results

Question: I am observing high variability in my experimental results when using this compound. Could this be a stability issue?

Answer:

Inconsistent results can indeed be a sign of this compound degradation. As a lipid, it is susceptible to degradation over time, which can be influenced by storage conditions, solvent, and handling.

Potential Degradation Pathways:

  • Enzymatic Conversion: In biological systems, the primary "degradation" pathway is the conversion of dihydroceramide to ceramide by dihydroceramide desaturase (DEGS).[8][9][10] This can alter the biological activity of the compound.

  • Chemical Hydrolysis: The amide bond linking the fatty acid to the sphingoid base can be susceptible to hydrolysis under strongly acidic or alkaline conditions, although this is less common under typical experimental conditions.

  • Oxidation: While dihydroceramides are saturated and thus less prone to oxidation than their unsaturated ceramide counterparts, exposure to air and light over extended periods can still lead to some degradation.

Recommendations for Ensuring Consistency:

  • Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh solutions of this compound from a solid stock.[11]

  • Aliquot Stock Solutions: To minimize freeze-thaw cycles, which can accelerate degradation, store stock solutions in small, single-use aliquots.[11]

  • Inert Gas Protection: When preparing and storing stock solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen can help to displace oxygen and reduce the risk of oxidation.[3][4]

  • Perform Stability Checks: Regularly assess the purity and concentration of your stock solutions using analytical techniques like HPLC or LC-MS/MS.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a lipophilic molecule with good solubility in several organic solvents. The choice of solvent will depend on the intended application. For general stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and mixtures of chloroform and methanol are commonly used.[1][12][13]

Q2: How should I store solid this compound and its solutions?

A2: Solid this compound should be stored at -20°C, protected from light and moisture.[2] Under these conditions, it is stable for at least one year. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials, preferably under an inert atmosphere.[2][11] Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3]

Q3: How can I assess the stability of my this compound solution?

A3: A formal stability study can be conducted by monitoring the concentration and purity of the solution over time under different storage conditions. The most common analytical methods for this are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][14][15] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.[16]

Q4: What is the expected stability of this compound in different solvents?

A4: While specific quantitative stability data for this compound is limited, the following table provides an illustrative overview based on the general stability of long-chain sphingolipids. Stability is defined as the percentage of the initial concentration remaining.

Solvent SystemStorage Temp.1 Week1 Month3 Months
DMSO (anhydrous)-20°C>99%>98%>95%
Ethanol (anhydrous)-20°C>99%>98%>95%
Chloroform:Methanol (2:1)-20°C>98%>95%>90%
DMSO4°C~98%~95%~85%
Ethanol4°C~98%~95%~85%
Aqueous Buffer (with BSA)4°C~95%Not RecommendedNot Recommended

Note: This data is illustrative and should be confirmed by a formal stability study for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

  • Source of inert gas (e.g., argon or nitrogen)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound (Molecular Weight: 596.02 g/mol ) and transfer it to the sterile glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Purge the vial with inert gas for 30-60 seconds to displace air.

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[2]

  • Store the stock solution at -20°C in small, single-use aliquots.

Protocol 2: Stability Assessment of this compound Solution by HPLC

This protocol outlines a general method to assess the stability of a this compound solution over time.

Objective: To quantify the concentration of this compound in a solution at different time points and storage conditions to determine its stability.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent as described in Protocol 1. Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • Time Points: Analyze the samples at designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable for lipid analysis.

    • Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and isopropanol with a small percentage of water and an additive like formic acid or ammonium formate is often used.

    • Detection: A UV detector (at low wavelengths, e.g., ~205 nm) or, more commonly, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is used for detection.[17]

    • Standard Curve: Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample at each time point using the standard curve.

    • Calculate the percentage of the initial (Day 0) concentration remaining at each subsequent time point for each storage condition.

    • A significant decrease in concentration over time indicates instability under those conditions.

Experimental Workflow for Stability Assessment

G cluster_1 A Prepare Stock Solution (e.g., 10 mM in DMSO) B Aliquot into Multiple Vials A->B C Store at Different Conditions (-20°C, 4°C, Room Temp) B->C D Analyze at Time Points (Day 0, Week 1, Week 4, etc.) C->D E HPLC/LC-MS Analysis D->E F Quantify Concentration (vs. Standard Curve) E->F G Calculate % Remaining F->G H Determine Stability Profile G->H

Caption: A typical experimental workflow for assessing the stability of a this compound solution.

References

Technical Support Center: C20 Dihydroceramide ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C20 Dihydroceramide using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the poor ionization of this lipid species.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a very low signal or no signal at all for this compound in my ESI-MS analysis?

A1: Poor ionization is a common issue for dihydroceramides due to their neutral charge and relatively nonpolar nature. Several factors could be contributing to the low signal:

  • Suboptimal Ionization Mode: While ceramides can be detected in both positive and negative ion modes, the choice of mode and additives is critical. In positive mode, protonation ([M+H]⁺) can be inefficient.

  • In-Source Fragmentation: Ceramides and dihydroceramides can be prone to in-source fragmentation, where the molecule fragments within the ion source before detection. This can lead to a decreased signal for the precursor ion.[1][2]

  • Matrix Effects: Components of your sample matrix can suppress the ionization of this compound. This is particularly problematic in complex biological samples.[3]

  • Inappropriate Solvent System: The composition of your mobile phase or infusion solvent significantly impacts ionization efficiency.

Q2: How can I improve the ionization efficiency of this compound in positive ion mode?

A2: To enhance the signal in positive ion mode, the goal is to promote the formation of stable adducts.

  • Proton Adducts ([M+H]⁺): The addition of a small amount of acid, such as 0.1-0.2% formic acid, to the mobile phase can facilitate protonation.[4][5]

  • Metal Adducts ([M+Na]⁺, [M+Li]⁺): The formation of sodium or lithium adducts is often more efficient than protonation for ceramides. Including low millimolar concentrations of salts like sodium acetate, sodium formate, or lithium chloride in the mobile phase can significantly enhance the signal.[6][7]

  • Ammonium Adducts ([M+NH₄]⁺): Using an additive like ammonium formate or ammonium acetate can promote the formation of ammonium adducts, which can also improve signal intensity.[5][8]

Q3: Is negative ion mode a viable option for this compound analysis?

A3: Yes, negative ion mode can be effective. In this mode, you are typically looking for deprotonated molecules ([M-H]⁻) or adducts with anions.

  • Deprotonated Ions ([M-H]⁻): While possible, forming [M-H]⁻ ions can be challenging for dihydroceramides.

  • Anion Adducts ([M+Cl]⁻, [M+CH₃COO]⁻): The formation of adducts with chloride or acetate ions can be a sensitive method for detection.[6][9] This can be achieved by adding a low concentration of a salt like ammonium chloride or ammonium acetate to the mobile phase.

Q4: I'm seeing multiple peaks that could correspond to my this compound. What could be the cause?

A4: The presence of multiple peaks can be due to several factors:

  • Multiple Adduct Formation: It is common to see a combination of protonated molecules, sodium adducts, and potassium adducts in the same spectrum, especially if the sample or solvents have trace amounts of these salts.[8][10]

  • In-Source Fragmentation: A common fragment observed for ceramides is the neutral loss of a water molecule, resulting in a [M+H-H₂O]⁺ ion.[11]

  • Isomers: Your sample may contain different isomers of this compound which may be separated chromatographically.[12]

Q5: How can I minimize in-source fragmentation?

A5: Optimizing the ESI source parameters is key to reducing in-source fragmentation.[1][2] Consider the following adjustments:

  • Lowering Source Temperatures: High temperatures in the ion source can promote fragmentation.

  • Optimizing Voltages: Carefully tune the capillary and cone voltages (or equivalent parameters on your instrument) to find a balance between efficient ionization and minimal fragmentation.

Experimental Protocols and Data

Protocol 1: Enhanced Detection of this compound using LC-MS/MS with Mobile Phase Additives

This protocol is designed for the sensitive quantification of this compound in biological extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (from Biological Matrix):

  • Perform a lipid extraction using a modified Bligh and Dyer method.

  • Include an appropriate internal standard, such as a stable isotope-labeled this compound or a non-endogenous odd-chain dihydroceramide, prior to extraction for accurate quantification.[13]

  • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for ceramide analysis.[14][15]

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[4][5]

  • Mobile Phase B: Acetonitrile/2-Propanol (60:40, v/v) with 0.2% formic acid and 10 mM ammonium formate.[4][5]

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the dihydroceramide.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

3. Mass Spectrometry (Positive Ion Mode):

  • Ionization: Electrospray Ionization (ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion: Select the [M+H]⁺ adduct of this compound.

  • Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation of the precursor. For dihydroceramides, a common fragment corresponds to the sphinganine backbone.

  • Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific instrument and analyte.

Quantitative Data Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of dihydroceramides.

ParameterSettingReference
Chromatography
ColumnC18 Reversed-Phase[14][15]
Mobile Phase AWater + 0.2% Formic Acid + 10 mM Ammonium Formate[4][5]
Mobile Phase BAcetonitrile/2-Propanol (60:40) + 0.2% Formic Acid[4]
Mass Spectrometry
Ionization ModePositive ESI[4]
Precursor Ion (m/z)[M+H]⁺[4][5]
Collision EnergyInstrument Dependent (Optimization Required)
Internal StandardStable Isotope-Labeled or Odd-Chain Dihydroceramide[13]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc Reversed-Phase LC Separation dry_recon->lc esi Electrospray Ionization (ESI) lc->esi ms Tandem MS Detection (MRM) esi->ms integration Peak Integration ms->integration quantification Quantification vs. Internal Standard integration->quantification results Results quantification->results

Caption: Workflow for this compound quantification.

Decision Tree for Troubleshooting Poor Ionization

troubleshooting_ionization cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode start Poor/No Signal for This compound check_mode Check Ionization Mode (Positive vs. Negative) start->check_mode add_acid Add 0.1-0.2% Formic Acid for [M+H]⁺ check_mode->add_acid Positive add_anion Add Acetate or Chloride for [M+Acetate]⁻ or [M+Cl]⁻ check_mode->add_anion Negative optimize_source Optimize Source Parameters (Voltage, Temperature) add_acid->optimize_source add_salt Add Na⁺ or NH₄⁺ salts for [M+Na]⁺ or [M+NH₄]⁺ add_salt->optimize_source add_anion->optimize_source check_fragmentation Check for In-Source Fragmentation ([M+H-H₂O]⁺) optimize_source->check_fragmentation reduce_fragmentation Lower Source Temperature & Cone Voltage check_fragmentation->reduce_fragmentation Yes final_check Signal Improved? check_fragmentation->final_check No reduce_fragmentation->final_check consider_lc Implement LC to Reduce Matrix Effects further_help Contact Instrument Support consider_lc->further_help final_check->consider_lc No success Successful Analysis final_check->success Yes

Caption: Troubleshooting poor this compound ionization.

References

Troubleshooting C20 Dihydroceramide peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C20 Dihydroceramide Analysis

Topic: Troubleshooting this compound Peak Tailing in HPLC

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve peak tailing issues encountered during the HPLC analysis of this compound.

Troubleshooting Guide

This section addresses the most common causes of peak tailing for this compound in a question-and-answer format, helping you to systematically identify and correct the issue.

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for a lipophilic molecule like this compound in reversed-phase HPLC is typically caused by secondary chemical interactions with the stationary phase, issues with the column's physical integrity, or improper method parameters.[1][2] The most common culprits include:

  • Secondary Silanol Interactions: The primary retention mechanism is hydrophobic interaction with the C18 stationary phase. However, this compound can also form secondary polar interactions (hydrogen bonding) with residual, un-capped silanol groups (Si-OH) on the silica surface.[3][4] These interactions are stronger than the primary hydrophobic ones, causing a portion of the analyte molecules to elute more slowly, resulting in a tailed peak.[1][5]

  • Column Contamination: Accumulation of strongly retained matrix components, such as other lipids or precipitated proteins from biological samples, on the column inlet frit or packing material can disrupt the flow path and cause peak distortion.[2]

  • Column Bed Deformation: A void at the column inlet or a collapsed packing bed can lead to an uneven flow path, resulting in peak broadening and tailing.[1][4] This can be caused by pressure shocks or using a mobile phase with a pH that is too high, leading to silica dissolution.[4]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[2][6]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, causing the peak to broaden and tail.[7][8]

Q2: How can I determine if my HPLC column is the source of the peak tailing?

A2: To diagnose a column-related issue, follow these steps:

  • Substitute the Column: The quickest way to confirm a column problem is to replace it with a new or known-good column of the same type.[1] If the peak shape improves, the original column is the likely cause.

  • Inspect for Voids or Contamination: Disconnect the column and inspect the inlet frit for any discoloration, which might indicate contamination.[6] If a void is suspected, reversing and flushing the column (if the manufacturer permits) can sometimes resolve the issue.[1]

  • Use a Guard Column: If you are using a guard column, replace it first, as it is designed to collect contaminants and is a frequent source of peak shape problems.[6] If tailing is resolved, this indicates your samples are contaminating the system.

Q3: How does the mobile phase composition affect peak shape for this compound?

A3: The mobile phase is critical for controlling retention and peak shape. For lipid analysis, consider the following:

  • Acidic Modifiers: Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase is highly recommended.[9] This lowers the mobile phase pH, keeping the residual silanol groups on the stationary phase protonated (Si-OH) rather than ionized (Si-O-).[1] This minimizes the strong secondary ionic interactions that cause peak tailing.[1]

  • Buffer Additives: For lipid analysis, additives like ammonium formate or ammonium acetate (e.g., 10 mM) can improve peak shape and signal intensity, especially when using mass spectrometry detection.[10][11]

  • Solvent Choice: The choice of organic solvent (e.g., acetonitrile vs. methanol) influences selectivity and peak shape.[7] For lipids, gradients involving acetonitrile and/or methanol are common.[9][12]

Q4: Could my sample preparation or injection solvent be causing the tailing?

A4: Yes, sample preparation is a critical factor.

  • Solvent Mismatch: Dissolving your this compound sample in a solvent that is significantly stronger (less polar) than your initial mobile phase can cause the peak to be distorted.[2][13] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[8]

  • Sample Overload: If you suspect you are overloading the column, try diluting your sample and injecting a smaller amount.[4][6] If the peak shape becomes more symmetrical, mass overload was the issue.[4]

  • Sample Clean-up: Biological samples often contain interfering substances. Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can remove contaminants that might otherwise build up on the column and cause tailing.[1]

Frequently Asked Questions (FAQs)

Q: Why is my this compound peak tailing, but my other lipid standards look fine?

A: This often points to a specific chemical interaction between this compound and the stationary phase. Different lipids have varying structures and polarities. The functional groups on this compound may have a higher affinity for the active sites (like free silanols) on your specific column compared to your other standards, leading to selective peak tailing.[13]

Q: What type of HPLC column is best to prevent peak tailing for lipids?

A: For reversed-phase analysis of lipids like this compound, a high-quality, end-capped C18 column is a good starting point.[9][14] "End-capping" is a process that chemically blocks many of the residual silanol groups, reducing the sites available for secondary interactions.[5][7] Columns with low silanol activity or those based on hybrid particle technology can also offer improved peak shapes for challenging compounds.[5]

Q: Can a mobile phase additive completely eliminate silanol interactions?

A: Additives can significantly reduce but may not completely eliminate the effects of silanol interactions. Acidic modifiers like formic acid suppress silanol ionization, which is very effective.[9] Another strategy for basic compounds is to add a "competing base" like triethylamine (TEA) to the mobile phase, which preferentially interacts with the silanol groups, masking them from the analyte.[15] However, this approach can shorten column lifetime.[15] For a neutral lipid like this compound, using an acidic modifier and a high-purity, well-end-capped column is the most effective strategy.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendationPurpose
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[14]Provides hydrophobic retention for lipids.
Mobile Phase A Water + 0.1% Formic Acid[9][12]Aqueous phase with modifier to suppress silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic Acid[9][12]Organic phase with modifier.
Gradient Start at ~70-80% B, increasing to 100% BElutes highly nonpolar lipids.
Flow Rate 0.3 - 1.0 mL/min[9][14]Dependent on column dimensions.
Column Temp. 30 - 40°C[9][14]Improves peak shape and reduces viscosity.
Injection Vol. 5 - 10 µL[12][14]Standard volume; adjust to avoid overload.

Table 2: Effect of Mobile Phase Modifiers on Lipid Peak Shape & Signal (LC-MS)

Modifier CombinationEffect on Peak Shape (Positive Mode)Effect on Signal Intensity (Positive Mode)Reference
10 mM Ammonium FormateGoodHigh[10][11]
10 mM Ammonium Formate + 0.1% Formic AcidGoodHigh[10][11]
0.1% Formic AcidGoodGood[9]
10 mM Ammonium Acetate + 0.1% Acetic AcidReasonableReasonable (Compromise for ESI-)[10][11]

Experimental Protocols

Protocol 1: Column Flushing and Cleaning for Lipid Contamination

This protocol is intended for cleaning a reversed-phase column that has been contaminated with strongly retained lipids. Always check your column's care and use manual for solvent compatibility before proceeding.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.

  • Reverse Flow Direction: Reverse the column direction to flush contaminants from the inlet frit.[1]

  • Aqueous Wash: Flush the column with 10-20 column volumes of your mobile phase without buffer or additives (e.g., 80:20 Methanol/Water).[16] This removes any precipitated salts.

  • Intermediate Polarity Wash: Flush with 20 column volumes of 100% Isopropanol (IPA).

  • Nonpolar Wash: Flush with 20 column volumes of a strong, nonpolar solvent like Hexane to remove lipids.[17]

  • Return to Intermediate Polarity: Flush again with 20 column volumes of 100% Isopropanol to remove the hexane.[17]

  • Re-equilibration: Return the column to its normal flow direction. Flush with your initial mobile phase composition until the baseline is stable before reconnecting to the detector.

Protocol 2: Mobile Phase Preparation with Formic Acid Modifier

This protocol describes the preparation of a standard mobile phase for lipid analysis.

  • Select Solvents: Use high-purity, HPLC or LC-MS grade water and acetonitrile.

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid (≥98%).

    • Cap and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Prepare Organic Phase (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • System Priming: Prime the respective HPLC pump lines with the newly prepared mobile phases before running your sequence.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) q_column Is the Column the Issue? start->q_column a_replace_col 1. Substitute with a known-good column. 2. Replace guard column. q_column->a_replace_col Yes q_mobile_phase Is the Mobile Phase Optimized? q_column->q_mobile_phase No r_col_issue Peak Shape Improves: Original column is faulty or contaminated. a_replace_col->r_col_issue a_mp_adjust 1. Add 0.1% Formic Acid to mobile phase. 2. Ensure proper solvent mixing. q_mobile_phase->a_mp_adjust Yes q_sample Is the Sample or Injection the Issue? q_mobile_phase->q_sample No r_mp_issue Peak Shape Improves: Secondary interactions were the cause. a_mp_adjust->r_mp_issue a_sample_adjust 1. Dilute sample (check for overload). 2. Dissolve sample in initial mobile phase. q_sample->a_sample_adjust Yes end_node If issue persists, consult instrument manual or consider extra-column effects. q_sample->end_node No r_sample_issue Peak Shape Improves: Overload or solvent effect was the cause. a_sample_adjust->r_sample_issue

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Silanol_Interaction cluster_surface Silica Stationary Phase Surface c18_phase C18 Chains (Primary Hydrophobic Interaction) silanol Residual Silanol Group (Si-OH) (Secondary Polar Interaction) analyte This compound Molecule analyte->c18_phase Fast Desorption (Symmetrical Peak) analyte->silanol Slow Desorption (Causes Tailing)

Caption: Mechanism of peak tailing via secondary silanol interactions.

References

Optimizing collision energy for C20 Dihydroceramide fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sphingolipid Analysis

Topic: Optimizing Collision Energy for C20 Dihydroceramide Fragmentation

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the optimization of collision energy for the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (d18:0/20:0) is a subspecies of dihydroceramide, which are precursors to ceramides in the de novo sphingolipid synthesis pathway.[1] Sphingolipids, including ceramides and their dihydro- counterparts, are critical signaling molecules involved in fundamental cellular processes such as cell growth, differentiation, and apoptosis.[2][3] Accurate quantification of specific species like this compound using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for understanding their roles in health and diseases associated with altered lipid metabolism.[4]

Q2: Which ionization mode, positive or negative, is optimal for this compound analysis?

A2: Both positive and negative electrospray ionization (ESI) modes can be used effectively, with the choice often depending on the specific analytical goals and instrument capabilities.

  • Negative Ion Mode (ESI-): This mode is frequently used for dihydroceramides and allows for the detection of the deprotonated molecule [M-H]⁻.[2] Fragmentation in negative mode provides structural information about the fatty acyl chain and is characterized by a specific neutral loss that is excellent for quantification.[1][5]

  • Positive Ion Mode (ESI+): In this mode, dihydroceramides are detected as protonated molecules [M+H]⁺. Upon collision-induced dissociation (CID), they typically generate a characteristic product ion corresponding to the sphingoid base backbone (e.g., m/z 284.3 for the d18:0 sphinganine base after water loss), which is useful for identifying all ceramides and dihydroceramides sharing that same base.[5]

Q3: What are the characteristic product ions for this compound in MS/MS analysis?

A3: The fragmentation of this compound is highly predictable, making it well-suited for Multiple Reaction Monitoring (MRM) assays.

  • In negative mode , the most abundant and specific fragmentation is a neutral loss (NL) of the sphinganine base, resulting in a product ion from the NL of 258.2 m/z .[5] A second, less abundant product ion from the NL of 301.3 m/z can also be monitored for qualitative confirmation.[5]

  • In positive mode , collision-induced dissociation of the protonated precursor ion generates a highly abundant product ion at m/z 284.3 , which corresponds to the d18:0 sphinganine backbone after the loss of two water molecules.[5]

Q4: How do I determine the optimal collision energy (CE) for my specific instrument?

A4: The optimal collision energy is instrument-dependent and must be determined empirically. The most common method is to perform a direct infusion of a this compound standard.

  • Prepare a solution of the this compound standard in an appropriate solvent.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Set the mass spectrometer to monitor the desired precursor-to-product ion transition (MRM).

  • Acquire data while ramping the collision energy across a range of values (e.g., 10 to 70 eV).

  • Plot the resulting product ion intensity against the collision energy value. The optimal CE is the value that produces the maximum signal intensity.[6] Software tools like Skyline can automate this process by generating the necessary methods and analyzing the results to determine the optimal CE for each transition.[6][7]

Q5: What are common issues that can compromise this compound fragmentation and signal intensity?

A5: Several factors can negatively impact the analysis:

  • Matrix Effects: Co-eluting lipids and other molecules from complex biological samples can suppress the ionization of this compound, leading to reduced signal intensity.[2]

  • Low Abundance: Dihydroceramides are often present at low concentrations in biological samples, which can result in a low signal-to-noise ratio.[2]

  • Suboptimal Collision Energy: Using a non-optimized CE will lead to inefficient fragmentation and a significant loss of signal. As shown in optimization experiments, even a small deviation from the optimal voltage can drastically reduce ion intensity.[6]

  • Poor Chromatographic Separation: Failure to separate this compound from isobaric or isomeric species can lead to inaccurate quantification.[2]

Data Presentation

Table 1: Calculated MRM Transitions for this compound (d18:0/20:0) (Molecular Formula: C₃₈H₇₇NO₃; Molecular Weight: 596.03 Da)

Ionization ModePrecursor IonPrecursor m/zProduct IonProduct m/zDescription
Negative ESI [M-H]⁻595.0[M-H-258.2]⁻336.8Quantitative ion (Neutral loss of sphinganine)[5]
[M-H-301.3]⁻293.7Qualitative ion[5]
Positive ESI [M+H]⁺597.0[Sphinganine-2H₂O+H]⁺284.3Sphinganine (d18:0) backbone[5]

Table 2: Example Collision Energy Optimization Profile for this compound (Data is illustrative for transition 595.0 → 336.8 on a hypothetical triple quadrupole instrument)

Collision Energy (eV)Relative Intensity (%)
1535%
2068%
2591%
30100%
3585%
4062%
4540%

Experimental Protocols

Protocol 1: Direct Infusion for Collision Energy Optimization

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound standard in a solvent compatible with your mass spectrometer's mobile phase (e.g., Methanol/Isopropanol 1:1, v/v).

  • Infusion Setup: Set up a syringe pump to deliver the standard solution directly to the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Method: Create a new MS method. Select the desired ionization mode (e.g., Negative ESI). Set the instrument to monitor the specific MRM transition for this compound (e.g., 595.0 → 336.8).

  • CE Ramp: In the method editor, create an experiment that varies the collision energy. Define a range (e.g., 10 to 60 eV) and a step size (e.g., 2-5 eV).

  • Data Acquisition: Begin the infusion and start the data acquisition. Allow sufficient time at each CE step for the signal to stabilize.

  • Data Analysis: Import the acquired data into an analysis software. Plot the product ion intensity versus the corresponding collision energy. Identify the CE value that yielded the highest intensity; this is your optimal CE for this transition on your instrument.

Protocol 2: Example LC-MS/MS Method for this compound Quantification

This protocol is adapted from established high-throughput methods for ceramide and dihydroceramide analysis.[1][3][5]

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of serum or plasma sample, add 200 µL of cold methanol containing an appropriate internal standard (e.g., C17 Dihydroceramide).

    • Vortex vigorously for 30 seconds to precipitate proteins.[1]

    • Incubate at -20°C for 20 minutes to improve precipitation.[1]

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.[1]

    • Carefully transfer the supernatant to an autosampler vial for analysis.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 1.7 µm, 100 mm × 2.1 mm).[1][5]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.[1]

    • Mobile Phase B: Methanol/2-Propanol (1:1, v/v) with 10 mM Ammonium Bicarbonate.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.[1]

    • Gradient: A fast isocratic elution with 100% Mobile Phase B for 5 minutes is often sufficient for high-throughput analysis.[1][5] A divert valve can be used for the first minute to direct flow to waste and protect the MS source.[1]

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Negative ESI.[1]

    • MRM Transitions: Monitor the transitions listed in Table 1.

    • MS Parameters (Example): Capillary Voltage: 3.0 kV; Cone Voltage: 40 V; Source Temperature: 120°C; Desolvation Temperature: 250°C; Collision Gas: Argon.[1]

    • Collision Energy: Use the value empirically determined in Protocol 1.

Visualizations

DeNovo_Sphingolipid_Synthesis Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine (d18:0) Keto->Sphinganine KSR DH_Cer This compound Sphinganine->DH_Cer Cer C20 Ceramide DH_Cer->Cer DEGS1 FattyAcyl Fatty Acyl-CoA (C20:0) FattyAcyl->DH_Cer CerS

Caption: Key steps of the de novo sphingolipid synthesis pathway leading to C20 Ceramide.

CE_Optimization_Workflow Start Prepare C20 Dihydroceramide Standard Infuse Direct Infusion into MS via Syringe Pump Start->Infuse Setup Set MS to Monitor MRM Transition Infuse->Setup Acquire Acquire Data Across a Range of Collision Energies Setup->Acquire Analyze Plot Ion Intensity vs. Collision Energy Acquire->Analyze Decision Identify CE with Max Intensity Analyze->Decision End Optimal CE Determined Decision->End

Caption: Experimental workflow for determining the optimal collision energy (CE).

CE_Prediction_Logic cluster_inputs Inputs Precursor_mz Precursor m/z Process Linear Equation CE = (slope * m/z) + intercept Precursor_mz->Process Charge_State Charge State Charge_State->Process Output Predicted Collision Energy Process->Output Calculates

Caption: Logical relationship for predicting collision energy using a linear equation.

References

How to prevent degradation of C20 Dihydroceramide during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of C20 Dihydroceramide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to degradation during sample preparation?

A1: this compound (N-arachidoyl-sphinganine) is a sphingolipid composed of a sphinganine backbone linked to a 20-carbon fatty acid (arachidic acid).[1][2] It is the direct precursor to C20 Ceramide in the de novo sphingolipid synthesis pathway.[3][4] While chemically stable due to its saturated sphinganine base, its primary "degradation" risk in a biological context is enzymatic conversion, not chemical breakdown.[1][5]

The main pathway of concern during sample preparation is the ex vivo conversion of this compound to C20 Ceramide by the enzyme Dihydroceramide Desaturase 1 (DEGS1).[2][6] This can occur if samples are not handled and quenched properly, leading to an underestimation of this compound and an overestimation of C20 Ceramide.

Q2: What are the optimal storage conditions for biological samples and this compound standards?

A2: Proper storage is critical to prevent both enzymatic activity and potential long-term chemical degradation. For pure standards, storage at -20°C is typically sufficient for up to 12 months.[5] For biological samples, rapid freezing and storage at ultra-low temperatures are essential to halt enzymatic processes.

Sample TypeShort-Term Storage (< 1 week)Long-Term Storage (> 1 week)Key Considerations
This compound Standard -20°C in an appropriate solvent (e.g., Ethanol, DMF)-20°C, tightly sealedAvoid repeated freeze-thaw cycles.
Plasma / Serum -80°C-80°C or Liquid Nitrogen (-196°C)Aliquot samples upon collection to minimize freeze-thaw events.[7][8]
Tissue Samples Not Recommended (process immediately)Snap-freeze in liquid nitrogen, then store at -80°CFreezing must be rapid to quench all metabolic activity.
Cell Pellets Not Recommended (process immediately)Snap-freeze in liquid nitrogen, then store at -80°CEnsure complete removal of media before freezing.
Lipid Extracts (in solvent) -20°C (under inert gas, e.g., Nitrogen/Argon)-80°C (under inert gas, e.g., Nitrogen/Argon)Store in glass vials with PTFE-lined caps to prevent leaching.

Q3: How does the choice of lipid extraction method impact the recovery of this compound?

A3: The extraction method is crucial for efficiently isolating this compound from complex biological matrices while minimizing degradation. The goal is to disrupt cells and solubilize lipids while simultaneously precipitating proteins and removing polar contaminants. High-throughput methods using protein precipitation are fast, while liquid-liquid extractions like Bligh & Dyer are more rigorous.[3][9][10]

Extraction MethodPrincipleAdvantagesDisadvantagesBest For
Bligh & Dyer / Folch Liquid-liquid extraction using a Chloroform:Methanol:Water solvent system to partition lipids into an organic phase.[3]High recovery, considered a "gold standard".More time-consuming, requires careful phase separation, uses chlorinated solvents.Tissues, cells, complex matrices where high recovery is paramount.
Methanol-based Precipitation Single-phase extraction where protein is precipitated by a high concentration of methanol.High-throughput, simple, avoids chlorinated solvents.May have lower recovery for certain lipid classes, less effective at removing interferences.Plasma, serum, high-throughput screening.
Solid-Phase Extraction (SPE) Uses a solid sorbent to bind and elute lipids based on polarity.Excellent for sample cleanup and fractionation of lipid classes.[7]Adds steps to the workflow, requires method optimization.Isolating specific sphingolipid classes from complex extracts.

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound.

This is a common issue that can arise from multiple stages of the sample preparation workflow.

start Low this compound Signal q1 Was an appropriate internal standard used? start->q1 q2 Was the sample handling and storage adequate? q1->q2 Yes r1 Root Cause: Quantification Error Solution: Use a stable isotope-labeled internal standard (e.g., C20:0-d3 DHCer). q1->r1 No q3 Is the ratio of C20 Ceramide / this compound unusually high? q2->q3 Yes r2 Root Cause: Pre-analytical Degradation Solution: Minimize freeze-thaw cycles. Ensure rapid quenching and storage at -80°C. q2->r2 No q4 Was the extraction protocol followed precisely? q3->q4 No r3 Root Cause: Ex Vivo Enzymatic Conversion Solution: Ensure rapid cell harvesting and immediate quenching with ice-cold solvent. Work quickly on ice. q3->r3 Yes r4 Root Cause: Inefficient Extraction Solution: Verify solvent ratios and volumes. Ensure sufficient vortexing/homogenization. Consider a more robust method (e.g., Bligh & Dyer). q4->r4 No cluster_prep Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis process_node process_node critical_node critical_node output_node output_node A 1. Harvest Cells/Tissue B 2. Rapid Quenching (Ice-cold MeOH or Snap Freeze) A->B C 3. Add Internal Standard B->C D 4. Add Solvents (e.g., CHCl3:MeOH) C->D E 5. Homogenize / Vortex D->E F 6. Phase Separation E->F G 7. Collect Organic Layer F->G H 8. Dry Under N2 G->H I 9. Reconstitute H->I J 10. LC-MS/MS Analysis I->J molecule molecule enzyme enzyme process process degradation degradation DHCer This compound (Analyte of Interest) Cer C20 Ceramide DHCer->Cer Enzymatic Conversion (Primary Concern) Sphinganine Sphinganine + C20 Fatty Acid DHCer->Sphinganine Chemical Degradation (Less Common) DEGS1 Dihydroceramide Desaturase (DEGS1) DEGS1->Cer Hydrolysis Potential Hydrolysis (e.g., extreme pH, heat) Hydrolysis->Sphinganine

References

Matrix effects in C20 Dihydroceramide quantification from tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of C20 Dihydroceramide in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound from tissue?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In tissue analysis, the matrix is complex and contains a high abundance of lipids, proteins, and salts that can interfere with the analysis.[2] These interferences can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[3][4] Phospholipids are a major contributor to matrix effects in lipidomics studies.[4]

Q2: How can I assess the presence and extent of matrix effects in my this compound analysis?

A: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer's ion source while injecting a blank extracted tissue sample onto the LC column. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression, while a peak suggests ion enhancement.

  • Post-Extraction Spiking: This is a quantitative approach where a known amount of this compound is added to a blank tissue extract after the extraction process. The response is then compared to that of the same concentration of the standard in a neat solvent. The ratio of the peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[2]

Q3: What is the best internal standard to use for this compound quantification in tissue?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., C20-Dihydroceramide-d7). SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and variability in extraction recovery. This allows for accurate correction of the analyte signal. If a SIL-IS for this compound is unavailable, a structurally similar non-endogenous odd-chain dihydroceramide (e.g., C17 Dihydroceramide or C19 Dihydroceramide) can be a suitable alternative.[5][6] It is crucial to validate that the chosen internal standard adequately compensates for matrix effects.

Troubleshooting Guide

Issue 1: Poor peak shape (broadening, tailing, or splitting) for this compound.
Possible Cause Troubleshooting Step Expected Outcome
Column Contamination Wash the column with a strong solvent mixture (e.g., isopropanol:acetonitrile). If the problem persists, replace the column.A clean column should restore sharp, symmetrical peaks.
Inappropriate Sample Solvent Ensure the final sample extract is reconstituted in a solvent that is weaker than or has a similar composition to the initial mobile phase.This will prevent solvent mismatch effects that can cause peak distortion.
Secondary Interactions If using a C18 column, residual silanol groups can interact with the analyte. Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).Minimizes unwanted interactions and improves peak shape.
Issue 2: High variability in this compound quantification between replicate injections or different samples.
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure meticulous and consistent execution of the tissue homogenization and lipid extraction protocol for all samples.Reduced variability in extraction efficiency and matrix composition between samples.
Significant Matrix Effects Implement a more rigorous sample cleanup method to remove interfering phospholipids (see Issue 3). Use a stable isotope-labeled internal standard.Improved accuracy and precision by minimizing ion suppression/enhancement.
Instrument Instability Check for leaks in the LC system and ensure the mass spectrometer is properly calibrated and stabilized.Consistent instrument performance will lead to more reproducible results.
Issue 3: Low signal intensity or poor sensitivity for this compound, suggesting ion suppression.
Possible Cause Troubleshooting Step Expected Outcome
Phospholipid-induced Ion Suppression Employ a sample preparation strategy specifically designed to remove phospholipids. Options include Solid-Phase Extraction (SPE) with a phospholipid removal sorbent or using specialized phospholipid removal plates.[7]Significant reduction in matrix effects and a corresponding increase in analyte signal intensity.
Suboptimal Chromatographic Separation Optimize the LC gradient to achieve better separation of this compound from the bulk of co-eluting phospholipids. A longer gradient or a different column chemistry may be beneficial.Temporal separation of the analyte from interfering matrix components will reduce ion suppression.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, and temperatures) specifically for this compound. Positive ion mode is generally preferred for dihydroceramides.[5]Enhanced ionization efficiency will lead to a stronger analyte signal.

Experimental Protocols

Protocol 1: this compound Extraction from Brain Tissue (Bligh and Dyer Method)
  • Tissue Homogenization:

    • Weigh approximately 10-20 mg of frozen brain tissue.

    • Powder the tissue under liquid nitrogen using a mortar and pestle.[5]

    • Transfer the powdered tissue to a glass tube.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the tissue powder.

    • Vortex thoroughly for 1 minute.

    • Add the internal standard (e.g., C17 Dihydroceramide) at a known concentration.

    • Add 0.5 mL of chloroform and vortex.

    • Add 0.5 mL of water and vortex to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:isopropanol 1:1, v/v).[8]

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and a potential internal standard are monitored.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound596.6266.335
C17 Dihydroceramide (IS)554.5266.335

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument. The product ion at m/z 266.3 corresponds to the sphingoid backbone.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Phospholipid Removal and Impact on this compound Signal
Sample Preparation Method Relative Phospholipid Removal Efficiency Observed this compound Signal Intensity (Relative to Protein Precipitation) Advantages Disadvantages
Protein Precipitation (Methanol) Low1.0xSimple, fast, and inexpensive.[10]High level of residual phospholipids, leading to significant ion suppression.[3][7]
Liquid-Liquid Extraction (LLE) Moderate2.5xCan remove a significant portion of phospholipids.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) High4.0xProvides cleaner extracts compared to protein precipitation and LLE.[7]Requires method development and can be more costly.
Phospholipid Removal Plates Very High5.5xHighly effective at removing phospholipids with a simple workflow.[7]Can be the most expensive option.

Note: The relative signal intensity is an illustrative example of the potential improvement in signal when moving to more effective phospholipid removal techniques.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate this compound Quantification Check_IS Is a suitable Internal Standard used? Start->Check_IS Use_SIL_IS Implement Stable Isotope-Labeled or appropriate analog IS Check_IS->Use_SIL_IS No Assess_ME Assess Matrix Effects (Post-column infusion or post-extraction spiking) Check_IS->Assess_ME Yes Use_SIL_IS->Assess_ME ME_Present Are Matrix Effects Significant? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., Phospholipid Removal) ME_Present->Optimize_SP Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) ME_Present->Optimize_Chroma Partially Revalidate Re-validate Method ME_Present->Revalidate No Optimize_SP->Revalidate Optimize_Chroma->Revalidate

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Enhancing Sensitivity for Low-Level C20 Dihydroceramide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of low-level C20 Dihydroceramide detection in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

  • Question: What is the recommended method for extracting this compound from biological samples like plasma or cell lysates?

    • Answer: A widely used and effective method is protein precipitation followed by lipid extraction. For plasma or serum, a simple protein precipitation with ice-cold methanol containing an internal standard (e.g., C17-Dihydroceramide) is often sufficient.[1][2] For tissue samples, a more comprehensive lipid extraction method like the Bligh and Dyer method using a chloroform/methanol mixture is recommended to ensure efficient recovery.[3][4]

  • Question: My sample volume is very limited. What is the minimum amount of plasma required for analysis?

    • Answer: LC-MS/MS techniques are highly sensitive, and successful analysis can be performed on as little as 50 µL of plasma.[1][3][5]

  • Question: I am seeing a lot of matrix effects in my analysis. How can I reduce them?

    • Answer: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the target analyte, can be a significant challenge.[6] To mitigate this, consider incorporating a solid-phase extraction (SPE) step after the initial lipid extraction to further clean up the sample. Using a C18 SPE cartridge can help remove interfering lipids and other matrix components. Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with less co-eluting species can be beneficial. For plasma samples, isolation of sphingolipids using silica gel column chromatography prior to LC-MS/MS analysis can significantly improve sensitivity.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Question: What type of LC column is best suited for this compound analysis?

    • Answer: Reversed-phase columns are the standard for ceramide analysis. C18 columns (e.g., 2.1 mm x 100 mm, 1.7 µm) are frequently used and provide good separation of different ceramide species.[5][7] C8 columns have also been shown to be effective.[3][8]

  • Question: I am experiencing low signal intensity for my this compound peak. What are the common causes and how can I troubleshoot this?

    • Answer: Low signal intensity can stem from several factors.[6] First, ensure your mass spectrometer's ionization source parameters are optimized. This includes the spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature in an electrospray ionization (ESI) source.[7] Inefficient ionization is a primary cause of poor signal.[6] Also, check for contamination in the ion source or interface, as this can suppress the signal.[6] Finally, ensure the mobile phase composition is optimal for the ionization of this compound. Using a mobile phase containing additives like formic acid and ammonium formate can improve protonation and enhance the signal in positive ESI mode.[5]

  • Question: My peak shape is poor (broadening, splitting, or tailing). What should I do?

    • Answer: Poor peak shape can be caused by several issues.[6] Column overload is a common reason, so try injecting a smaller sample volume or diluting your sample. Column contamination can also lead to peak distortion; flushing the column or replacing it may be necessary.[6] Inconsistent mobile phase composition or temperature fluctuations can also affect peak shape. Ensure your mobile phases are well-mixed and the column compartment temperature is stable.

  • Question: What is the best ionization mode and scan type for quantifying this compound?

    • Answer: Electrospray Ionization (ESI) in the positive ion mode is the most common and effective method for analyzing ceramides.[5] For quantification, Multiple Reaction Monitoring (MRM) is the preferred scan type due to its high specificity and sensitivity.[2] This involves selecting the precursor ion of this compound and a specific product ion for monitoring.

  • Question: How do I select an appropriate internal standard for accurate quantification?

    • Answer: An ideal internal standard should be structurally similar to the analyte but have a different mass to be distinguishable by the mass spectrometer. For this compound, a non-endogenous, odd-chain dihydroceramide like C17-Dihydroceramide is an excellent choice.[1][3] Using a stable isotope-labeled internal standard is another robust option.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of dihydroceramides using LC-MS/MS.

Table 1: LC-MS/MS Method Performance

Performance CharacteristicValueReference
Lower Limit of Quantitation (LLOQ)As low as 1 nM[2]
Linearity (r²)> 0.99[2]
Intra-assay Precision (CV%)< 15%
Inter-assay Precision (CV%)< 15%
Extraction Recovery> 90%[2]

Table 2: Limits of Detection for Various Ceramide Species

Ceramide SpeciesLimit of Detection (fmol)Reference
C16 Ceramide0.2[9]
C18 Ceramide0.3[9]
C20 Ceramide0.8[9]
C24 Ceramide1.5[9]

Detailed Experimental Protocol: Quantification of this compound in Human Plasma

This protocol provides a step-by-step guide for the sensitive detection of this compound using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 200 µL of ice-cold methanol containing a known concentration of C17-Dihydroceramide as an internal standard.

  • Vortex the tube vigorously for 30 seconds to precipitate proteins.[1]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[5]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for column re-equilibration.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion. Note: The exact m/z values will depend on the specific adduct and fragmentation pattern, which should be optimized on your instrument.

    • C17-Dihydroceramide (Internal Standard): Monitor the appropriate precursor to product ion transition.

  • Optimization: Infuse a standard solution of this compound to optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (C17-Dihydroceramide) in ice-cold Methanol Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge (12,000 x g) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MRM_Detection MRM Detection ESI->MRM_Detection Quantification Quantification (Peak Area Ratio) MRM_Detection->Quantification

Caption: Experimental workflow for this compound quantification.

DeNovo_Sphingolipid_Synthesis De Novo Sphingolipid Synthesis Pathway Palmitoyl_CoA Palmitoyl-CoA + Serine KDS 3-Ketodihydrosphingosine Palmitoyl_CoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR C20_Dihydroceramide This compound DHS->C20_Dihydroceramide CerS C20_Ceramide C20 Ceramide C20_Dihydroceramide->C20_Ceramide DEGS1

Caption: De novo synthesis pathway leading to this compound.

References

C20 Dihydroceramide solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of C20 Dihydroceramide (N-icosanoyl-D-erythro-sphinganine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

A1: this compound is a sphingolipid that serves as a key intermediate in the de novo biosynthesis of C20 ceramide and other complex sphingolipids.[1][2] Historically considered a biologically inert precursor, recent research has revealed that this compound possesses its own distinct biological activities, including roles in regulating autophagy, cell stress responses, and cell fate.[3]

Q2: Why is this compound difficult to dissolve?

A2: Like other long-chain sphingolipids, this compound has poor solubility in many common aqueous and some organic solvents due to its long, saturated acyl chain which makes it highly hydrophobic.[4] This can lead to challenges in preparing stock solutions and can cause the compound to precipitate or aggregate in aqueous experimental media.

Q3: What are the best solvents for dissolving this compound?

A3: The optimal solvent for this compound depends on the intended experimental application. For creating concentrated stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and chloroform/methanol mixtures are recommended. For cell culture experiments, it is crucial to first dissolve the compound in a minimal amount of a compatible organic solvent before diluting it into the aqueous culture medium.

Troubleshooting Guide: this compound Solubility Issues

Problem Possible Cause Troubleshooting Steps
This compound will not dissolve in the chosen solvent. Insufficient solvent volume or low solvent strength. The compound may have low solubility at room temperature.1. Increase the solvent volume. 2. Gently warm the solution (e.g., in a 37°C water bath) while vortexing.[5] 3. Use a bath sonicator to aid dissolution.[5][6] 4. Try a stronger solvent system, such as a chloroform:methanol mixture.[4]
Precipitate forms when adding the stock solution to aqueous media (e.g., cell culture medium). The compound is crashing out of the solution due to its low aqueous solubility. The final concentration of the organic solvent may be too high, causing cellular stress or toxicity.1. Ensure the stock solution is added to the aqueous medium with vigorous and immediate vortexing to facilitate dispersion.[5] 2. Prepare an intermediate dilution in a solvent like ethanol before adding to the final aqueous solution. 3. For cell culture, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is kept to a minimum, ideally ≤ 0.1%, to avoid cytotoxicity.[5] 4. Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery to cells (see Protocol 2).[4] 5. For in vivo studies, a vehicle such as 10% ethanol in saline can be used.[7]
Inconsistent experimental results. Aggregation of this compound in the experimental medium may lead to variable effective concentrations. The compound may have degraded over time.1. Visually inspect your working solutions for any signs of precipitation or aggregation. 2. Prepare fresh working solutions for each experiment. 3. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] 4. Include appropriate vehicle controls in all experiments to account for any effects of the solvent.[5]
Observed cellular toxicity or unexpected off-target effects. The organic solvent used to dissolve the this compound may be causing cytotoxicity. The concentration of this compound may be too high.1. Perform a dose-response curve for the solvent vehicle alone to determine its toxicity threshold in your experimental system. 2. Lower the final concentration of the organic solvent in your working solution. 3. Conduct a dose-response experiment for this compound to identify the optimal concentration range.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and related sphingolipids in common organic solvents. Please note that the solubility of this compound can be influenced by temperature and the presence of other lipids. Gentle warming and sonication may be required to achieve the concentrations listed below.

Solvent This compound Related Sphingolipid & Solubility Notes
Chloroform SolubleC8 Dihydroceramide: SolubleA good initial solvent for lipid extraction and creating stock solutions.
Dimethylformamide (DMF) Estimated: < 0.15 mg/mLC20 Ceramide: ~0.15 mg/mL[8][9] C8 Dihydroceramide: 25 mg/mL Sphinganine (d17:0): 10 mg/mL[10]Useful for preparing stock solutions.
Dimethyl Sulfoxide (DMSO) Estimated: 2-5 mg/mLC8 Dihydroceramide: 5 mg/mL C16-deoxy-DHCer: 5 mg/mL[6] Sphinganine (d18:0): 2-10 mg/mL[11] Sphinganine (d17:0): 2 mg/mL[10]A common solvent for preparing stock solutions for cell culture. May require warming to dissolve.
Ethanol (100%) Estimated: Miscible, may require warmingC8 Dihydroceramide: 10 mg/mL Sphinganine (d18:0): Miscible[11]Often preferred for cell culture due to lower cytotoxicity than DMSO. Warming may be necessary.
Ethanol:Water (95:5, v/v) Estimated: ~10 mg/mLC16-deoxy-DHCer: 10 mg/mL[6]Requires warming and sonication.
Methanol Estimated: ~10 mg/mLC16-deoxy-DHCer: 10 mg/mL[6]Useful for analytical purposes.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile glass vials with Teflon-lined caps

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder into a sterile glass vial.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 5 mg/mL in DMSO).

  • Tightly cap the vial and vortex thoroughly.

  • If the compound does not fully dissolve, gently warm the vial in a 37°C water bath and/or sonicate for 5-10 minutes until the solution is clear.[5][6]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Protocol 2: Preparation of this compound for Cell Culture Treatment

This protocol details the dilution of the this compound stock solution for treating cultured cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional)

  • Cultured cells in appropriate vessels

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • Determine the final concentration of this compound needed for your experiment.

  • Method A (Direct Dilution): a. Directly before treating the cells, dilute the stock solution into the pre-warmed cell culture medium to the desired final concentration. b. It is critical to add the stock solution to the medium while vortexing vigorously to prevent precipitation.[5] c. Ensure the final concentration of the organic solvent (DMSO or ethanol) in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5] d. Include a vehicle control (medium with the same final concentration of the solvent) in your experiment.

  • Method B (BSA Complexation): [4] a. Prepare a stock solution of fatty acid-free BSA in your cell culture medium (e.g., 10% w/v). b. In a sterile tube, add the required volume of the this compound stock solution. c. Add the BSA solution to the this compound and vortex immediately and thoroughly to facilitate the formation of a lipid-BSA complex. d. Add the this compound-BSA complex to your cell culture medium to achieve the final desired concentration.

  • Remove the existing medium from your cells and replace it with the medium containing the this compound working solution.

  • Incubate the cells for the desired duration under standard cell culture conditions.

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway

The following diagram illustrates the de novo synthesis pathway of sphingolipids, highlighting the position of this compound.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS C20 Ceramide C20 Ceramide This compound->C20 Ceramide DES Complex Sphingolipids Complex Sphingolipids C20 Ceramide->Complex Sphingolipids

De novo sphingolipid synthesis pathway.

This compound and Autophagy Regulation

Accumulation of dihydroceramides can induce autophagy through various stress-related signaling pathways.

G C20_Dihydroceramide This compound Accumulation ER_Stress ER Stress C20_Dihydroceramide->ER_Stress ROS_Production ROS Production C20_Dihydroceramide->ROS_Production Autophagy Autophagy ER_Stress->Autophagy ROS_Production->Autophagy Cell_Fate Cell Survival or Death Autophagy->Cell_Fate

This compound's role in autophagy.

Experimental Workflow for Cell-Based Assays

This diagram outlines a typical workflow for studying the effects of this compound in cell culture.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (Protocol 1) Working_Solution Prepare Working Solution in Culture Medium (Protocol 2) Stock_Solution->Working_Solution Cell_Treatment Treat Cells with Working Solution Cell_Seeding Seed Cells Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting Downstream_Assay Perform Downstream Assays (e.g., Western Blot, qPCR, etc.) Cell_Harvesting->Downstream_Assay

Workflow for this compound cell experiments.

References

Technical Support Center: C20 Dihydroceramide and C20 Ceramide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of C20 Dihydroceramide from C20 Ceramide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of this compound and C20 Ceramide.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution/Peak Tailing 1. Inappropriate mobile phase composition.2. Column degradation or contamination.3. Suboptimal flow rate.1. Optimize the mobile phase gradient. For reversed-phase HPLC, consider adjusting the ratio of organic solvent (e.g., methanol, acetonitrile) to water. The addition of modifiers like formic acid or ammonium formate can improve peak shape.[1]2. Flush the column with a strong solvent (e.g., isopropanol), or replace the column if necessary.3. Optimize the flow rate to improve separation efficiency.
Low Signal Intensity/Poor Sensitivity 1. Insufficient sample concentration.2. Inefficient ionization in mass spectrometry.3. Use of a non-optimal detector.1. Concentrate the sample or increase the injection volume.2. Optimize mass spectrometry source parameters (e.g., temperature, gas flow). Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and test both positive and negative ion modes.[2][3]3. For HPLC without mass spectrometry, consider derivatization with a fluorescent tag to enhance detection by a fluorescence detector.[4]
Co-elution with Other Lipid Species 1. Insufficient chromatographic separation.2. Presence of isomeric or isobaric compounds.1. Employ a longer column or a column with a different stationary phase (e.g., C18, C8) to improve separation.[3]2. Utilize high-resolution mass spectrometry (HRMS) to differentiate between molecules with the same nominal mass. Tandem mass spectrometry (MS/MS) can be used for specific fragmentation patterns to confirm identity.[2][5]
Sample Matrix Effects (Ion Suppression/Enhancement) 1. Co-eluting compounds from the biological matrix interfering with ionization.1. Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction.2. Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects.[3][6]
Irreproducible Retention Times 1. Fluctuations in mobile phase composition.2. Temperature variations.3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

???+ question "What is the key structural difference between C20 Ceramide and this compound that allows for their separation?"

???+ question "Which chromatographic method is best suited for separating C20 Ceramide and this compound?"

???+ question "Is derivatization necessary for the analysis of these molecules?"

???+ question "How can I quantify the absolute amounts of C20 Ceramide and this compound in my sample?"

???+ question "What are some common sample preparation techniques for extracting ceramides from biological samples?"

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for the Separation and Quantification of C20 Ceramide and this compound

This protocol is a generalized procedure based on established methods for ceramide analysis.[3][6]

1. Sample Preparation (Lipid Extraction)

  • Homogenize the biological sample (e.g., cells, tissue).

  • Perform a lipid extraction using the Bligh and Dyer method:

    • Add a 1:2:0.8 mixture of Chloroform:Methanol:Water to the homogenized sample.

    • Vortex thoroughly and incubate for 20-30 minutes at room temperature.

    • Induce phase separation by adding 1 part chloroform and 1 part water.

    • Centrifuge to separate the aqueous and organic phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm) is suitable.[3]

  • Mobile Phase: A binary gradient system is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic ceramides.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Column Temperature: Maintain a constant temperature, for example, 40°C, using a column oven.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • MRM Transitions:

    • C20 Ceramide: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone).

    • This compound: Monitor the transition from the precursor ion [M+H]+ to its characteristic product ion (e.g., m/z 266.3, corresponding to the sphinganine backbone).

  • Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of C20 Ceramide and this compound.

  • Quantify the amounts by comparing the peak areas to a calibration curve generated from pure standards.

  • Normalize the results using the peak area of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample homogenization Homogenization sample->homogenization extraction Lipid Extraction (Bligh & Dyer) homogenization->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution hplc Reversed-Phase HPLC reconstitution->hplc Injection ms Tandem Mass Spectrometry (ESI-MS/MS) hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Experimental workflow for C20 Ceramide and Dihydroceramide separation.

de_novo_synthesis cluster_pathway De Novo Ceramide Synthesis palmitoyl_coa Palmitoyl-CoA sphinganine 3-ketosphinganine palmitoyl_coa->sphinganine serine Serine serine->sphinganine dihydrosphingosine Dihydrosphingosine (Sphinganine) sphinganine->dihydrosphingosine Reduction dihydroceramide This compound dihydrosphingosine->dihydroceramide ceramide C20 Ceramide dihydroceramide->ceramide Dihydroceramide Desaturase fatty_acyl_coa C20 Fatty Acyl-CoA fatty_acyl_coa->dihydroceramide Ceramide Synthase

Simplified de novo ceramide synthesis pathway highlighting C20 species.

References

Validation & Comparative

C20 Dihydroceramide vs. C20 Ceramide: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides and their precursors, dihydroceramides, are sphingolipids that play critical roles in cellular signaling. While structurally similar, the presence of a 4,5-trans-double bond in the sphingoid backbone of ceramides confers significantly different biological activities compared to their saturated dihydroceramide counterparts. This guide provides a comparative overview of the biological activities of C20 Dihydroceramide and C20 Ceramide, focusing on their roles in apoptosis and autophagy. While direct quantitative comparisons for the C20 species are limited in published literature, this guide synthesizes available data for various long-chain species to infer their likely differential effects and provides detailed experimental protocols for their study.

Historically, dihydroceramides were considered biologically inert precursors to the highly bioactive ceramides.[1][2] Ceramides, including the C20 species, are well-established as integral components of cellular membranes and as signaling molecules involved in apoptosis, cell growth arrest, and inflammation.[2][3] The conversion of dihydroceramide to ceramide by dihydroceramide desaturase (DEGS) is a critical activation step.[2][4] However, recent research has unveiled that dihydroceramides, including very-long-chain species, possess distinct biological functions, particularly in the regulation of autophagy and cell stress responses.[1][5][6]

Comparative Biological Activity

The primary structural difference between C20 Ceramide and this compound lies in the sphingoid backbone. C20 Ceramide possesses a 4,5-trans-double bond, which is absent in this compound.[2][5] This single structural variance leads to profound differences in their biological roles.

Apoptosis

C20 Ceramide, as a member of the ceramide family, is generally considered pro-apoptotic. Ceramides can induce apoptosis through various mechanisms, including the formation of channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[7][8]

In contrast, this compound is generally considered non-apoptotic and may even exhibit anti-apoptotic properties. Studies on other long-chain dihydroceramides have shown that they can inhibit the formation of ceramide-induced channels in mitochondria, thereby antagonizing ceramide-mediated apoptosis.[7] However, some evidence suggests that the accumulation of certain very-long-chain dihydroceramides can lead to cytotoxicity through mechanisms distinct from classical apoptosis, such as through the induction of autophagy and DNA fragmentation in specific cell types like T-cell acute lymphoblastic leukemia.[9]

Autophagy

A growing body of evidence indicates that long-chain dihydroceramides are potent inducers of autophagy.[5][6] The accumulation of dihydroceramides can lead to ER stress and the activation of autophagic pathways. This can be a pro-survival mechanism under certain cellular stress conditions, but excessive or prolonged autophagy can also lead to cell death. The role of this compound in autophagy is likely to be significant, contributing to cellular homeostasis or demise depending on the cellular context.

The role of C20 Ceramide in autophagy is more complex and can be context-dependent. While some studies suggest that ceramides can induce autophagy, their primary role is more strongly linked to the induction of apoptosis.

Quantitative Data Comparison

Direct quantitative comparisons of the biological activity of this compound versus C20 Ceramide are scarce in the scientific literature. The following table summarizes available data for various long-chain ceramides and dihydroceramides to provide an illustrative comparison.

Biological ProcessMoleculeCell LineConcentrationEffectCitation
Apoptosis C2-CeramideHL-60Not specifiedInduced apoptosis[5]
C2-DihydroceramideHL-60Not specifiedDid not induce apoptosis[5]
C22:0-DihydroceramideT-cell ALLNot specifiedIncreased DNA fragmentation[9]
C24:0-DihydroceramideT-cell ALLNot specifiedIncreased DNA fragmentation[9]
Cell Viability C2-CeramideHCT-116 and HT-29Not specifiedInhibited cell proliferation[5]
C2-DihydroceramideHCT-116 and HT-29Not specifiedNo effect on cell proliferation[5]
Autophagy Long-chain DihydroceramidesVarious cancer cellsNot specifiedInduced autophagy[5][6]

Signaling Pathways & Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway

The synthesis of C20 Ceramide from this compound is a key step in the de novo sphingolipid biosynthesis pathway. This conversion is catalyzed by the enzyme dihydroceramide desaturase (DEGS).

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT C20_Dihydroceramide This compound Dihydrosphingosine->C20_Dihydroceramide CerS2/CerS4 + C20-CoA C20_Ceramide C20 Ceramide C20_Dihydroceramide->C20_Ceramide DEGS1/2

De Novo Synthesis of C20 Ceramide
Experimental Workflow for Comparing Biological Activity

A typical workflow to compare the biological activities of this compound and C20 Ceramide would involve treating cultured cells with each lipid and then assessing various cellular outcomes.

G start Cell Culture treatment Treatment with This compound or C20 Ceramide start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, TUNEL) treatment->apoptosis autophagy Autophagy Assay (e.g., LC3-II Western Blot, Cyto-ID) treatment->autophagy western Western Blot Analysis (Signaling Proteins) treatment->western data Data Analysis and Comparison viability->data apoptosis->data autophagy->data western->data

Experimental workflow for comparison

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and C20 Ceramide on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound and C20 Ceramide stock solutions

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and C20 Ceramide in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared lipid solutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cells treated with this compound, C20 Ceramide, or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the treated cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Autophagy Assay (LC3-II Western Blot)

Objective: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

Materials:

  • Cells treated with this compound, C20 Ceramide, or vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a high-percentage (e.g., 15%) polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities for LC3-I and LC3-II. An increased LC3-II/LC3-I ratio indicates autophagy induction.

Conclusion

While both are C20 sphingolipids, this compound and C20 Ceramide exhibit distinct and often opposing biological activities. C20 Ceramide is a well-established pro-apoptotic molecule, whereas this compound is generally considered non-apoptotic and is emerging as a key regulator of autophagy. The lack of direct, quantitative comparative studies for the C20 species highlights a gap in the current understanding of their specific roles. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses, which will be crucial for elucidating the precise functions of these lipids and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

C20 Dihydroceramide: A Promising Biomarker for Early Diabetes Detection

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of C20 dihydroceramide as a predictive biomarker for type 2 diabetes, offering a comparative analysis against established markers and a review of the underlying biological mechanisms.

For Immediate Release

Shanghai, China – December 24, 2025 – As the global prevalence of type 2 diabetes (T2D) continues to rise, the need for early and accurate biomarkers is paramount for timely intervention and personalized medicine. Emerging evidence has pointed towards specific lipid molecules, particularly this compound, as a potent and early indicator of T2D risk, often years before clinical diagnosis. This guide provides a comprehensive comparison of this compound with other diabetes biomarkers, supported by experimental data, detailed methodologies, and an exploration of its role in the pathophysiology of diabetes.

Comparative Analysis of Diabetes Biomarkers

The predictive power of a biomarker is crucial for its clinical utility. Below is a comparison of this compound with established and other emerging biomarkers for type 2 diabetes.

BiomarkerClassPerformance MetricValueStudy PopulationCitation
This compound SphingolipidHazard Ratio (HR) per SDAssociated with higher T2D riskEPIC-Potsdam study[1]
C18:0 DihydroceramideSphingolipidInverse relationship with insulin sensitivity (p=0.002)-Lean, athletic, obese, and T2D individuals[2]
Total DihydroceramidesSphingolipidOdds Ratio (OR)1.04 (95% CI: 1.01–1.08)MIDUS and PREDIMED studies[3]
C18:0 CeramideSphingolipidRelative Risk (RR) per SD1.22 (95% CI: 1.09, 1.37)Strong Heart Study[4][5]
C20:0 CeramideSphingolipidRelative Risk (RR) per SD1.18 (95% CI: 1.06, 1.31)Strong Heart Study[4][5]
C22:0 CeramideSphingolipidRelative Risk (RR) per SD1.20 (95% CI: 1.08, 1.32)Strong Heart Study[4][5]
Ceramide Ratio (C18:0/C16:0)SphingolipidHazard Ratio (HR) per SD2.23 (95% CI: 2.05–2.42)FINRISK 2002 study[6]
HbA1c Glycated ProteinDiagnostic Threshold≥6.5% for diabetesGeneral Population[7]
Fasting Plasma Glucose MonosaccharideDiagnostic Threshold≥126 mg/dL (7.0 mmol/L) for diabetesGeneral Population

The Biological Role of this compound in Diabetes Pathophysiology

Dihydroceramides are precursors in the de novo synthesis of ceramides, a class of bioactive lipids implicated in various cellular processes. Elevated levels of specific dihydroceramides, including the C20 species, are increasingly recognized for their role in the pathogenesis of insulin resistance and pancreatic beta-cell dysfunction, the two core defects in T2D.

Impact on Insulin Signaling

Ceramides and their dihydroceramide precursors can interfere with the insulin signaling cascade. An accumulation of these lipids in peripheral tissues like skeletal muscle and liver can lead to the inhibition of key signaling proteins, such as Akt (also known as protein kinase B). This disruption impairs glucose uptake and utilization, contributing to insulin resistance.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 inserts into membrane PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Akt->GLUT4_vesicle promotes translocation C20_dhCer This compound (and other ceramides) C20_dhCer->Akt inhibits Glucose Glucose Glucose->GLUT4 uptake

Figure 1. Simplified insulin signaling pathway and the inhibitory effect of this compound.

Induction of Beta-Cell Apoptosis

Pancreatic beta-cells are responsible for producing and secreting insulin. Chronic exposure to high levels of saturated fatty acids can lead to the accumulation of dihydroceramides and ceramides within these cells. This lipotoxicity can trigger cellular stress pathways, leading to programmed cell death (apoptosis) of beta-cells, which ultimately results in insufficient insulin production.

Beta_Cell_Apoptosis_Pathway SFA Saturated Fatty Acids DeNovo De Novo Synthesis SFA->DeNovo C20_dhCer This compound Accumulation DeNovo->C20_dhCer ER_Stress Endoplasmic Reticulum Stress C20_dhCer->ER_Stress Mito_Dys Mitochondrial Dysfunction C20_dhCer->Mito_Dys Caspases Caspase Activation ER_Stress->Caspases Mito_Dys->Caspases Apoptosis Beta-Cell Apoptosis Caspases->Apoptosis

Figure 2. Role of this compound in inducing beta-cell apoptosis.

Experimental Protocols

Accurate quantification of this compound is essential for its validation as a biomarker. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

A robust lipid extraction method is the first critical step for accurate measurement.

Lipid_Extraction_Workflow start Plasma Sample add_is Add Internal Standard (e.g., C17-dihydroceramide) start->add_is precipitate Protein Precipitation (e.g., with cold methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (under nitrogen stream) supernatant->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Figure 3. General workflow for plasma lipid extraction.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatography:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of solvents, often a mixture of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to improve ionization.

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL of the reconstituted sample.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

    • MRM Transition for this compound (d18:0/20:0): The exact m/z values will depend on the adduct ion being monitored (e.g., [M+H]+), but will be specific to the mass of this compound.

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.

Conclusion and Future Directions

The evidence strongly suggests that this compound, as part of a broader profile of circulating sphingolipids, holds significant promise as an early biomarker for type 2 diabetes. Its elevation in plasma can be detected years before the onset of clinical symptoms, offering a crucial window for preventative strategies.[8][9] While further large-scale prospective studies are needed to establish definitive clinical cutoff values and to fully elucidate its performance in diverse populations, the validation of this compound as a diabetes biomarker has the potential to revolutionize early risk assessment and personalized patient management. The detailed experimental protocols provided here offer a foundation for researchers and clinicians to further investigate and potentially implement this promising biomarker in their work.

References

Cross-Validation of C20 Dihydroceramide Quantification: A Comparative Guide to ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the parallel quantification of C20 Dihydroceramide using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document provides a comparative analysis, detailed experimental protocols, and performance data to aid in selecting the appropriate analytical method.

Dihydroceramides, including the C20 species, are crucial precursors in the de novo synthesis of ceramides and other complex sphingolipids.[1] The accumulation of specific dihydroceramide species has been implicated in various cellular processes, making their accurate quantification essential for research and drug development.[1] This guide explores the cross-validation of two prominent analytical techniques for this purpose: the high-throughput, antibody-based ELISA and the highly specific, sensitive LC-MS/MS method.

Methodology Comparison: ELISA vs. LC-MS/MS

The choice between ELISA and LC-MS/MS for this compound quantification depends on the specific requirements of the study, such as throughput, specificity, and the need for absolute quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[2] For small molecules like this compound, a competitive ELISA format is typically employed. This method is valued for its high throughput, ease of use, and suitability for screening large numbers of samples.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5] It is considered the gold standard for the quantification of small molecules due to its high specificity, sensitivity, and ability to multiplex, or measure multiple analytes simultaneously.[6][7]

Experimental Protocols

Detailed methodologies for both techniques are crucial for reproducible and comparable results. Below are representative protocols for the quantification of this compound.

This compound Competitive ELISA Protocol

This protocol is a generalized procedure and may require optimization based on the specific ELISA kit and sample type.

  • Sample Preparation :

    • Collect serum or plasma using appropriate methods (e.g., serum separator tubes or EDTA/heparin for plasma).[8]

    • Centrifuge samples to remove particulate matter (e.g., 1000 x g for 15-20 minutes).[8]

    • Perform a lipid extraction from the sample matrix. A common method is a modified Bligh-Dyer extraction using a chloroform/methanol mixture.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate assay buffer provided with the ELISA kit.

  • Assay Procedure :

    • Prepare standards and samples. Create a serial dilution of the this compound standard to generate a standard curve.

    • Add 100 µL of standards and prepared samples to the wells of a microtiter plate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody.

    • Incubate the plate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.[9]

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween20) to remove unbound reagents.[9]

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until a color change is observed.[9]

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.[4]

This compound LC-MS/MS Protocol

This protocol outlines a typical workflow for quantifying this compound using LC-MS/MS.

  • Sample Preparation and Lipid Extraction :

    • To 20 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled C17 ceramide).[10][11]

    • Perform protein precipitation and lipid extraction by adding a solution of chloroform and methanol (e.g., 1:2 v/v).[11]

    • Vortex and sonicate the samples, followed by centrifugation to pellet the precipitated protein.[11]

    • Collect the supernatant containing the lipids and dry it under nitrogen gas.[11]

    • Reconstitute the dried lipid extract in a suitable solvent, such as methanol, for injection into the LC-MS/MS system.[11]

  • LC-MS/MS Analysis :

    • Chromatographic Separation : Inject the reconstituted sample onto a reverse-phase C8 or C18 column.[10] Use a gradient elution with mobile phases such as water with 0.1% formic acid (Solvent A) and isopropanol with 0.1% formic acid (Solvent B).[12] The total run time is typically short, around 5 minutes.[12][13]

    • Mass Spectrometric Detection : Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[10][12]

    • Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, a common transition to monitor is the precursor ion to a characteristic product ion (e.g., m/z 596.6 → 266.3).[10]

    • Data is acquired and processed using the instrument's software. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[10]

Performance Characteristics and Data Comparison

The following tables summarize the key performance characteristics and provide a hypothetical cross-validation dataset for this compound quantification.

Table 1: Comparison of Performance Characteristics

FeatureCompetitive ELISALC-MS/MS
Specificity Moderate to High (potential for cross-reactivity)[2][14]Very High (based on mass-to-charge ratio)[5]
Sensitivity (LOD) pg/mL to ng/mL range[3]fmol to pmol range (pg/mL)[10][15]
Dynamic Range Narrower, typically 2-3 orders of magnitude[2]Wider, can be 4-5 orders of magnitude[16]
Throughput High (96- or 384-well plates)[3]Moderate to High (with automation)[12][16]
Multiplexing Limited (single analyte per well)[17]High (multiple analytes in a single run)[6][18]
Cost per Sample LowerHigher
Development Time Longer (for new assays)Shorter (for established platforms)

Table 2: Hypothetical Quantitative Cross-Validation Data

Sample IDThis compound (ng/mL) - ELISAThis compound (ng/mL) - LC-MS/MS% Difference
Control 112.511.85.9%
Control 215.214.54.8%
Treated 128.927.55.1%
Treated 235.433.94.4%
Treated 342.140.24.7%

Visualizing the Workflow and Validation Logic

Diagrams created using Graphviz illustrate the experimental workflow and the logical process of cross-validation.

G cluster_0 Sample Collection & Preparation cluster_1 ELISA Workflow cluster_2 LC-MS/MS Workflow cluster_3 Data Analysis & Comparison Sample Biological Sample (e.g., Plasma) LipidExtract Lipid Extraction Sample->LipidExtract ELISA_Plate Competitive ELISA LipidExtract->ELISA_Plate LCMS_Run LC-MS/MS Analysis LipidExtract->LCMS_Run ELISA_Read Plate Reader ELISA_Plate->ELISA_Read ELISA_Data ELISA Results (Absorbance) ELISA_Read->ELISA_Data Quant_ELISA Quantification (Standard Curve) ELISA_Data->Quant_ELISA LCMS_Data LC-MS/MS Results (Peak Area) LCMS_Run->LCMS_Data Quant_LCMS Quantification (Calibration Curve) LCMS_Data->Quant_LCMS Compare Cross-Validation (Correlation & Bias) Quant_ELISA->Compare Quant_LCMS->Compare

Caption: Experimental workflow for cross-validation.

G start Obtain Quantitative Results from ELISA and LC-MS/MS process1 Calculate Concentration Values for Each Sample and Method start->process1 process2 Plot Correlation (ELISA vs. LC-MS/MS) process1->process2 decision1 Is Pearson r > 0.9? process2->decision1 process3 Analyze Bias (e.g., Bland-Altman Plot) decision1->process3 Yes end_fail1 Investigate Discrepancy: Specificity, Matrix Effects decision1->end_fail1 No decision2 Is Bias Within Acceptable Limits? process3->decision2 end_success Methods are Cross-Validated decision2->end_success Yes end_fail2 Investigate Discrepancy: Systematic Error, Calibration decision2->end_fail2 No

Caption: Logical flow of the cross-validation process.

Conclusion

Both ELISA and LC-MS/MS are viable methods for the quantification of this compound, each with distinct advantages.

  • ELISA is a cost-effective and high-throughput method, making it ideal for screening large sample sets where high precision and absolute quantification are not the primary requirements.[3] However, researchers must be cautious of potential cross-reactivity with structurally similar lipids.[2]

  • LC-MS/MS offers superior specificity, sensitivity, and accuracy, establishing it as the preferred method for validation studies, clinical sample analysis, and when precise quantification of multiple lipid species is necessary.[5][7] The development of high-throughput LC-MS/MS methods has also increased its applicability for larger scale studies.[13][18]

Ultimately, the cross-validation of these two techniques can provide a comprehensive understanding of this compound levels. ELISA can be used for initial large-scale screening, with LC-MS/MS employed to confirm and accurately quantify key findings. This integrated approach leverages the strengths of both methodologies, ensuring robust and reliable data for advancing research and development.

References

C20 vs. C16 Dihydroceramide in Apoptosis Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, the immediate precursors of ceramides in the de novo sphingolipid synthesis pathway, have long been considered biologically inert bystanders in the intricate signaling cascades governing cell fate. However, emerging evidence challenges this dogma, revealing that specific dihydroceramide species possess unique biological activities, distinct from their well-studied ceramide counterparts. This guide provides a comparative analysis of two such species, C20 dihydroceramide and C16 dihydroceramide, focusing on their roles in the induction of apoptosis. While direct comparative studies are limited, this document synthesizes the available experimental data to offer an objective overview for researchers in cellular biology and drug development.

Core Concepts: Dihydroceramides and Apoptosis

Ceramides are well-established pro-apoptotic lipids. The key structural difference between ceramides and dihydroceramides is the absence of a 4,5-trans double bond in the sphingoid backbone of dihydroceramides. This subtle difference is believed to be a primary reason for the generally lower apoptotic potential of dihydroceramides. In fact, some studies suggest that dihydroceramides can competitively inhibit ceramide-induced apoptosis by interfering with the formation of ceramide channels in the mitochondrial outer membrane, a critical step for the release of pro-apoptotic factors.[1]

Comparative Efficacy in Apoptosis Induction: An Overview

Generally, both C16 and C20 dihydroceramides are considered weak inducers of apoptosis compared to their corresponding ceramide species. Their accumulation is more frequently linked to other cellular processes such as autophagy and ER stress.[2][3]

Quantitative Data Summary

The following table summarizes findings from various studies on the effects of C16 and this compound accumulation on cell fate. It is important to note that these results are from different cell types and experimental conditions, and therefore do not represent a direct comparison.

Dihydroceramide SpeciesCell Line(s)Experimental ContextObserved EffectQuantitative DataReference(s)
C16 Dihydroceramide Human glioma cells (U87MG)Treatment with THCIncreased C16-dhCer levels associated with autophagic cell death.THC treatment led to a 2.8-fold increase in C16 dihydroceramide.[2]
Human head and neck squamous cell carcinoma (HNSCC)Photodynamic therapy (PDT) with DES1 knockdownAttenuation of late apoptosis.Not specified.[2]
T-cell acute lymphoblastic leukemia (ALL)Supplementation with C16:0 fatty acidNo significant correlation with cytotoxicity.Not specified.[4]
This compound Human head and neck squamous cell carcinoma (HNSCC)Photodynamic therapy (PDT) with DES1 knockdownAccumulation of C20:0-dhCer attenuated late apoptosis.Not specified.[2]
T-cell acute lymphoblastic leukemia (ALL)Supplementation with C20:0 fatty acidNo significant correlation with cytotoxicity.Not specified.[4]

Signaling Pathways

The accumulation of dihydroceramides, including C16 and C20 species, primarily triggers cellular stress responses rather than a direct activation of the classical apoptotic cascade. The predominant pathways implicated are the Endoplasmic Reticulum (ER) stress response and autophagy.

Dihydroceramide-Induced Cellular Stress Response

An increase in intracellular dihydroceramide levels can lead to ER stress and the Unfolded Protein Response (UPR). This is a protective mechanism that can, under prolonged or severe stress, switch to a pro-apoptotic response. However, the initial response to dihydroceramide accumulation is often pro-survival autophagy.

Dihydroceramide_Signaling cluster_0 Cellular Milieu Stimulus Stimulus DEGS1_Inhibition DEGS1 Inhibition Stimulus->DEGS1_Inhibition Dihydroceramide_Accumulation Dihydroceramide Accumulation (C16, C20, etc.) DEGS1_Inhibition->Dihydroceramide_Accumulation ER_Stress ER Stress / UPR Dihydroceramide_Accumulation->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Survival Cell Survival Autophagy->Cell_Survival

Caption: Dihydroceramide accumulation leading to ER stress and autophagy.

Experimental Protocols

Induction of Endogenous Dihydroceramide Accumulation

A common method to study the effects of specific dihydroceramides is to manipulate their endogenous production. This can be achieved by inhibiting the enzyme Dihydroceramide Desaturase 1 (DEGS1), which converts dihydroceramides to ceramides, in combination with supplementing the cell culture medium with a specific fatty acid.

Protocol:

  • Cell Culture: Plate cells (e.g., T-cell ALL cell lines) at a desired density and allow them to adhere overnight.

  • Inhibition of DEGS1: Treat cells with a DEGS1 inhibitor, such as GT-11, at a concentration determined by prior dose-response experiments to be effective but minimally cytotoxic on its own.

  • Fatty Acid Supplementation: Concurrently, supplement the culture medium with the fatty acid of interest (e.g., palmitic acid for C16:0-dihydroceramide or arachidic acid for C20:0-dihydroceramide) complexed to a carrier like BSA or α-cyclodextrin.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6 to 24 hours) to allow for the accumulation of the specific dihydroceramide.

  • Harvesting and Analysis: Harvest the cells for downstream analysis of apoptosis (e.g., Annexin V/PI staining) and sphingolipid profiling by mass spectrometry.

Workflow for Assessing Dihydroceramide-Induced Apoptosis

Apoptosis_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Seeding Treatment 2. Treatment with Dihydroceramide Precursors (e.g., Fatty Acid + DEGS1i) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-48 hours) Treatment->Incubation Apoptosis_Assay 4. Apoptosis Assessment (Annexin V / PI Staining) Incubation->Apoptosis_Assay Lipidomics 6. Sphingolipid Profiling (LC-MS/MS) Incubation->Lipidomics Data_Analysis 5. Flow Cytometry Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for studying dihydroceramide-induced apoptosis.

Conclusion

The current body of research suggests that neither C20 nor C16 dihydroceramide are potent, direct inducers of apoptosis. Their accumulation is more closely linked to the induction of autophagy and ER stress, which can be pro-survival or lead to cell death depending on the cellular context and the duration of the stress. Studies in certain cancer cell lines have shown that the accumulation of very long-chain dihydroceramides (C22:0 and C24:0) correlates more strongly with cytotoxicity than C16:0 or C20:0 species.[4]

It is evident that the biological roles of specific dihydroceramide species are complex and context-dependent. Future research involving direct comparative studies of C16 and C20 dihydroceramides across various cell types is necessary to fully elucidate their distinct roles in regulating cell fate. For professionals in drug development, understanding the nuanced effects of modulating specific dihydroceramide species could open new avenues for therapeutic intervention, particularly in diseases characterized by dysregulated sphingolipid metabolism.

References

C20 Dihydroceramide: A Comparative Lipidomic Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C20 Dihydroceramide (N-eicosanoyl-sphinganine) is a crucial intermediate in the de novo biosynthesis of sphingolipids, a class of lipids integral to cellular structure and signaling. Historically considered a mere precursor to the more bioactive C20 ceramide, recent advancements in lipidomics have unveiled its distinct and significant roles in a multitude of cellular processes. Dysregulation of this compound levels has been implicated in the pathophysiology of various diseases, including metabolic disorders, cancer, and neurodegenerative diseases. This guide provides a comparative analysis of this compound in healthy versus diseased states, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Levels

Quantitative analysis of this compound and its related ceramide species reveals significant alterations in various disease states compared to healthy controls. The following tables summarize findings from recent lipidomic studies.

Metabolic Disorders

Elevated levels of specific dihydroceramide species, including C20, are emerging as potential biomarkers for metabolic diseases such as type 2 diabetes and obesity.

Table 1: Plasma/Serum this compound and Ceramide Levels in Metabolic Disorders

AnalyteConditionConcentration (Healthy Control)Concentration (Diseased State)Fold ChangeReference(s)
This compoundObesity & Type 2 DiabetesNot specified in this study, but significantly lower than the diseased group.Significantly elevated in individuals with obesity and T2D compared to lean and athletic controls.-[1]
C20:0 CeramideType 2 Diabetes0.09 ± 0.004 nmol/mL0.11 ± 0.004 nmol/mL~1.22x[2]

Note: Direct quantitative comparisons for this compound were not always available in the reviewed literature; however, the trend of its elevation in metabolic disease is consistently reported.

Cancer

The role of ceramides and dihydroceramides in cancer is complex, with different chain lengths exhibiting distinct effects. Studies in breast cancer indicate a significant upregulation of dihydroceramides in tumor tissues.

Table 2: this compound and Ceramide Levels in Breast Cancer Tissue

AnalyteTissue Type (Control)Concentration (pmol/mg tissue)Tissue Type (Diseased)Concentration (pmol/mg tissue)Fold ChangeReference(s)
C20:0 DihydroceramideNormal Breast Tissue~5 pmol/mgCancer Tissue~20 pmol/mg~4x[3]
C20:0 CeramideNormal Breast Tissue~10 pmol/mgCancer Tissue~30 pmol/mg~3x[3]
C20:0 CeramideNormal TissueNot specifiedMalignant Tumor5.6-fold increase over normal5.6x[4]
Neurodegenerative Diseases

Alterations in ceramide metabolism have been observed in neurodegenerative diseases like Alzheimer's. While data on dihydroceramides is less abundant, ceramide levels show significant changes.

Table 3: C20 Ceramide Levels in Brain Tissue in Neurodegenerative Disease

AnalyteBrain Region (Control)Concentration (nmol/g tissue)Brain Region (Diseased)Concentration (nmol/g tissue)Fold ChangeReference(s)
C20:0 CeramideControl Brain Tissue~10 nmol/gAlzheimer's Disease~15 nmol/g~1.5x[5][6][7]

Signaling Pathways Involving Dihydroceramides

De Novo Sphingolipid Biosynthesis

This compound is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. This pathway is fundamental for producing all complex sphingolipids.[8][9][10][11][12]

de_novo_synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR C20_dhCer This compound Sphinganine->C20_dhCer CerS2/4 + C20-CoA C20_Cer C20 Ceramide C20_dhCer->C20_Cer DEGS1 Complex_SL Complex Sphingolipids C20_Cer->Complex_SL Various Enzymes

De Novo Sphingolipid Biosynthesis Pathway
Dihydroceramide-Induced Autophagy

Accumulation of dihydroceramides can trigger autophagy, a cellular recycling process, through mechanisms that can be both dependent and independent of their conversion to ceramides.[13][14][15][16] This process involves the inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[13][16]

autophagy_pathway dhCer Dihydroceramide Accumulation ER_Stress ER Stress dhCer->ER_Stress mTORC1 mTORC1 dhCer->mTORC1 inhibition AKT AKT ER_Stress->AKT inhibition AKT->mTORC1 Beclin1 Beclin-1 Complex Activation mTORC1->Beclin1 inhibition Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Dihydroceramide-Induced Autophagy Signaling

Experimental Protocols

Accurate quantification of this compound is critical for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[17][18][19][20][21]

Sample Preparation: Protein Precipitation for Plasma/Serum
  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, serum).

  • Add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., C17-Dihydroceramide).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 180 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[17]

Lipid Extraction from Tissue
  • Homogenize the tissue sample in a suitable buffer.

  • Perform a Bligh-Dyer extraction by adding a chloroform:methanol (1:2, v/v) mixture to the tissue homogenate.

  • After phase separation, collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.[18]

LC-MS/MS Quantification of this compound

The following is a representative LC-MS/MS method for the analysis of this compound.

Table 4: Representative LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 1.7 µm, 100 mm x 2.1 mm)
Mobile Phase A10 mM Ammonium bicarbonate in water
Mobile Phase BMethanol/2-Propanol (1:1, v/v) with 10 mM Ammonium bicarbonate
Flow Rate0.3 mL/min
Column Temperature30°C
Injection Volume5-10 µL
GradientIsocratic elution with 100% Mobile Phase B for 5 minutes
Mass Spectrometry
InstrumentTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Cone Voltage40 V
Source Temperature120°C
Desolvation Temperature250°C
Collision GasArgon
MRM Transition (C20:0 dhCer)m/z 596.6 → 266.3
MRM Transition (Internal Std)Dependent on the chosen standard (e.g., C17:0 dhCer: m/z 554.5 → 266.3)

Note: These parameters may require optimization based on the specific instrument and column used.

Experimental Workflow

The overall workflow for the comparative lipidomic analysis of this compound is outlined below.

experimental_workflow Sample_Collection Sample Collection (Healthy vs. Diseased) Lipid_Extraction Lipid Extraction (Protein Precipitation/Bligh-Dyer) Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LCMS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification & Statistical Analysis) Data_Acquisition->Data_Analysis Results Comparative Results (Tables & Figures) Data_Analysis->Results

Lipidomic Analysis Workflow

Conclusion

The comparative analysis of this compound reveals its dynamic regulation and potential significance in the pathophysiology of metabolic disorders, cancer, and neurodegenerative diseases. Elevated levels of this compound and related sphingolipids in diseased states underscore their potential as diagnostic and prognostic biomarkers. Further research into the precise molecular mechanisms by which this compound exerts its effects will be crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism. The methodologies presented in this guide provide a robust framework for researchers to pursue these investigations.

References

Unveiling the Functional Dichotomy: A Comparative Guide to Saturated and Unsaturated Dihydroceramides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of sphingolipids is paramount. While often viewed as a simple precursor, saturated dihydroceramide possesses a distinct and functionally significant bioactivity profile compared to its unsaturated counterpart, ceramide. This guide provides an objective comparison of their functional differences, supported by experimental data, to illuminate their divergent roles in cellular signaling and disease pathology.

The core structural difference between dihydroceramides (DhCer) and ceramides (Cer) lies in the absence of a 4,5-trans double bond in the sphingoid backbone of dihydroceramides. This seemingly minor variation, governed by the enzyme dihydroceramide desaturase (DEGS1), imparts profound functional consequences, steering cellular fate towards divergent paths of survival, stress responses, and death.[1][2][3]

Comparative Overview of Cellular Functions

Cellular ProcessSaturated Dihydroceramides (DhCer)Unsaturated Dihydroceramides (Ceramides, Cer)Key Functional Distinction
Autophagy Induces autophagy, often as a pro-survival response to cellular stress.[2][4][5]Induces autophagy, which can be either pro-survival or pro-death depending on the cellular context.[6]DhCer-induced autophagy is frequently linked to a cytoprotective mechanism, whereas Cer-induced autophagy has a more context-dependent outcome.[2][5]
Apoptosis Can counteract ceramide-induced apoptosis by inhibiting the formation of mitochondrial pores.[2][7] In some contexts, can promote caspase-independent cell death.[2]Potent inducer of apoptosis through the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors.[8][9][10]Ceramides are generally considered pro-apoptotic, while dihydroceramides can exhibit anti-apoptotic properties or induce alternative cell death pathways.[2][7]
Cell Cycle Induces a delay in the G1/S phase transition, leading to cell cycle arrest.[4][8]Can also induce cell cycle arrest, often as a prelude to apoptosis.Both can halt the cell cycle, but the downstream consequences differ, with DhCer often promoting a temporary pause and Cer leading towards apoptosis.
ER Stress Accumulation of dihydroceramides is a known inducer of Endoplasmic Reticulum (ER) stress.[4][11]Can also contribute to ER stress, often in the context of lipotoxicity.[12]Dihydroceramide accumulation is a more direct and established trigger of the ER stress response.[4][11]
Insulin Signaling Elevated levels are associated with insulin resistance.[2][13] Exogenous addition of C2-DhCer did not affect insulin-induced Akt activity in one study.[2]Accumulation in tissues like muscle is a known contributor to insulin resistance by impairing Akt signaling.[2]While both are linked to insulin resistance, ceramides have a more extensively characterized direct inhibitory effect on the insulin signaling pathway.[2]

Signaling Pathways and Molecular Interactions

The distinct functionalities of saturated and unsaturated dihydroceramides stem from their differential engagement with cellular signaling networks.

Dihydroceramide-Mediated Signaling

Accumulation of dihydroceramides, often induced by cellular stress or pharmacological inhibition of DEGS1, triggers a signaling cascade that primarily involves the induction of autophagy and ER stress as a survival mechanism.

Dihydroceramide_Signaling Stress Cellular Stress (e.g., Hypoxia, Nutrient Deprivation) DhCer Dihydroceramide Accumulation Stress->DhCer DEGS1_Inhibition DEGS1 Inhibition (e.g., XM462, Fenretinide) DEGS1_Inhibition->DhCer ER_Stress ER Stress DhCer->ER_Stress Autophagy Autophagy DhCer->Autophagy CellCycle_Arrest G1/S Cell Cycle Arrest DhCer->CellCycle_Arrest eIF2a eIF2α Activation ER_Stress->eIF2a Xbp1 Xbp1 Splicing ER_Stress->Xbp1 Cell_Survival Cell Survival Autophagy->Cell_Survival CellCycle_Arrest->Cell_Survival

Caption: Dihydroceramide signaling cascade leading to pro-survival responses.

Ceramide-Mediated Apoptotic Pathway

In contrast, the generation of ceramide is a well-established pathway for the induction of apoptosis. A key mechanism involves its ability to form pores in the mitochondrial outer membrane.

Ceramide_Signaling Apoptotic_Stimuli Apoptotic Stimuli (e.g., TNF-α, Chemotherapy) DEGS1 DEGS1 Apoptotic_Stimuli->DEGS1 Ceramide Ceramide DEGS1->Ceramide DhCer Dihydroceramide DhCer->DEGS1 desaturation Mitochondrion Mitochondrion Ceramide->Mitochondrion Ceramide_Channel Ceramide Channel Formation Mitochondrion->Ceramide_Channel Cytochrome_c Cytochrome c Release Ceramide_Channel->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide-mediated signaling pathway culminating in apoptosis.

Experimental Protocols

Induction of Endogenous Dihydroceramide Accumulation
  • Objective: To study the effects of increased intracellular dihydroceramide levels.

  • Methodology:

    • Culture cells (e.g., HCT116, HCG27) to 70-80% confluency in appropriate media.

    • Treat cells with a specific dihydroceramide desaturase 1 (DEGS1) inhibitor, such as XM462 (10 µM) or Fenretinide (5-10 µM), for various time points (e.g., 6, 12, 24 hours).[4]

    • A vehicle control (e.g., DMSO) should be run in parallel.

    • Following treatment, harvest cells for downstream analysis of sphingolipid levels, protein expression (for autophagy and ER stress markers), and cell cycle status.

Quantification of Dihydroceramides and Ceramides by LC-MS/MS
  • Objective: To accurately measure the intracellular concentrations of different sphingolipid species.

  • Methodology:

    • Lipid Extraction:

      • Harvest and wash cell pellets with ice-cold PBS.

      • Add an internal standard mixture containing deuterated sphingolipid analogs.

      • Perform a one-phase lipid extraction using a solvent system such as methanol/dichloromethane.[13]

    • LC-MS/MS Analysis:

      • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol).

      • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

      • Separate lipid species using a C8 or C18 reverse-phase column.[13][14]

      • Quantify individual dihydroceramide and ceramide species based on their specific mass-to-charge ratios and fragmentation patterns, normalizing to the internal standards.[13]

Autophagy Assay (LC3-II Immunoblotting)
  • Objective: To assess the induction of autophagy.

  • Methodology:

    • Treat cells as described in Protocol 1. To block the degradation of autophagosomes and allow for the measurement of autophagic flux, a lysosomal inhibitor such as bafilomycin A1 (100 nM) or chloroquine (50 µM) can be added for the final 2-4 hours of treatment.

    • Lyse cells and determine protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

    • The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II (which migrates faster on the gel), is indicative of autophagy induction. The ratio of LC3-II to the loading control is quantified.

Conclusion

The distinction between saturated and unsaturated dihydroceramides is not merely structural but profoundly functional. While ceramides are well-documented executioners of apoptosis, dihydroceramides are emerging as critical regulators of cellular stress responses, often promoting survival through the induction of autophagy and ER stress.[2][7] This functional dichotomy presents a compelling area for therapeutic intervention. Targeting the activity of DEGS1 to modulate the intracellular ratio of dihydroceramides to ceramides could offer novel strategies for the treatment of diseases ranging from cancer to metabolic and neurodegenerative disorders.[3][15] A thorough understanding of their distinct signaling pathways, supported by robust experimental validation, is essential for harnessing the therapeutic potential of these bioactive sphingolipids.

References

The Unmasking of a Bioactive Molecule: Why C20 Dihydroceramide Was Long Considered Inert

Author: BenchChem Technical Support Team. Date: December 2025

For decades, C20 dihydroceramide, along with other dihydroceramides, was relegated to the sidelines of cellular biology, viewed as a mere inactive precursor to its well-studied cousin, ceramide. This perception stemmed from early experimental evidence and a focus on the seemingly minor structural difference between the two molecules. However, a paradigm shift in sphingolipid research has unveiled the unique and critical biological roles of dihydroceramides, including the C20 species, transforming our understanding of their importance in cellular signaling and disease.

Initially, the lack of a 4,5-trans-double bond in the sphingoid backbone of dihydroceramides was considered the primary reason for their biological inactivity.[1][2][3][4] Early studies, often employing short-chain, water-soluble analogs, reinforced this notion. For instance, while C2-ceramide was shown to potently induce apoptosis and inhibit cell growth, C2-dihydroceramide exhibited no such effects in the same cell lines.[1][2][3] This foundational research, coupled with the significantly lower abundance of dihydroceramides compared to ceramides in most tissues, solidified the dogma of their inertness.[2][3] Researchers logically focused their attention on ceramides, which were being established as crucial second messengers in a multitude of cellular processes.[5][6][7]

The turning point came with investigations into the chemotherapeutic agent fenretinide. Unexpectedly, this compound was found to elevate intracellular levels of dihydroceramides, leading to the induction of autophagy, a fundamental cellular recycling process.[1][2] This discovery was a critical breakthrough, challenging the long-held belief that dihydroceramides were simply metabolic intermediates.[1] Subsequent research has not only confirmed the bioactivity of dihydroceramides but has also revealed that their functions are distinct from those of ceramides and are often dependent on the length of their acyl chain.[8][9][10]

A Tale of Two Lipids: this compound vs. C20 Ceramide

The primary difference between this compound and C20 ceramide lies in their structure and, consequently, their biological activities. The absence of the 4,5-trans-double bond in this compound fundamentally alters its shape and ability to interact with downstream effector molecules.

FeatureThis compoundC20 CeramideReferences
Structure Sphinganine backbone (fully saturated)Sphingosine backbone (contains a 4,5-trans-double bond)[2][3]
Historical Perception Biologically inert precursorBioactive second messenger[1][2][3][4]
Primary Known Functions Induction of autophagy, regulation of ER stress, implicated in hypoxia responseInduction of apoptosis, cell cycle arrest, inflammation[1][5][11][12][13]
Disease Association Associated with increased risk of Type 2 Diabetes, marker for obesityImplicated in insulin resistance, cardiovascular disease, neurodegeneration[8][14][15]

The De Novo Sphingolipid Synthesis Pathway: A Fork in the Road

The synthesis of both this compound and C20 ceramide occurs through the de novo pathway in the endoplasmic reticulum. The enzyme dihydroceramide desaturase 1 (DES1) represents a critical control point, determining the balance between these two bioactive lipids.

De Novo Sphingolipid Synthesis cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydroceramide) Ketosphinganine->Sphinganine KSR C20_Dihydroceramide This compound Sphinganine->C20_Dihydroceramide CerS2/4 C20_Ceramide C20 Ceramide C20_Dihydroceramide->C20_Ceramide DES1 Autophagy Autophagy C20_Dihydroceramide->Autophagy Apoptosis Apoptosis C20_Ceramide->Apoptosis

Caption: De Novo synthesis pathway highlighting the critical role of DES1.

Experimental Protocols: Unraveling Dihydroceramide Function

The study of specific lipid species like this compound requires precise methodologies to differentiate their effects from other ceramides and dihydroceramides.

1. Lipid Extraction and Quantification by LC-MS/MS

This is the gold standard for accurately measuring the levels of individual lipid species in biological samples.[16][17][18]

  • Sample Preparation: Cells or tissues are homogenized and lipids are extracted using a solvent system such as chloroform/methanol (Bligh and Dyer method).

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system. A reverse-phase column separates the different lipid species based on their hydrophobicity and acyl chain length.

  • Mass Spectrometric Detection: The separated lipids are ionized and detected by a tandem mass spectrometer (MS/MS). Specific precursor-product ion transitions are monitored for each lipid species, allowing for highly specific and sensitive quantification.

  • Data Analysis: The abundance of each lipid species is determined by comparing its signal to that of a known amount of an internal standard.

2. Cellular Assays to Determine Biological Activity

To assess the functional consequences of altering this compound levels, various in vitro assays are employed.

  • Induction of Autophagy: Cells are treated with this compound or a DES1 inhibitor. Autophagy is then assessed by monitoring the formation of autophagosomes using fluorescence microscopy (e.g., LC3-GFP puncta formation) or by immunoblotting for the conversion of LC3-I to LC3-II.[1]

  • Measurement of Apoptosis: Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent or fluorescent substrate.

  • Cell Proliferation Assay: The effect on cell growth can be determined using assays like the MTT or WST-1 assay, which measure metabolic activity, or by direct cell counting.

Experimental Workflow: From Hypothesis to Data

The investigation of this compound's bioactivity often follows a structured experimental workflow.

Experimental Workflow Hypothesis Hypothesis: This compound induces autophagy Cell_Culture Cell Culture (e.g., HeLa, U2OS) Hypothesis->Cell_Culture Treatment Treatment Groups Cell_Culture->Treatment Vehicle Vehicle Control Treatment->Vehicle C20_dhCer This compound Treatment->C20_dhCer DES1_Inhibitor DES1 Inhibitor (e.g., Fenretinide) Treatment->DES1_Inhibitor Analysis Analysis Vehicle->Analysis C20_dhCer->Analysis DES1_Inhibitor->Analysis LCMS LC-MS/MS (Lipidomics) Analysis->LCMS Microscopy Microscopy (LC3-GFP puncta) Analysis->Microscopy Western_Blot Western Blot (LC3-II/LC3-I ratio) Analysis->Western_Blot Conclusion Conclusion: This compound is a bioactive lipid that induces autophagy LCMS->Conclusion Microscopy->Conclusion Western_Blot->Conclusion

Caption: A typical experimental workflow to investigate this compound.

Conclusion: A New Frontier in Sphingolipid Biology

The journey of this compound from an "inert" precursor to a recognized bioactive molecule underscores the dynamic nature of scientific discovery. The initial focus on its structural similarity to ceramide and early experimental data led to a long-held misconception. However, with the advent of more sophisticated analytical techniques and a willingness to challenge existing dogma, the unique and vital roles of dihydroceramides are now being appreciated. This evolving understanding not only rewrites textbooks but also opens up new avenues for therapeutic intervention in diseases where sphingolipid metabolism is dysregulated. The once-overlooked this compound is now a key player in the complex and fascinating world of lipid signaling.

References

C24 Dihydroceramide Demonstrates Higher Potency in Inducing Cell Death and Autophagy Compared to C20 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

Evidence suggests that very-long-chain C24 dihydroceramide is a more potent inducer of cytotoxicity and autophagy in cancer cells than the long-chain C20 dihydroceramide. While both molecules exhibit biological activity, studies directly comparing their potency indicate a greater efficacy for the C24 species in promoting cell death pathways.

Dihydroceramides, once considered inert precursors to ceramides, are now recognized as bioactive lipids with distinct cellular functions, particularly in regulating cell stress responses, autophagy, and apoptosis.[1][2] The biological activity of these molecules is significantly influenced by the length of their N-acyl chain. Research into the specific effects of different dihydroceramide species has revealed that very-long-chain dihydroceramides, such as C24, are particularly effective in triggering cellular demise.

A key study investigating the cytotoxic effects of various dihydroceramide species in T-cell acute lymphoblastic leukemia (ALL) cell lines found a strong positive correlation between the intracellular levels of C22:0- and C24:0-dihydroceramides and cytotoxicity.[3] In contrast, no such correlation was observed for other dihydroceramide species, suggesting a chain-length-dependent effect. This study demonstrated that the accumulation of C24:0-dihydroceramide leads to a caspase-independent mixed cell death associated with increased autophagy.[3]

While direct comparative studies focusing on the potency of C20 versus C24 dihydroceramide are limited, the available data points towards a higher potency for C24. For instance, in human head and neck squamous cell carcinoma cells undergoing photodynamic therapy, an accumulation of both C20:0 and C24:0 dihydroceramide was observed, implicating both in the cellular response to treatment.[2] However, the pronounced cytotoxic effects specifically attributed to C24 dihydroceramide in other contexts suggest it is a more potent effector molecule.

The differential potency between C20 and C24 dihydroceramides likely stems from their distinct biophysical properties and their differential incorporation into cellular membranes and signaling platforms. Very-long-chain sphingolipids are known to influence membrane fluidity and the formation of lipid rafts, which are critical for the assembly of signaling complexes.

Quantitative Data Summary

The following table summarizes the correlation between the levels of different dihydroceramide species and cytotoxicity in T-cell ALL cell lines, as reported by Holliday et al. (2013).

Dihydroceramide SpeciesSpearman's ρ (Correlation with Cytotoxicity)P-value
C22:0-dihydroceramide0.74–0.81≤ 0.04
C24:0-dihydroceramide0.84–0.90≤ 0.004

Data adapted from Holliday et al., 2013.[3] The range in Spearman's ρ reflects results from four different T-cell ALL cell lines.

Experimental Protocols

Assessment of Dihydroceramide-Induced Cytotoxicity

This protocol is based on the methodology described by Holliday et al. (2013) to assess the cytotoxic effects of specific dihydroceramide species.[3]

  • Cell Culture and Treatment: T-cell ALL cell lines (e.g., CCRF-CEM, MOLT-4) are cultured in appropriate media. To increase intracellular levels of specific dihydroceramides, cells are treated with a combination of sphinganine (a precursor), a dihydroceramide desaturase-1 (DES) inhibitor (e.g., GT-11), and the desired fatty acid (e.g., C20:0 or C24:0 fatty acid).

  • Cytotoxicity Assay (DIMSCAN):

    • After the desired treatment period (e.g., 48 hours), cell viability is assessed using a fluorescence-based cytotoxicity assay such as DIMSCAN.

    • This assay utilizes the fluorescent dyes fluorescein diacetate (FDA) and propidium iodide (PI) to distinguish between live and dead cells.

    • The fluorescence is quantified using a microplate reader, and the surviving fraction of cells is calculated relative to a vehicle-treated control.

  • Statistical Analysis: The correlation between the levels of specific dihydroceramides (quantified by LC-MS/MS) and cytotoxicity is determined using Spearman's non-parametric rank correlation.

Quantification of Dihydroceramides by LC-MS/MS

This protocol provides a general workflow for the quantification of dihydroceramide species in biological samples, based on established methods.[1][4]

  • Lipid Extraction:

    • Cell pellets or tissue homogenates are subjected to lipid extraction using a solvent system such as chloroform:methanol.

    • An internal standard (e.g., a deuterated dihydroceramide) is added at the beginning of the extraction to account for variations in extraction efficiency and instrument response.

  • Sample Preparation: The lipid extract is dried under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC): The lipid extract is injected onto a reverse-phase C18 column. A gradient of solvents is used to separate the different lipid species based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.

    • Specific precursor-product ion transitions for each dihydroceramide species are monitored using Multiple Reaction Monitoring (MRM) for accurate quantification.

  • Data Analysis: The peak areas of the endogenous dihydroceramides are normalized to the peak area of the internal standard. The concentration of each dihydroceramide is then determined using a standard curve generated with known amounts of synthetic dihydroceramide standards.

Signaling Pathways and Experimental Workflows

G De Novo Sphingolipid Biosynthesis and Dihydroceramide Action cluster_0 De Novo Synthesis cluster_1 Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS C24 Dihydroceramide C24 Dihydroceramide Sphinganine->C24 Dihydroceramide CerS Autophagy/Apoptosis Autophagy/Apoptosis This compound->Autophagy/Apoptosis C20 Ceramide C20 Ceramide This compound->C20 Ceramide DES1 C24 Dihydroceramide->Autophagy/Apoptosis More Potent C24 Ceramide C24 Ceramide C24 Dihydroceramide->C24 Ceramide DES1

Caption: De Novo synthesis of C20 and C24 dihydroceramides and their roles in inducing autophagy and apoptosis.

G Experimental Workflow for Assessing Dihydroceramide Cytotoxicity Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Sphinganine + DES Inhibitor + C20 or C24 Fatty Acid Incubation (48h) Incubation (48h) Treatment->Incubation (48h) Cytotoxicity Assay Cytotoxicity Assay Incubation (48h)->Cytotoxicity Assay DIMSCAN Lipid Extraction Lipid Extraction Incubation (48h)->Lipid Extraction Quantify Dihydroceramides Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Quantify Dihydroceramides LC-MS/MS Analysis->Data Analysis Correlate Levels with Cytotoxicity

Caption: Workflow for determining the cytotoxic potency of C20 and C24 dihydroceramides.

References

Safety Operating Guide

Proper Disposal and Handling of C20 Dihydroceramide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of C20 Dihydroceramide, a key intermediate in sphingolipid metabolism. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide also includes key physical and chemical data for this compound and an overview of its role in the de novo sphingolipid synthesis pathway.

Essential Safety and Disposal Plan

While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate that it can cause skin irritation. Therefore, it is imperative to handle this compound with care, assuming it to be a potentially hazardous substance. The following step-by-step procedure should be followed for its disposal.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Waste Collection:

    • All solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (121459-06-1), and the appropriate hazard pictogram (e.g., an exclamation mark for skin irritation).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

    • Never dispose of this compound down the drain or in regular trash.

Physical and Chemical Properties of this compound

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

PropertyValue
Molecular Formula C₃₈H₇₇NO₃
Molecular Weight 596.02 g/mol
CAS Number 121459-06-1
Appearance White to off-white solid
Melting Point 87-90 °C
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.

Role in Sphingolipid Metabolism

This compound is a crucial intermediate in the de novo synthesis of sphingolipids, a class of lipids involved in various cellular processes, including signaling and membrane structure. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic reactions in the endoplasmic reticulum.

Below is a diagram illustrating the key steps of the de novo sphingolipid synthesis pathway, highlighting the position of this compound.

DeNovoSphingolipidSynthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Keto_Sphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Keto_Sphinganine Sphinganine Sphinganine (Dihydrosphingosine) Keto_Sphinganine->Sphinganine C20_Dihydroceramide This compound Sphinganine->C20_Dihydroceramide C20_Ceramide C20 Ceramide C20_Dihydroceramide->C20_Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C20_Ceramide->Complex_Sphingolipids

Caption: De novo sphingolipid synthesis pathway.

This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most comprehensive guidance.

References

Personal protective equipment for handling C20 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary diagnostic or therapeutic use.

This guide provides crucial safety and logistical information for handling C20 Dihydroceramide in a laboratory setting. Given that specific hazard data for this compound is limited, a cautious approach, treating it as potentially hazardous, is recommended. The following procedures are based on best practices for handling powdered lipids and related ceramide compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn when there is a splash hazard.Protects against splashes, and airborne particles.ANSI Z87.1 marked
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[1][2]EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.[1]NIOSH approved

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.[3]

Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • If working with the powdered form, carefully weigh the required amount, avoiding the creation of dust.

  • For creating solutions, dissolve the lipid in an appropriate inert, non-alcoholic solvent. It is advisable not to leave lipids in a dry state for extended periods.[1]

  • Use only clean glassware and Teflon-lined stoppers to prevent contamination.[1]

Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small powder spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water. Dispose of all contaminated materials as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, should be considered contaminated and disposed of as hazardous waste.[1]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, deface the label before disposing of the container.

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive_Inspect Receive and Inspect Package Store Store at -20°C Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Powder Weigh Powder Carefully Work_in_Hood->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。